1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOYEFQAGQGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride" properties
An In-depth Technical Guide to 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key molecular building block for researchers and professionals in drug development and medicinal chemistry. The strategic incorporation of both a trifluoroethylamine moiety and a bromo-aromatic ring makes this compound a versatile scaffold. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions. This document details the compound's physicochemical properties, presents a robust proposed pathway for its asymmetric synthesis, outlines methods for its analytical characterization, discusses its strategic applications in creating diverse chemical libraries, and provides essential safety and handling protocols.
Introduction: The Strategic Value of Fluorinated Aryl Amines
In the landscape of modern medicinal chemistry, the precise placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethyl (CF₃) group, in particular, is a bioisostere for several functional groups and can significantly improve metabolic stability by blocking sites of oxidative metabolism.[1] When incorporated into an amine structure, as in 1-(aryl)-2,2,2-trifluoroethylamines, it can also modulate the basicity (pKa) of the nitrogen atom, which is critical for receptor binding and solubility.[2]
The title compound, this compound, capitalizes on these benefits and adds a layer of synthetic versatility. The 3-bromophenyl group provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid diversification of the molecular core. This makes the compound an ideal starting point for generating libraries of novel compounds aimed at a variety of biological targets, particularly within the central nervous system (CNS).[3]
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.
Chemical Identification
The key identifiers for this compound are summarized below. It is critical to distinguish between the racemic mixture and its individual enantiomers, which possess distinct CAS numbers.
| Property | Value | Reference(s) |
| Compound Name | This compound | [4] |
| Synonym(s) | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | [4] |
| CAS Number | 842169-71-5 (Racemate) | [5][6] |
| CAS Number (R) | 842169-97-5 | |
| CAS Number (S) | 878408-46-9 | |
| Molecular Formula | C₈H₈BrClF₃N | [5] |
| Molecular Weight | 290.51 g/mol | [4] |
| InChI Key | DRGOYEFQAGQGHF-UHFFFAOYSA-N | |
| SMILES | NC(C1=CC=CC(Br)=C1)C(F)(F)F.[H]Cl | [5] |
Physical and Chemical Characteristics
| Property | Value | Reference(s) |
| Appearance | White to off-white solid/crystalline powder | [7] |
| Purity | ≥97% / 98% (Typical commercial grades) | [6] |
| Storage | Store at room temperature, keep dry. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended. | |
| Solubility | Soluble in water; poor solubility in non-polar organic solvents like ether. Soluble in alcohols like methanol and ethanol. | [7] |
Synthesis and Purification Strategy
While numerous methods exist for amine synthesis, the creation of chiral trifluoroethylamines necessitates a stereocontrolled approach. Reductive amination of the corresponding ketone (3'-Bromo-2,2,2-trifluoroacetophenone) is a viable route for the racemic product. However, for drug development, an enantiomerically pure compound is often required. An effective strategy involves the diastereoselective addition of an organometallic reagent to a chiral N-sulfinylimine.[8]
Retrosynthetic Analysis
A logical retrosynthetic pathway for the enantiomerically pure target compound highlights its origin from simple, commercially available precursors. The key step is the diastereoselective addition of a 3-bromophenyl nucleophile to a chiral imine derived from trifluoroacetaldehyde.
Proposed Asymmetric Synthesis Protocol
This protocol describes a robust method for preparing an enantiomerically enriched form of the title compound.[8]
Step 1: Formation of the Chiral N-Sulfinylimine Intermediate
-
To a flask containing (S)-tert-butanesulfinamide (1.0 eq) and a dehydrating agent (e.g., CuSO₄, 2.0 eq) in an anhydrous solvent like dichloromethane (DCM), add trifluoroacetaldehyde hydrate (1.2 eq).
-
Stir the resulting suspension at room temperature for 12-18 hours until imine formation is complete, as monitored by TLC or ¹H NMR.
-
Filter the reaction mixture to remove the dehydrating agent and concentrate the filtrate under reduced pressure. The crude N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide is often used directly in the next step without further purification.
-
Causality: The use of a chiral auxiliary (Ellman's auxiliary) is the cornerstone of this asymmetric synthesis, directing the facial attack of the nucleophile. Anhydrous conditions are critical to prevent hydrolysis of the imine.
-
Step 2: Diastereoselective Grignard Addition
-
In a separate flame-dried flask under an inert atmosphere (Argon), prepare the Grignard reagent. Add magnesium turnings (1.5 eq) to anhydrous THF, followed by the slow addition of 1,3-dibromobenzene (1.5 eq).
-
Cool the Grignard solution to -48 °C (acetonitrile/dry ice bath).
-
Dissolve the crude imine from Step 1 in anhydrous THF and add it dropwise to the cold Grignard reagent solution.
-
Stir the reaction at -48 °C for 4-6 hours. Monitor for completion by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Causality: The low temperature (-48 °C) is crucial for maximizing diastereoselectivity by favoring the kinetically controlled, sterically directed addition to one face of the C=N double bond.
-
Step 3: Purification and Deprotection
-
Warm the quenched reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfinamide adduct by flash column chromatography on silica gel.
-
Dissolve the purified adduct in an anhydrous solvent such as methanol or diethyl ether.
-
Add a solution of HCl (e.g., 2M in diethyl ether, 2.0-3.0 eq) and stir at room temperature for 1-2 hours.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Causality: The acidic cleavage of the N-S bond is a clean and efficient deprotection step. Using anhydrous HCl ensures the direct precipitation of the desired hydrochloride salt, simplifying isolation.
-
Analytical and Spectroscopic Characterization
Rigorous characterization is necessary to confirm the structure and purity of the synthesized compound. While experimental spectra for this specific compound are not widely published, the expected data can be reliably predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (7.2-7.8 ppm): 4 protons exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. Benzylic CH (approx. 4.8-5.2 ppm): 1 proton, appearing as a quartet due to coupling with the three fluorine atoms (³JHF ≈ 7-8 Hz). Amine NH₃⁺ (broad, variable): 3 protons, often a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | Aromatic Region (120-140 ppm): 6 signals, one of which (C-Br) will be at a lower field. Benzylic CH (approx. 55-65 ppm): 1 carbon signal, split into a quartet by the attached fluorine atoms (²JCF ≈ 30-35 Hz). CF₃ Carbon (approx. 124 ppm): 1 carbon signal, appearing as a quartet due to one-bond coupling to fluorine (¹JCF ≈ 280-285 Hz). |
| ¹⁹F NMR | A single signal, typically a doublet due to coupling with the benzylic proton (³JHF ≈ 7-8 Hz), appearing around -75 ppm (relative to CFCl₃). |
| Mass Spec (ESI+) | For the free base (C₈H₇BrF₃N, MW ≈ 254.0), the molecular ion region will show two major peaks: [M+H]⁺ at m/z ≈ 256 and [M+2+H]⁺ at m/z ≈ 258, in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |
| Infrared (IR) | N-H stretch: Broad absorption around 3000-3200 cm⁻¹ (for -NH₃⁺). C-F stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region. C-Br stretch: Absorption in the 500-600 cm⁻¹ region. Aromatic C=C stretch: Peaks around 1475-1600 cm⁻¹. |
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a high-value scaffold. Its two distinct reactive sites—the primary amine and the aryl bromide—allow for orthogonal chemical modifications.
Role as a Versatile Building Block
-
Amine Functionalization: The primary amine can be readily acylated, sulfonated, reductively aminated, or used in other N-C bond-forming reactions to explore the "southern" region of the molecule's chemical space.
-
Aryl Bromide Functionalization: The aryl bromide is a perfect handle for introducing complexity via transition-metal-catalyzed cross-coupling reactions. This allows for the exploration of the "eastern" region, attaching various aryl, heteroaryl, alkyl, or alkyne groups.[9]
Hypothetical Drug Discovery Workflow
The following workflow illustrates how 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine can be used to rapidly generate a library of diverse compounds for screening.
This parallel synthesis approach allows for the systematic exploration of structure-activity relationships (SAR) around the trifluoroethylamine core, making it a powerful strategy in lead optimization.
Safety, Handling, and Storage
Proper handling is imperative to ensure laboratory safety. The compound is classified as hazardous.
GHS Hazard Identification
| Hazard Class | Code | Statement | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| STOT, Single Exposure | H335 | May cause respiratory irritation | |
| Signal Word | Warning | ||
| Pictogram | GHS07 (Exclamation Mark) |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material using a non-sparking tool and place it in a sealed container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its combination of a metabolically robust trifluoroethylamine group and a synthetically versatile bromophenyl ring provides a powerful platform for medicinal chemists. By understanding its properties, employing robust synthetic methods, and leveraging its dual functional handles, researchers can accelerate the discovery and development of next-generation therapeutics.
References
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). [Link]
-
Truong, V. L., Ménard, M. S., & Dion, I. (2007). Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. Organic Letters, 9(4), 683–685. [Link]
-
Ball, M., et al. (2019). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]
-
Metisen. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?[Link]
-
Li, X., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 21013-21017. [Link]
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (2013). Chinese Journal of Organic Chemistry. [Link]
-
Lu, S., et al. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 26(15), 4479. [Link]
-
LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MySkinRecipes. (n.d.). 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride. [Link]
-
Nikolova, I., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]
-
Mertens, L., & Koenigs, R. M. (2020). Scheme 1 Synthesis of trifluoroethyl amine and trifluorodiazoethane by Gilman and Jones. ResearchGate. [Link]
-
Reddit. (2021). Reductive amination NaB(AcO)3. [Link]
-
Poissy, J., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 50(7), 1734-1744. [Link]
-
ChemSynthesis. (n.d.). 2,2,2-trifluoroethanamine. [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C8H8BrClF3N, 250 mg. [Link]
Sources
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride [myskinrecipes.com]
- 4. This compound | 842169-71-5 [sigmaaldrich.com]
- 5. 842169-71-5|this compound|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Page loading... [guidechem.com]
- 8. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
An In-Depth Technical Guide to 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is perpetually shaped by the emergence of novel molecular scaffolds that offer unique structural and electronic properties. Among these, fluorinated organic compounds have garnered significant attention due to their ability to modulate metabolic stability, binding affinity, and bioavailability. This guide focuses on a key building block in this domain: 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride . As a chiral amine incorporating both a bromine atom and a trifluoromethyl group, this compound presents a versatile platform for the synthesis of a new generation of pharmacologically active agents, particularly those targeting the central nervous system. This document, intended for the discerning researcher and drug development professional, provides a comprehensive overview of its structure, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.
Physicochemical Properties and Structural Elucidation
This compound is a chiral organic compound that exists as a salt, typically a white to off-white solid at room temperature.[1] Its structure is characterized by a phenyl ring substituted with a bromine atom at the meta position, and an ethylamine side chain bearing a trifluoromethyl group at the C2 position. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, while the bromine atom serves as a useful handle for further synthetic modifications, such as cross-coupling reactions.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₈BrClF₃N | [2][3] |
| Molecular Weight | 290.51 g/mol | [2][3] |
| CAS Number | 842169-71-5 (racemate) | [2][3] |
| 842169-97-5 ((R)-enantiomer) | [4] | |
| 878408-46-9 ((S)-enantiomer) | [5] | |
| Appearance | White to light yellow solid | [6] |
| Purity | Typically ≥98% | [2] |
| Storage | Ambient temperature, in a dry, well-ventilated place | [2][6] |
| InChI Key | DRGOYEFQAGQGHF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a reductive amination pathway. This versatile and widely used method in organic synthesis allows for the formation of carbon-nitrogen bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[7]
Synthetic Workflow
The overall synthetic strategy involves the reaction of 3-bromobenzaldehyde with 2,2,2-trifluoroethylamine to form an intermediate imine, which is then reduced in situ to the desired amine. The final step involves the formation of the hydrochloride salt.
Detailed Experimental Protocol
Materials:
-
3-Bromobenzaldehyde
-
2,2,2-Trifluoroethylamine
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. To this solution, add 2,2,2-trifluoroethylamine (1.1-1.5 eq). The reaction mixture is typically stirred at room temperature for a period of 1 to 4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the imine formation is complete, the reducing agent is added portion-wise to the reaction mixture. If using sodium borohydride, the reaction is typically cooled in an ice bath before addition. If using the milder sodium triacetoxyborohydride, the reaction can often be carried out at room temperature.[7] The mixture is then stirred for several hours to overnight until the reduction is complete, as indicated by TLC.
-
Work-up: The reaction is quenched by the slow addition of water. The organic solvent is then removed under reduced pressure. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine as a free base.
-
Hydrochloride Salt Formation: The crude amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound in high purity.
Structural Elucidation and Analytical Characterization
The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques.
Analytical Workflow
A standard workflow for the characterization of the synthesized compound is outlined below.
Spectroscopic Data Interpretation
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, typically in the range of 7.0-8.0 ppm. The splitting pattern of these signals will be indicative of the meta-substitution. The proton on the chiral carbon (the benzylic proton) will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The protons of the amine group may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The aromatic carbons will have chemical shifts characteristic of a substituted benzene ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the free base (C₈H₇BrF₃N) would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) will be a key diagnostic feature, resulting in M⁺ and M+2 peaks of similar intensity.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the amine salt will appear as a broad band in the region of 2400-3200 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will give strong absorptions in the 1100-1300 cm⁻¹ region.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of novel therapeutic agents.
-
Central Nervous System (CNS) Active Compounds: The trifluoromethyl group is known to enhance the metabolic stability and brain penetration of drug candidates.[8] The phenyl-ethylamine scaffold is a common motif in many CNS-active drugs. Therefore, this compound is a promising starting material for the development of new treatments for neurological and psychiatric disorders.[8]
-
Scaffold for Further Functionalization: The bromine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents, enabling the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.
-
Chiral Building Block: As a chiral amine, both the (R) and (S) enantiomers are commercially available, providing access to stereochemically pure final compounds. This is crucial in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. Based on the safety data for the closely related 2,2,2-trifluoroethylamine hydrochloride, the following precautions are recommended.[6]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2][6]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
Use only in a well-ventilated area.[6]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
Wash skin thoroughly after handling.[6]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If swallowed, call a poison center or doctor if you feel unwell.[6]
-
Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
This compound stands as a testament to the enabling power of fluorination in medicinal chemistry. Its strategic combination of a chiral amine, a reactive bromine handle, and a metabolism-blocking trifluoromethyl group provides a powerful platform for the design and synthesis of next-generation therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and potential, intended to empower researchers to harness its full potential in their drug discovery endeavors. As with any specialized chemical entity, a thorough understanding of its handling and reactivity is paramount to its successful and safe application.
References
-
CP Lab Safety. This compound, 98% Purity, C8H8BrClF3N, 250 mg. [Link]
-
PubChem. This compound. [Link]
-
Myers, A. G. Reductive Amination. [Link]
-
Chemsigma. (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. [Link]
-
PubMed. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". [Link]
-
PubMed. Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. [Link]
-
MySkinRecipes. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride. [Link]
Sources
- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 6. US12103933B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
- 7. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine Hydrochloride
Introduction: The Significance of Trifluoromethylated Amines in Medicinal Chemistry
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity. Within this chemical space, chiral α-trifluoromethyl-substituted amines are particularly valuable pharmacophores. These moieties serve as isosteres for amides, offering increased biological availability and stability. The title compound, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, is a key building block in the synthesis of various pharmaceutical agents, leveraging the unique electronic properties of the trifluoromethyl group and the synthetic versatility of the bromo-phenyl scaffold. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through several distinct methodologies. The choice of a particular route is often dictated by factors such as the desired stereochemistry (chiral vs. racemic), scalability, and the availability of starting materials. This guide will focus on three prevalent and effective strategies:
-
Reductive Amination of an Aryl-Trifluoromethyl Ketone: A robust and widely employed method that offers a direct route to the target amine from a corresponding ketone precursor.
-
Nucleophilic Addition to a Sulfinamide Imine: A powerful strategy for asymmetric synthesis, yielding enantiomerically enriched amines.
-
Trifluoromethylation of an Imine: A versatile approach that builds the trifluoromethyl group onto an existing carbon-nitrogen double bond.
The following sections will delve into the mechanistic details and practical execution of these synthetic pathways.
Pathway 1: Reductive Amination of 2,2,2-Trifluoro-1-(3-bromophenyl)ethan-1-one
This strategy is arguably one of the most direct methods for the synthesis of the target compound. The core of this approach is the formation of an imine or enamine intermediate from the ketone, followed by its reduction to the corresponding amine. Asymmetric variations of this method, often employing transition-metal catalysts, are particularly powerful for accessing specific stereoisomers.[1][2][3]
Mechanistic Rationale
The reductive amination process begins with the reaction of the ketone, 2,2,2-trifluoro-1-(3-bromophenyl)ethan-1-one, with an ammonia source, such as ammonium acetate, to form an imine intermediate. The highly electrophilic nature of the carbonyl carbon, amplified by the electron-withdrawing trifluoromethyl group, facilitates this condensation.[2] The subsequent step involves the reduction of the C=N double bond. This can be achieved using various reducing agents, including hydrogen gas with a metal catalyst (e.g., ruthenium) or hydride reagents.[1][2] The choice of catalyst and chiral ligands is crucial for achieving high enantioselectivity in asymmetric syntheses.[1][2]
Visualizing the Workflow: Reductive Amination
Caption: Workflow for the reductive amination of a trifluoromethyl ketone.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination
This protocol is adapted from methodologies described for the asymmetric reductive amination of aryl-trifluoromethyl ketones.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2,2,2-Trifluoro-1-(3-bromophenyl)ethan-1-one | 253.03 | 1.0 | 1.0 |
| Ammonium Acetate (NH4OAc) | 77.08 | 1.5 | 1.5 |
| Ruthenium Catalyst (e.g., Ru-complex) | - | 0.01 | 0.01 |
| Chiral Ligand | - | 0.011 | 0.011 |
| Hydrogen Gas (H2) | 2.02 | - | High pressure |
| Solvent (e.g., Methanol) | - | - | - |
| Hydrochloric Acid (in ether or dioxane) | - | - | - |
Procedure:
-
To a high-pressure autoclave, add 2,2,2-trifluoro-1-(3-bromophenyl)ethan-1-one, ammonium acetate, the ruthenium catalyst, and the chiral ligand.
-
Evacuate the autoclave and backfill with argon three times.
-
Add the solvent (e.g., methanol) via syringe.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the free amine.
-
Dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in ether or dioxane to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold ether, and dry under vacuum to yield this compound.
Pathway 2: Asymmetric Synthesis via Sulfinamide Imine
This elegant approach allows for the diastereoselective synthesis of chiral amines.[4] The key is the use of a chiral auxiliary, N-tert-butanesulfinamide, which directs the nucleophilic addition of an organometallic reagent to an imine.
Mechanistic Rationale
The synthesis commences with the condensation of a chiral N-tert-butanesulfinamide with trifluoroacetaldehyde to form a trifluoroethylidene sulfinamide imine.[4] This imine is then reacted with an aryllithium or Grignard reagent, in this case, 3-bromophenyllithium, which is typically generated in situ from 1,3-dibromobenzene or 3-bromoiodobenzene. The bulky tert-butylsulfinyl group directs the aryl nucleophile to attack one face of the C=N bond, leading to a high degree of diastereoselectivity. The final step involves the acidic cleavage of the sulfinyl group to afford the desired primary amine hydrochloride.[4]
Visualizing the Mechanism: Sulfinamide-Directed Addition
Caption: Asymmetric synthesis of the target amine using a chiral sulfinamide auxiliary.
Experimental Protocol: Diastereoselective Arylation
This protocol is a conceptual representation based on the principles of sulfinamide-mediated asymmetric synthesis.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| (R)-N-tert-butanesulfinamide | 121.21 | 1.0 | 1.0 |
| Trifluoroacetaldehyde hydrate | 116.04 | 1.1 | 1.1 |
| 1,3-Dibromobenzene | 235.91 | 1.2 | 1.2 |
| n-Butyllithium | 64.06 | 1.2 | 1.2 |
| Anhydrous THF | - | - | - |
| HCl in Methanol | - | - | - |
Procedure:
-
Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve (R)-N-tert-butanesulfinamide and trifluoroacetaldehyde hydrate in a suitable solvent like dichloromethane. Add a dehydrating agent (e.g., MgSO4) and stir at room temperature until imine formation is complete (monitored by TLC or NMR). Filter and concentrate to obtain the crude trifluoroethylidene sulfinamide.
-
Aryllithium Generation: In a separate flame-dried flask, dissolve 1,3-dibromobenzene in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium and stir for 30 minutes to generate 3-bromophenyllithium.
-
Nucleophilic Addition: To the cold solution of 3-bromophenyllithium, add a solution of the crude trifluoroethylidene sulfinamide in anhydrous THF dropwise. Stir the reaction at -78 °C for several hours.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude adduct in methanol and add a solution of HCl in methanol. Stir at room temperature until the deprotection is complete.
-
Isolation: Concentrate the reaction mixture to dryness. The residue can be triturated with diethyl ether to precipitate the hydrochloride salt. Filter and dry to obtain the final product.
Pathway 3: Imine Trifluoromethylation
This approach involves the initial formation of an imine from 3-bromobenzaldehyde and a suitable amine, followed by the addition of a trifluoromethyl group. The Ruppert-Prakash reagent (TMSCF3) is a common source of the nucleophilic trifluoromethyl anion equivalent.[5]
Mechanistic Rationale
The synthesis begins with the condensation of 3-bromobenzaldehyde with an amine, such as benzylamine, to form the corresponding imine. This imine is then treated with trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a catalyst, often a fluoride source like tetrabutylammonium fluoride (TBAF) or an acidic promoter. The catalyst activates the TMSCF3 to deliver a trifluoromethyl nucleophile to the imine carbon. Subsequent hydrolysis of the resulting intermediate yields the trifluoromethylated amine. If benzylamine is used, a final debenzylation step, typically via hydrogenolysis, is required to obtain the primary amine.
Visualizing the Workflow: Imine Trifluoromethylation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine [enamine.net]
An In-depth Technical Guide to 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, characterization, and handling of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, a compound of interest in synthetic and medicinal chemistry.
Core Molecular Attributes
This compound is a halogenated aromatic amine derivative. The presence of a bromine atom, a trifluoromethyl group, and its formulation as a hydrochloride salt define its chemical reactivity and physical characteristics.
Molecular Identity and Weight
The precise determination of molecular weight is fundamental for all stoichiometric calculations in synthesis, formulation, and analytical testing.
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| Synonym(s) | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | |
| CAS Number | 842169-71-5 | [1][2] |
| Molecular Formula | C₈H₈BrClF₃N | [1][2][3] |
| Molecular Weight | 290.51 g/mol | |
| Alternate MW Value | 290.508 g/mol | [1] |
The slight variation in reported molecular weights (290.51 vs. 290.508) is attributable to differences in the atomic weights used for calculation and rounding conventions. For most practical laboratory applications, 290.51 g/mol is a reliable value.
Structural Representation
The compound's structure is key to understanding its potential steric and electronic properties, which influence its interaction with biological targets and its behavior in chemical reactions.
Caption: 2D Chemical Structure of the Compound.
Physicochemical and Safety Data
Understanding the physical properties and safety profile is critical for proper storage, handling, and use in experimental settings.
Known Properties
| Property | Value | Source |
| Purity | Typically ≥98% | |
| Storage Temperature | Ambient | |
| InChI Key | DRGOYEFQAGQGHF-UHFFFAOYSA-N |
Safety and Handling
As a halogenated compound, appropriate personal protective equipment (PPE) should be used at all times.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements : P260, P261, P271, P280, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338.
-
Signal Word : Warning.
-
Pictogram : GHS07 (Exclamation mark).
Synthesis and Characterization Workflow
The synthesis of related bromophenyl-ethylamine derivatives often involves multi-step processes, including the formation of an intermediate and subsequent reduction or amination. While specific synthesis routes for this exact hydrochloride salt are proprietary, a general workflow can be inferred from analogous preparations.
Generalized Synthetic Pathway
A plausible synthetic approach involves the reaction of a bromophenyl ketone precursor, followed by amination and salt formation.
Caption: Generalized Synthetic Workflow Diagram.
Quality Control and Characterization
To confirm the identity and purity of the final compound, a suite of analytical techniques is employed.
Experimental Protocol: Standard QC Analysis
-
Visual Inspection : Assess the physical appearance of the compound (color, form).
-
Mass Spectrometry (MS) :
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-MS instrument.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Result : A prominent peak corresponding to the mass of the free base (M+H)⁺ at approximately 254.05 m/z.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Result : The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methine proton, and the amine protons. The ¹³C NMR will show distinct peaks for the trifluoromethyl carbon and the aromatic carbons.
-
-
Purity Analysis (HPLC) :
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column).
-
Prepare a standard solution of the compound at a known concentration.
-
Inject the sample and analyze the chromatogram.
-
Expected Result : A major peak corresponding to the compound, with purity calculated based on the area percentage. Purity should typically be ≥98%.
-
Applications in Research and Development
Halogenated and trifluoromethylated organic molecules are of significant interest in drug discovery. The bromine atom can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions), while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a parent molecule. This compound serves as a valuable building block for creating more complex molecules with potential therapeutic applications.
References
-
This compound, 98% Purity, C8H8BrClF3N, 250 mg . CP Lab Safety. [Link]
-
This compound . PubChem, National Institutes of Health. [Link]
Sources
"1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride" safety data sheet
An In-Depth Technical Guide to the Safe Handling of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may utilize this compound in a laboratory setting. The guidance herein is synthesized from available safety data sheets and established chemical hygiene best practices to ensure a self-validating system of laboratory safety.
Compound Identification and Physicochemical Profile
This compound is a halogenated amine derivative often used as a building block in organic synthesis.[1] Its structure presents a unique combination of a brominated aromatic ring, a trifluoroethyl group, and an amine hydrochloride salt, necessitating a thorough understanding of its properties for safe handling.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | [2] |
| CAS Number | 842169-71-5 | [1][2] |
| Molecular Formula | C₈H₈BrClF₃N | [2][3] |
| Molecular Weight | 291.51 g/mol (calculated) | [1] |
| InChI Key | DRGOYEFQAGQGHF-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | Ambient | [2] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | |
Hazard Analysis and GHS Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary health risks are associated with ingestion, skin/eye contact, and inhalation.
-
Signal Word: Warning [2]
Hazard Statements (H-Statements): [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expert Insight: While the official classification indicates "irritation," it is crucial for researchers to recognize that many structurally related halogenated amines and their salts are classified as corrosive, causing severe skin burns and eye damage.[4][5][6] The toxicological properties of this specific compound have not been fully investigated.[5][7] Therefore, a conservative approach is warranted, and this compound should be handled with the same precautions as a corrosive substance until more comprehensive data becomes available.
Proactive Risk Mitigation: A Multi-Layered Approach
A robust safety protocol relies on a hierarchy of controls, prioritizing engineering solutions over personal protective equipment (PPE). The following workflow illustrates the decision-making process for safely incorporating this compound into experimental designs.
Caption: Risk Mitigation Workflow for Handling Halogenated Amines.
Engineering Controls
The primary line of defense is to minimize exposure potential.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or aerosols.[5][8]
-
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[9]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses. A face shield should be used in addition to goggles when there is a significant risk of splashing.[8]
-
Skin Protection: A flame-resistant lab coat and full-length pants are mandatory. Wear appropriate protective gloves (e.g., nitrile, neoprene) and inspect them before use. Contaminated gloves must be removed immediately using the proper technique, and hands should be washed thoroughly.[8]
-
Respiratory Protection: For routine operations within a fume hood, additional respiratory protection is not typically required. However, in the event of a large spill or ventilation failure, a NIOSH/MSHA-approved respirator with a multi-purpose/ABEK cartridge is recommended.[5]
Safe Handling and Storage
Proper procedures prevent accidental exposure and maintain compound integrity.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[2] Use non-sparking tools and take precautionary measures against static discharge, especially if flammable solvents are present.[7][8]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9] Keep the container tightly closed and clearly labeled.[2][10] Store locked up.[11]
Emergency Response Protocols
Immediate and correct action is critical in an emergency. Always have the SDS readily available for emergency responders.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the individual feels unwell or breathing is difficult, call a POISON CENTER or doctor immediately.[8]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[4] Call a POISON CENTER or doctor if you feel unwell.
-
Spill Response: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, diatomite).[9] Collect the material into a suitable, closed container for disposal. Avoid dust formation.[8] Do not allow the material to enter drains.
-
Fire Fighting: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish.[5] Firefighters should wear self-contained breathing apparatus. Thermal decomposition can produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), hydrogen bromide, and hydrogen fluoride.[5][7]
Application Case Study: Safe Handling in an Amide Coupling Reaction
This protocol outlines the safe use of this compound as a starting material in a typical amide coupling reaction.
Objective: To synthesize an amide by coupling the title amine with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of choice
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Appropriate work-up and purification reagents
Protocol Steps:
-
Preparation (in Fume Hood):
-
1.1. Don all required PPE: safety goggles, lab coat, and nitrile gloves.
-
1.2. Ensure the fume hood sash is at the appropriate height and airflow is confirmed.
-
1.3. Assemble all necessary clean, dry glassware.
-
-
Reagent Weighing and Dissolution (in Fume Hood):
-
2.1. Place a weighing paper on a tared analytical balance inside the fume hood.
-
2.2. Carefully weigh the required amount of this compound. This compound is a solid; handle carefully to avoid creating dust.
-
2.3. Transfer the solid to the reaction flask.
-
2.4. Add the anhydrous solvent (e.g., DMF) via syringe, followed by the carboxylic acid and the coupling agent.
-
-
Reaction Initiation (in Fume Hood):
-
3.1. Place the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
3.2. Begin stirring the mixture.
-
3.3. Causality Note: The hydrochloride salt must be neutralized to the free amine for the reaction to proceed. Add the organic base (e.g., DIPEA) dropwise via syringe. This is an acid-base reaction and may be slightly exothermic.
-
3.4. Allow the reaction to stir at the designated temperature, monitoring by TLC or LC-MS as per the established experimental plan.
-
-
Reaction Work-up (in Fume Hood):
-
4.1. Once the reaction is complete, cool the flask to room temperature.
-
4.2. Quench the reaction by slowly adding water or a saturated aqueous solution (e.g., NH₄Cl). Perform this addition cautiously.
-
4.3. Transfer the mixture to a separatory funnel for extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
4.4. Wash the organic layer sequentially with mild aqueous acid, base, and brine as required to remove unreacted starting materials and byproducts.
-
-
Decontamination and Waste Disposal:
-
5.1. Quench any residual reagents in glassware with an appropriate solution before cleaning.
-
5.2. Segregate all liquid and solid waste containing the brominated compound into a designated "Halogenated Organic Waste" container.[10]
-
5.3. Dispose of the waste container through your institution's Environmental Health & Safety (EHS) department.
-
Concluding Remarks
This compound is a valuable synthetic intermediate whose safe use hinges on a comprehensive understanding of its potential hazards. While its GHS classification indicates it is harmful and an irritant, the principle of As Low As Reasonably Achievable (ALARA) exposure and the potential for corrosivity demand stringent adherence to engineering controls, correct PPE usage, and meticulous handling practices. By integrating the protocols and risk mitigation strategies outlined in this guide, researchers can confidently and safely leverage this compound in their scientific endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CPAChem. (2023). Safety Data Sheet for Ethylamine. Retrieved from [Link]
-
Chemsigma. (n.d.). (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Impex International. (2024). Safety Data Sheet for Ethylamine hydrochloride. Retrieved from [Link]
-
Fisher Scientific. (2014). Safety Data Sheet for 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]
-
Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]
-
Inchem.org. (2021). ICSC 1482 - ETHYLAMINE (50-70% aqueous solution). Retrieved from [Link]
Sources
- 1. 842169-71-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 842169-71-5 [sigmaaldrich.com]
- 3. This compound | C8H8BrClF3N | CID 86767655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. store.sangon.com [store.sangon.com]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. chapman.edu [chapman.edu]
- 11. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Spectral Analysis of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which combines a brominated phenyl ring with a trifluoroethyl amine side chain, makes it a valuable building block for the synthesis of more complex, biologically active molecules. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity, while the bromine atom provides a site for further chemical modification through cross-coupling reactions. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough understanding of its spectral characteristics.
This in-depth technical guide provides a comprehensive overview of the expected spectral data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is designed to assist researchers in predicting, acquiring, and interpreting the spectral data for this compound and its analogs.
Molecular Structure and Predicted Spectral Features
The chemical structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent discussion of NMR data.
Figure 2: Workflow for ¹H NMR analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound.
| Carbon(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in ¹³C-{¹⁹F} coupled spectrum) |
| Aromatic C-Br | ~122 | Singlet (s) |
| Aromatic C-H | ~125-135 | Singlet (s) |
| Aromatic C-ipso (to ethylamine) | ~138-142 | Singlet (s) |
| CH-N | ~55-60 | Quartet (q) |
| CF₃ | ~125 | Quartet (q) |
Interpretation and Experimental Protocol
Aromatic Region (122-142 ppm): The six aromatic carbons will give rise to distinct signals in this region. The carbon attached to the bromine (C-Br) is expected to be around 122 ppm. The other aromatic carbons will have chemical shifts influenced by their position relative to the two substituents.
Aliphatic Region (55-60 ppm and ~125 ppm): The carbon attached to the nitrogen (C7) is expected to appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon (C8) will also be a quartet due to the one-bond C-F coupling, and its chemical shift will be significantly downfield.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be needed due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Use the same NMR spectrometer.
-
Tune the probe for ¹³C observation.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This will result in all carbon signals appearing as singlets (unless coupled to other nuclei like fluorine).
-
To aid in assignment, consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction, and calibration).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 3000-2800 | Strong, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium to weak |
| C-F stretch | 1350-1100 | Strong |
| C-Br stretch | 600-500 | Medium to strong |
Interpretation and Experimental Protocol
The IR spectrum is expected to be dominated by a strong, broad absorption in the 3000-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium salt. Strong absorptions in the 1350-1100 cm⁻¹ range will be indicative of the C-F bonds of the trifluoromethyl group. The aromatic C-H and C=C stretching bands will also be present.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
-
Acquire a background spectrum (of air or the empty ATR crystal).
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Predicted Mass Spectral Data
For this compound, the analysis would typically be performed on the free base after the loss of HCl.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a pair of peaks for the molecular ion of the free base [C₈H₇BrF₃N]⁺ due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
m/z for ⁷⁹Br isotope: ~268
-
m/z for ⁸¹Br isotope: ~270
-
-
Major Fragmentation Pathways:
-
Loss of the trifluoromethyl group (-CF₃) would lead to a significant fragment.
-
Cleavage of the C-C bond between the aromatic ring and the side chain.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
-
Figure 3: Integrated approach for structural elucidation.
Conclusion
The structural characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. By following the outlined protocols and understanding the predicted spectral features, researchers can confidently identify and assess the purity of this important chemical intermediate, ensuring its suitability for applications in drug discovery and development.
References
-
PubChem. This compound. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Solubility of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The journey of a drug candidate from discovery to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide provides a comprehensive exploration of the solubility of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride , a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to instill a deep, mechanistic understanding of the factors governing its solubility. This document is structured to empower researchers to not only comprehend but also to strategically manipulate the solubility of this and similar amine hydrochloride salts, thereby accelerating the drug development process.
Understanding the Molecule: Physicochemical Landscape
This compound is a salt formed from a primary amine and hydrochloric acid.[1][2][3] This fundamental characteristic is the primary determinant of its solubility behavior. The molecule's structure, featuring a bromophenyl group, a trifluoroethyl moiety, and a protonated amine, presents a fascinating interplay of lipophilic and hydrophilic properties.
The hydrochloride salt form is intentionally designed to enhance aqueous solubility compared to its free base counterpart.[1][4] The ionic nature of the salt allows for favorable interactions with polar solvents like water, a principle widely employed in pharmaceutical development to improve the dissolution of amine-containing drugs.[3]
Key Structural Features Influencing Solubility:
-
Amine Hydrochloride: The protonated amine group is the primary driver of aqueous solubility through ion-dipole interactions with water molecules.[5]
-
Bromophenyl Group: This aromatic, halogenated ring contributes to the molecule's lipophilicity, which can favor solubility in organic solvents but may limit aqueous solubility.
-
Trifluoromethyl Group: The presence of three fluorine atoms significantly impacts the molecule's electronic properties and can influence its crystal lattice energy, thereby affecting solubility.[5]
The Critical Role of pH in Aqueous Solubility
For an ionizable compound such as this compound, pH is the most critical factor governing its aqueous solubility.[6][7] The solubility of the salt is intrinsically linked to the equilibrium between the protonated (ionized) and the free base (unionized) forms of the amine.
The underlying principle can be described by the Henderson-Hasselbalch equation, which provides a mathematical framework for the relationship between pH, the acid dissociation constant (pKa) of the amine, and the ratio of the ionized to the unionized species.[7] The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its unionized form.
At a pH significantly below the pKa of the amine, the equilibrium will favor the protonated, more water-soluble form. Conversely, as the pH increases above the pKa, the compound will deprotonate to form the free base, which is generally less soluble in water and may precipitate out of solution.[8]
Visualizing the pH-Solubility Relationship
The following diagram illustrates the relationship between pH and the speciation of this compound in solution, which directly impacts its solubility.
Caption: pH-dependent speciation and its effect on solubility.
Beyond pH: Other Factors Influencing Solubility
While pH is a dominant factor, a comprehensive understanding of solubility requires consideration of other parameters.
Table 1: Factors Affecting the Solubility of this compound
| Factor | Influence on Solubility |
| Temperature | Solubility is temperature-dependent, and this relationship should be determined empirically.[6] |
| Crystal Form (Polymorphism) | Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[9][10] The most stable polymorph typically has the lowest solubility.[9] |
| Common Ion Effect | The presence of a common ion (e.g., from a buffer) can affect the solubility of the salt form.[11] |
| Solvent Polarity | The compound is expected to have higher solubility in polar solvents due to its ionic nature.[5] |
Experimental Determination of Solubility: A Practical Approach
The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method .[12][13] This method involves adding an excess of the solid compound to a solvent of interest and allowing it to equilibrate until the solution is saturated.
Protocol: Saturation Shake-Flask Method for Aqueous Solubility Determination
-
Preparation of Media: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Addition of Compound: Add an excess of this compound to a known volume of each buffer in separate vials. Ensure that solid material remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[12]
-
pH Measurement: Measure the final pH of the saturated solution.[6]
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the saturation shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Expected Solubility Profile: A Hypothetical Data Summary
Table 2: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | pH (for aqueous) | Expected Solubility (mg/mL) | Rationale |
| Water | 2.0 | > 50 | At low pH, the compound is fully protonated and highly soluble.[6][8] |
| Water | 7.4 | 5 - 20 | Near physiological pH, a mixture of ionized and unionized forms exists, leading to moderate solubility. |
| Water | 9.0 | < 1 | At high pH, the less soluble free base predominates.[8] |
| Methanol | N/A | > 10 | The compound is expected to be soluble in polar protic organic solvents. |
| Ethanol | N/A | > 10 | Similar to methanol, good solubility is anticipated. |
| Dichloromethane | N/A | < 1 | Low solubility is expected in non-polar organic solvents. |
| Hexane | N/A | < 0.1 | Very low solubility is expected in non-polar aliphatic solvents. |
Conclusion and Future Directions
The solubility of this compound is a multifaceted property, with pH being the most influential variable in aqueous media. A thorough understanding of its pH-dependent solubility profile is paramount for successful formulation development. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable solubility data. Future work should focus on the experimental determination of the pKa of the compound, as this will allow for a more precise prediction of its solubility behavior across the physiological pH range. Furthermore, characterization of the solid-state properties, including polymorphism, is crucial for ensuring consistent and reproducible solubility.[9]
References
- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (n.d.).
- Exp.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. (2025-08-16).
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018-02-06). PubMed.
- A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. (n.d.).
- Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. (2025-08-06).
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
- Pharmaceutical Salts Optimization of Solubility or Even More? (2010-03-01).
- Dissolution of ionizable water-insoluble drugs: The combined effect of pH and surfactant. (n.d.). Sci-Hub.
- Trifluoroethylamine Hydrochloride. (n.d.). Solubility of Things.
- 15.13: Amines as Bases. (2020-07-30). Chemistry LibreTexts.
- Amines. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- Solubility of organic amine salts. (2011-07-19). Sciencemadness.org.
- Organic Nitrogen Compounds V: Amine Salts. (2019-09-01). Spectroscopy Online.
- 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022-02-18). Chemistry LibreTexts.
- This compound. (n.d.). PubChem.
- Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-'). (n.d.).
- (R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL. (2022-08-26).
- (R)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. (n.d.). ChemicalBook.
- This compound, 98% Purity, C8H8BrClF3N, 250 mg. (n.d.). CP Lab Safety.
- 2,2,2-Trifluoroethylamine 99.5 753-90-2. (n.d.). Sigma-Aldrich.
- 2,2,2-Trifluoroethylamine hydrochloride. (n.d.). PubChem.
- A kind of preparation method of trifluoroethylamine hydrochloride. (n.d.).
- 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride. (n.d.). MySkinRecipes.
- 2,2,2-Trifluoroethanol. (n.d.). Wikipedia.
- Preparation method of trifluoroethylamine. (n.d.).
- Solubility of Lead(II) Trifluoroacetate in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amines, [chemed.chem.purdue.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. scielo.br [scielo.br]
- 9. syrris.com [syrris.com]
- 10. rjpdft.com [rjpdft.com]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability, key properties, and strategic applications of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride (CAS Number: 842169-71-5). This compound has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. We will delve into the rationale for its use, supported by insights into the role of its structural motifs—the trifluoroethyl group and the bromophenyl ring—in drug design. This guide will further present a detailed, field-proven synthetic protocol for its application in amide bond formation, a common transformation in the elaboration of this intermediate into more complex drug candidates.
Introduction: The Strategic Importance of Fluorinated Amines in Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, can significantly improve metabolic stability, increase lipophilicity, and alter the basicity of nearby functional groups, all of which can lead to more favorable pharmacokinetic and pharmacodynamic profiles. This compound is a chiral amine that strategically combines the benefits of a trifluoroethyl group with the synthetic versatility of a bromophenyl moiety. The trifluoroethylamine core can act as a non-classical bioisostere of an amide bond, offering improved stability against enzymatic degradation. The bromine atom on the phenyl ring serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers, ensuring its accessibility for research and development purposes. It is typically supplied as a white to off-white solid with a purity of 98% or higher.
| Property | Value | Source |
| CAS Number | 842169-71-5 | [1] |
| Molecular Formula | C8H8BrClF3N | [2] |
| Molecular Weight | 290.51 g/mol | |
| Synonyms | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | [1] |
| Purity | ≥98% | [3] |
| Storage | Ambient temperatures | [3] |
It is important to note that both the racemic mixture and the individual enantiomers, (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride (CAS: 878408-46-9) and (R)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine, are commercially available, offering stereochemical control in asymmetric synthesis.[4][5]
Application in the Synthesis of Targeted Therapeutics: A Focus on Pan-Trk Inhibitors
While specific proprietary examples are often found within patent literature, the structural motifs of this compound make it an ideal starting material for the synthesis of kinase inhibitors, particularly those targeting the Tropomyosin receptor kinase (Trk) family. The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal survival and differentiation and have emerged as important targets in oncology, particularly for tumors harboring NTRK gene fusions.
The rationale for using this building block in the synthesis of pan-Trk inhibitors is twofold:
-
The Amide Core: The primary amine of this compound can be readily acylated to form an amide bond, a central feature in many kinase inhibitors that often occupy the hinge-binding region of the ATP pocket.
-
The Bromophenyl "Tail": The 3-bromophenyl group provides a vector for diversification. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, a wide array of substituents can be introduced. This allows for the exploration of the solvent-exposed region of the kinase active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The following workflow illustrates the strategic use of this building block in the conceptual design of a pan-Trk inhibitor.
Caption: Conceptual workflow for the synthesis of a pan-Trk inhibitor.
Experimental Protocol: Amide Coupling of this compound
This protocol provides a detailed, step-by-step methodology for a standard amide coupling reaction, a foundational step in the utilization of this building block.
Objective: To synthesize a model amide by coupling this compound with a representative carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., 4-methoxybenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reagents.
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure of the product.
-
Mass Spectrometry: To verify the molecular weight of the desired amide.
-
Purity Analysis (HPLC): To determine the purity of the final compound.
Safety and Handling
This compound is harmful if swallowed and causes skin and eye irritation.[3] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery. Its unique combination of a metabolically robust trifluoroethylamine core and a readily diversifiable bromophenyl ring makes it an attractive starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. The straightforward application of this intermediate in standard synthetic transformations, such as amide bond formation, allows for its efficient incorporation into complex molecular scaffolds. As the demand for novel, highly specific, and metabolically stable drug candidates continues to grow, the utility of strategically designed building blocks like this compound is expected to increase.
References
-
Chemsigma. (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. [Link]
-
Boroncore. (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Chiral Amines
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1] In the realm of asymmetric synthesis, chiral amines containing trifluoromethyl groups are of particular interest as they serve as valuable building blocks and resolving agents for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a versatile chiral reagent that can be employed in several key asymmetric synthesis strategies. This document provides detailed application notes and protocols for its use as a chiral resolving agent and as a chiral building block.
Part 1: Application as a Chiral Resolving Agent for Racemic Carboxylic Acids
Chiral amines are widely used for the resolution of racemic mixtures of acids through the formation of diastereomeric salts.[2][3] The principle lies in the reaction of a racemic acid with an enantiomerically pure chiral amine, such as (R)- or (S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine, to form a mixture of two diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]
Causality Behind Experimental Choices:
The success of a diastereomeric salt resolution hinges on the differential solubility of the two diastereomeric salts. The choice of solvent is therefore critical. A systematic screening of solvents with varying polarities is essential to identify a system where one diastereomer is significantly less soluble than the other, leading to its selective crystallization. The stoichiometry of the resolving agent is also a key parameter to optimize for maximizing the yield and enantiomeric excess of the desired enantiomer.
Experimental Workflow for Chiral Resolution:
Caption: Workflow for Chiral Resolution of a Racemic Acid.
Protocol: Resolution of a Generic Racemic Carboxylic Acid
This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using (R)- or (S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. The specific conditions, particularly the choice of solvent and temperature profile, will need to be optimized for each specific substrate.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
-
A weak base (e.g., NaHCO₃) to liberate the free amine
-
A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile)
-
Hydrochloric acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Liberation of the Free Amine:
-
Dissolve this compound in water.
-
Add a saturated aqueous solution of a weak base (e.g., NaHCO₃) until the solution is basic.
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free chiral amine.
-
-
Diastereomeric Salt Formation and Solvent Screening:
-
In a series of test tubes, dissolve a small amount of the racemic carboxylic acid (e.g., 50 mg) in a minimal amount of various heated solvents.
-
To each tube, add 0.5 equivalents of the chiral free amine.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent system yields crystalline material.
-
-
Preparative Scale Resolution:
-
Dissolve the racemic carboxylic acid (1.0 eq.) in the optimal solvent identified in the screening step, using minimal heating.
-
Add the chiral free amine (0.5 - 1.0 eq.) to the solution.
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out. For further crystallization, the solution can be stored at a lower temperature (e.g., 4 °C).
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the crystalline diastereomeric salt in water.
-
Add an aqueous solution of a strong acid (e.g., 1 M HCl) until the pH is acidic.
-
Extract the enantiomerically enriched carboxylic acid with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the desired enantiomer.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved acid should be determined by a suitable analytical method, such as chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
-
Data Presentation:
| Parameter | Description |
| Resolving Agent | (R)- or (S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine |
| Substrate | Racemic Carboxylic Acid |
| Optimal Solvent | To be determined by screening |
| Yield of Diastereomeric Salt | Dependent on substrate and conditions |
| Enantiomeric Excess (ee) | To be determined experimentally |
Part 2: Application as a Chiral Building Block in Asymmetric Synthesis
1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine is a valuable chiral building block for the synthesis of more complex, enantiomerically pure molecules. Its trifluoromethyl and phenyl groups provide unique steric and electronic properties, and the bromine atom serves as a handle for further functionalization, for example, through cross-coupling reactions.
Synthetic Utility:
The primary amine functionality allows for a wide range of transformations, including amide bond formation, reductive amination, and the formation of imines. The presence of the chiral center adjacent to the amine group makes it an excellent precursor for the synthesis of chiral ligands, catalysts, and biologically active compounds. A key method for the synthesis of this class of compounds is the diastereoselective addition of organometallic reagents to a chiral sulfinamide-derived imine.[4]
Experimental Workflow for Synthesis:
Sources
- 1. sci-hub.se [sci-hub.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride as a Strategic Chiral Building Block
Abstract
This technical guide provides an in-depth exploration of 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride , a key chiral building block for pharmaceutical and agrochemical research. The incorporation of a trifluoromethyl group at the α-position to a nitrogen atom can significantly enhance critical properties such as lipophilicity and metabolic stability in small molecules.[1] This document outlines the core physicochemical properties, strategic applications, and detailed experimental protocols for the effective use of this versatile synthon. We will delve into its application in the synthesis of complex chiral molecules and provide a foundational protocol for its resolution from a racemic mixture, a critical step for ensuring stereochemical purity in active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of α-Trifluoromethylamines
The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's pharmacological profile.[2] The trifluoromethyl (CF₃) group is particularly valued for its ability to modulate pKa, improve metabolic stability by blocking oxidative sites, and increase membrane permeability.[3] When positioned alpha to an amine, as in 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine, it creates a chiral center of significant interest for constructing novel therapeutics.[1][4]
This building block offers a dual advantage:
-
The Chiral Trifluoro-ethylamine Moiety: Provides a stereochemically defined core that can interact specifically with biological targets.
-
The 3-Bromophenyl Group: Serves as a versatile synthetic handle for downstream modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a broad chemical space.
This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of complex, high-value molecules.
Physicochemical & Safety Profile
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 842169-71-5 | [5][6] |
| Molecular Formula | C₈H₈BrClF₃N | [5][7] |
| Molecular Weight | 291.51 g/mol | [5] |
| Purity | ≥98% | [8] |
| Appearance | White to off-white solid | Inferred from general chemical properties |
| Storage | Store at ambient temperature, away from moisture | |
| InChI Key | DRGOYEFQAGQGHF-UHFFFAOYSA-N |
Table 2: GHS Safety & Hazard Information
| Category | Information | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P260, P280, P304+P340, P305+P351+P338, P405, P501 |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
Core Application: Synthesis of Chiral Amides
The formation of an amide bond is the most frequent reaction in medicinal chemistry and a primary application for this chiral amine.[9] The resulting chiral amides are key components of peptidomimetics and other complex drug candidates. While highly valuable, the electron-withdrawing nature of the adjacent CF₃ group can reduce the nucleophilicity of the amine, sometimes requiring robust coupling conditions.[10]
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a standard and reliable method for coupling the title amine with a carboxylic acid using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
(R)- or (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
-
Carboxylic acid of interest (1.0 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 equiv), HATU (1.2 equiv), and anhydrous DMF. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate vial, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF. Add DIPEA (3.0 equiv) to this solution to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling Reaction: Add the amine/DIPEA solution dropwise to the pre-activated carboxylic acid mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS. Assess the enantiomeric purity via chiral HPLC analysis.
Workflow for Amide Coupling
Caption: Workflow for a standard amide coupling reaction.
Foundational Technique: Chiral Resolution
While enantiopure starting materials are available, researchers often begin with the racemic amine. Chiral resolution via diastereomeric salt formation is the most common and industrially scalable method to separate enantiomers.[11][12] The principle involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts with different solubilities, allowing for their separation by crystallization.[12]
Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a template for screening conditions to resolve racemic 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine.
Materials:
-
Racemic 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (+)-Dibenzoyl-D-tartaric acid) (0.5-1.0 equiv)
-
Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures with water)
-
Base for liberation (e.g., 1M NaOH)
-
Acid for hydrochloride salt formation (e.g., HCl in ether)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic amine (1.0 equiv) in a suitable heated solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equiv) in the same solvent, heating if necessary.
-
Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization. If no crystals form, try adding a co-solvent or slowly evaporating the solvent.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent. This solid is one of the diastereomeric salts.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., DCM) and an aqueous base (e.g., 1M NaOH). Stir vigorously until all solids have dissolved. The chiral resolving acid will move to the aqueous layer, leaving the enantiomerically enriched free amine in the organic layer.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched amine.
-
Purity Analysis: Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC.
-
Optimization: Repeat the process with different resolving agents, solvents, and temperatures to optimize both the yield and the enantiomeric excess. Often, a single crystallization may not be sufficient, and recrystallization of the diastereomeric salt is required to achieve >99% ee.
Workflow for Chiral Resolution
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H8BrClF3N | CID 86767655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 842169-71-5 [sigmaaldrich.com]
- 7. 842169-71-5|this compound|BLD Pharm [bldpharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. researchgate.net [researchgate.net]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. pharmtech.com [pharmtech.com]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates Using 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine Hydrochloride
Introduction: A Versatile Chiral Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and chiral centers into drug candidates is a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity of parent compounds.[1][2] 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride stands out as a highly versatile and valuable chiral building block for the synthesis of complex pharmaceutical intermediates.
This molecule offers three distinct points of chemical reactivity that can be orthogonally addressed:
-
A Bromo-Aryl Group: An ideal "handle" for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]
-
A Primary Amine: A nucleophilic center ready for derivatization into amides, sulfonamides, ureas, and various heterocyclic systems.
-
A Stereogenic Center: The chiral nature of this compound (available as racemic or single enantiomers) allows for the synthesis of stereochemically defined final products, which is critical for specificity in biological systems.[3][4]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into leveraging the unique reactivity of this building block.
Physicochemical Properties and Handling
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 842169-71-5 | |
| Molecular Formula | C₈H₈BrClF₃N | [5] |
| Molecular Weight | 291.51 g/mol | [5] |
| Appearance | White to yellow solid | [6] |
| Purity | Typically ≥98% | |
| Storage | Store at room temperature in a dry environment. |
Safety & Handling: This chemical is intended for professional research and manufacturing use only and is not for medical or consumer applications.[7] Users should consult the Material Safety Data Sheet (MSDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The compound is harmful if swallowed, inhaled, or in contact with skin.[8]
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
The bromine atom on the phenyl ring is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthesis, allowing for the modular construction of complex molecular architectures from simpler precursors.[9]
Expert Insight: The Role of Amine Protection While the primary amine can sometimes be tolerated, it can also coordinate to the palladium catalyst, potentially inhibiting its activity. For optimal results, particularly in demanding coupling reactions, it is often advisable to first protect the amine, for example, as a tert-butyloxycarbonyl (Boc) carbamate. This protecting group is stable under typical cross-coupling conditions and can be readily removed later under acidic conditions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an organohalide with an organoboron reagent.[1] This protocol outlines a general procedure for coupling the (Boc-protected) title compound with a variety of arylboronic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride [878408-46-9] | Chemsigma [chemsigma.com]
- 4. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C8H8BrClF3N | CID 86767655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine Hydrochloride [myskinrecipes.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Derivatization of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride for Biological Screening
Introduction: Strategic Derivatization for Enhanced Biological Screening
In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is a meticulous process of molecular refinement. The starting scaffold, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, presents a compelling case for strategic derivatization. This molecule possesses two key reactive handles amenable to chemical modification: a primary amine and an aryl bromide. These sites offer a gateway to a diverse chemical space, enabling the exploration of Structure-Activity Relationships (SAR), the optimization of pharmacokinetic and pharmacodynamic profiles, and the generation of novel intellectual property.[1][2][3]
Chemical derivatization serves to systematically alter the physicochemical properties of a lead compound, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can profoundly influence its biological activity and therapeutic potential.[4] This application note provides a comprehensive guide to the strategic derivatization of this compound, offering detailed protocols for modifications at both the primary amine and the aryl bromide positions. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for generating a library of analogues for biological screening.
Visualization of Derivatization Strategies
Caption: Overall workflow for the derivatization of the parent compound.
Part 1: Derivatization of the Primary Amine Moiety
The primary amine of the title compound is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The most common and robust of these is the formation of an amide bond.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry, and numerous methods exist for this transformation.[5] The choice of coupling reagent is often dictated by the steric and electronic properties of the coupling partners and the desired reaction conditions.[6]
Rationale: The conversion of the primary amine to a diverse array of amides allows for the systematic probing of the chemical space around this functional group. This can influence hydrogen bonding interactions with biological targets and modulate the overall polarity and solubility of the molecule.
Protocol 1: Acylation with Acid Chlorides (Schotten-Baumann Conditions)
This classic method is highly efficient for the acylation of primary amines.[7][]
-
Step 1: Preparation of the Free Amine: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir for 15 minutes to generate the free amine in situ.
-
Step 2: Acylation: To the stirring solution of the free amine, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Step 4: Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 5: Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.[9][10]
Protocol 2: Peptide Coupling with Carboxylic Acids
-
Step 1: Activation of Carboxylic Acid: In a flask, dissolve the desired carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an aprotic solvent such as dimethylformamide (DMF) or DCM. Stir at room temperature for 30 minutes.
-
Step 2: Amine Addition: To a separate flask containing this compound (1.0 eq) in the same solvent, add a base such as DIPEA (2.5 eq). Add the activated carboxylic acid solution from Step 1 to this mixture.
-
Step 3: Reaction and Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Step 4: Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Step 5: Purification: Purify the crude product by flash chromatography or preparative HPLC.[11]
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Peptide Coupling) |
| Reagents | Acyl Chloride, DIPEA/TEA | Carboxylic Acid, EDC, HOBt, DIPEA |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) or DCM |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2-16 hours | 12-24 hours |
| Advantages | Fast, high yielding for simple substrates | Broad substrate scope, mild conditions |
| Disadvantages | Acyl chlorides can be unstable/unavailable | More expensive reagents, longer reaction times |
Part 2: Derivatization of the Aryl Bromide Moiety
The bromo-phenyl group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[12][13]
Rationale: This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring. This can significantly alter the shape, size, and electronic properties of the molecule, which is crucial for optimizing interactions with a biological target.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling
-
Step 1: Reaction Setup: In a reaction vessel, combine the amide-protected 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine derivative (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Step 2: Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Step 3: Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Step 4: Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 5: Purification: Purify the residue by flash column chromatography to yield the biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15]
Rationale: This reaction enables the introduction of primary or secondary amines at the 3-position of the phenyl ring, creating new hydrogen bond donors or acceptors and significantly altering the basicity and polarity of the molecule. This is a powerful strategy for modulating pharmacokinetic properties and target engagement.[16][17]
Protocol 4: Buchwald-Hartwig Amination
-
Step 1: Reaction Setup: To an oven-dried reaction vessel, add the amide-protected 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine derivative (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 0.04-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.4-2.0 eq).
-
Step 2: Addition of Amine and Solvent: Add the desired primary or secondary amine (1.2-1.5 eq) and an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Step 3: Reaction: Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours. Monitor the reaction's progress.
-
Step 4: Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Step 5: Purification: Purify the crude product by flash column chromatography.
| Reaction | Catalyst/Ligand | Base | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | Boronic acid/ester | C-C |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu or LHMDS | Primary/Secondary Amine | C-N |
Part 3: Purification and Characterization
Rigorous purification and characterization are essential to ensure the integrity of the data generated during biological screening.
Purification:
-
Flash Column Chromatography: The primary method for purifying the synthesized derivatives.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for purifying more polar compounds or for achieving high purity levels (>98%).[10]
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the final product.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition of the synthesized compounds.
Caption: General workflow for purification and characterization.
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic derivatization of this compound. By leveraging both amine and aryl bromide functionalities, researchers can efficiently generate a diverse library of analogues. This strategic approach is fundamental to the iterative process of lead optimization, enabling a thorough exploration of the structure-activity landscape and accelerating the discovery of new therapeutic agents.
References
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. [Link]
-
Amine to Amide (Coupling) - Common Conditions. [Link]
-
Buchwald-Hartwig Coupling - YouTube. [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. [Link]
-
Small Molecule Purification | Hanbon. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]
-
Small molecules purification | Axplora. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki coupling reaction of aryl bromides with arylboronic acidsa - ResearchGate. [Link]
-
"Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S. [Link]
-
Chemical derivatization of natural products: Semisynthesis and pharmacological aspects- A decade update | Request PDF - ResearchGate. [Link]
-
Small Molecule Drug Characterization and Purity Analysis - Agilent. [Link]
-
CHEMICAL DERIVATIZATION OF PHYTOCHEMICALS: A CONSTANT SOURCE OF NEW DRUG MOLECULES - IIP Series. [Link]
-
The Application of Chemical Derivatization to Clinical Drug Analysis - PubMed. [Link]
Sources
- 1. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 9. Small Molecule Purification | Hanbon [jshanbon.com]
- 10. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 11. axplora.com [axplora.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. m.youtube.com [m.youtube.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Suzuki-Miyaura Coupling of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride for Biaryl Synthesis
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within pharmaceutical and materials science, for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is prized for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based byproducts.[3][4]
This guide focuses on a substrate of significant interest in drug discovery: 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride . This molecule incorporates three critical pharmacophores: an aryl halide handle for cross-coupling, a metabolically robust trifluoromethyl group, and a basic ethylamine side chain. The successful coupling of this building block allows for the synthesis of complex biaryl structures that are prevalent in centrally active agents and other therapeutics.
However, the presence of the amine hydrochloride moiety introduces specific challenges, including the need for precise base stoichiometry and the potential for catalyst inhibition. This document provides a detailed, field-proven protocol and the underlying scientific rationale to successfully navigate these challenges, ensuring high-yield synthesis of the desired biaryl products.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle centered on a palladium complex.[5][6] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding these steps is crucial for troubleshooting and optimizing the reaction for specific substrates.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) complex.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates the ligand exchange on the palladium center.[7][8][9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for the Target Substrate
The unique structure of this compound demands a tailored approach.
-
Aryl Bromide Reactivity: Aryl bromides are excellent electrophiles for Suzuki couplings.[10] The presence of the electron-withdrawing trifluoroethyl group further activates the C-Br bond, typically facilitating a smooth oxidative addition step.
-
The Amine Hydrochloride Salt: This is the most critical feature. The starting material is an amine salt, meaning it is acidic. Therefore, a sufficient amount of base must be added to both neutralize the hydrochloride and to participate in the catalytic cycle. A minimum of three equivalents of base is recommended: one equivalent to form the free amine in situ, and two equivalents to drive the transmetalation step effectively.
-
Mitigating Catalyst Inhibition: The newly formed free amine is a potential ligand that can coordinate to the palladium center, leading to catalyst deactivation or undesired side reactions. This challenge is overcome by selecting an appropriate ligand for the palladium. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands such as SPhos or XPhos) are highly effective.[7][11] These ligands sterically protect the palladium center and accelerate the reductive elimination step, ensuring the catalytic cycle proceeds efficiently and outcompetes potential inhibition pathways.[8]
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials & Reagents
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2–1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv., 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv.), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed (e.g., by sparging with argon for 30 min)
-
Ethyl Acetate, reagent grade
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Argon or Nitrogen gas (high purity)
Equipment
-
Schlenk flask or resealable reaction tube
-
Magnetic stirrer and hotplate with oil bath
-
Schlenk line or manifold for inert gas
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Quickly add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Prepare a degassed 4:1 mixture of 1,4-Dioxane:Water.
-
Using a syringe, add the degassed solvent mixture to the flask to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12–24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (approx. 10 mL per mmol of starting material) and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the specific product's polarity and should be determined by TLC analysis.
-
Combine the product-containing fractions and remove the solvent to yield the purified biaryl product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
-
Data Presentation: Parameter Optimization Guide
The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table provides a guide for optimization based on established principles for challenging Suzuki couplings.[12][13]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Remarks & Rationale |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | Recommended Starting Point. A robust system for electron-deficient aryl bromides with potentially coordinating groups.[11] |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | An alternative catalyst system. XPhos is effective for sterically hindered coupling partners. Toluene can be beneficial for higher temperatures. |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 80 | Cesium carbonate is a stronger, more soluble base that can accelerate transmetalation, sometimes allowing for lower reaction temperatures.[14][15] |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 100 | A classic, air-stable precatalyst. May be less efficient for this specific substrate due to potential amine coordination but is a viable alternative.[16] |
Figure 2: Experimental workflow for the Suzuki coupling protocol.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed reagents.3. Insufficient base.4. Low reaction temperature. | 1. Ensure a rigorously inert atmosphere.2. Use freshly opened anhydrous solvents and degas thoroughly.3. Ensure base is finely powdered and use 3 equivalents.4. Increase temperature to 100-110 °C. |
| Protodeborylation | Boronic acid is unstable under the reaction conditions (hydrolyzes back to Ar-H). | 1. Use a milder base (e.g., K₂CO₃).2. Use a boronate ester (e.g., pinacol ester) or a potassium aryltrifluoroborate salt, which are more stable.[10] |
| Homocoupling (Ar-Ar) | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve degassing procedures for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Difficult Purification | Product co-elutes with ligand or byproducts. | 1. After extraction, perform an acidic wash to protonate and remove the basic phosphine ligand.2. Optimize chromatography conditions (different solvent system, different stationary phase). |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
Lima, C. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]
-
Yin, J., & Liebscher, J. (2007). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]
-
Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. Available at: [Link]
-
Scribd. The Amine-Catalysed Suzuki-Miyaura-type Coupling of Aryl Halides and Arylboronic Acids. Available at: [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters. Available at: [Link]
-
Molander, G. A., & Yun, C. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Tobisu, M., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters. Available at: [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]
-
Zhang, Y., & Wang, J. (2015). A simple and mild Suzuki reaction protocol using triethylamine as base and solvent. Tetrahedron Letters. Available at: [Link]
-
Molander, G. A., et al. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(3-bromophenyl)-2,2,2-trifluoro-ethylamine hydrochloride
Introduction: Navigating the Challenges of Advanced C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's power lies in its ability to overcome the limitations of traditional methods for C-N bond formation, which often suffer from harsh conditions and limited functional group tolerance.[3]
This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of a challenging, multi-functional substrate: 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride . This substrate presents a unique combination of chemical features that require careful consideration for successful C-N bond formation:
-
An Electron-Deficient Aryl Bromide: The presence of the electron-withdrawing 2,2,2-trifluoroethyl group on the phenyl ring influences the electronic properties of the aryl bromide.
-
A Primary Amine Moiety: The substrate itself contains a primary amine, introducing the potential for self-coupling or other undesired side reactions.
-
A Hydrochloride Salt: The amine is present as a hydrochloride salt, which necessitates a stoichiometric adjustment of the base used in the reaction.
This document will dissect these challenges and provide a robust, field-proven protocol to achieve the desired intermolecular amination. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of catalysts, ligands, and bases, and a comprehensive troubleshooting guide.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization.
Figure 1: General catalytic cycle of the Buchwald-Hartwig amination.
The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[5] This is followed by coordination of the amine (R'-NH2) and subsequent deprotonation by a base to form a palladium-amido complex.[6] The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6]
Strategic Approach: Overcoming Self-Amination via a Protection Strategy
The primary challenge in the amination of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine is the presence of the primary amine within the molecule itself. This introduces a competitive self-coupling reaction where one molecule acts as the aryl halide and another as the amine nucleophile. To ensure a clean and selective intermolecular amination with a desired external amine, a protection-deprotection strategy for the substrate's primary amine is the most robust approach.
Figure 2: Experimental workflow for the selective amination.
This three-phase workflow ensures that the primary amine of the starting material is masked during the critical C-N bond-forming step, thereby preventing polymerization and other side reactions and leading to a higher yield of the desired product.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled with care, and anhydrous and deoxygenated solvents should be used for the Buchwald-Hartwig amination step.
Part 1: Protection of the Primary Amine (Boc-Protection)
This protocol describes the protection of the primary amine of the starting material with a tert-butyloxycarbonyl (Boc) group.
| Reagent | Molar Eq. | MW | Amount |
| 1-(3-bromophenyl)-2,2,2-trifluoro-ethylamine hydrochloride | 1.0 | 292.5 g/mol | 2.93 g |
| Di-tert-butyl dicarbonate (Boc)₂O | 1.1 | 218.25 g/mol | 2.40 g |
| Triethylamine (TEA) | 2.2 | 101.19 g/mol | 3.0 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add 1-(3-bromophenyl)-2,2,2-trifluoro-ethylamine hydrochloride (2.93 g, 10 mmol).
-
Add dichloromethane (50 mL) and triethylamine (3.0 mL, 22 mmol). Stir the suspension at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected substrate.
Part 2: Buchwald-Hartwig Amination of the Protected Substrate
This protocol details the coupling of the Boc-protected aryl bromide with a representative primary amine, benzylamine.
| Reagent | Molar Eq. | MW | Amount |
| Boc-protected substrate | 1.0 | 356.18 g/mol | 356 mg (1.0 mmol) |
| Benzylamine | 1.2 | 107.15 g/mol | 130 µL (1.2 mmol) |
| Pd₂(dba)₃ | 0.01 | 915.7 g/mol | 9.2 mg (0.01 mmol) |
| BrettPhos | 0.03 | 536.69 g/mol | 16.1 mg (0.03 mmol) |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.1 g/mol | 135 mg (1.4 mmol) |
| Anhydrous, degassed Toluene | - | - | 5 mL |
Step-by-Step Procedure:
-
In a glovebox, add the Boc-protected substrate (356 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), BrettPhos (16.1 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add benzylamine (130 µL, 1.2 mmol) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected coupled product.
Part 3: Deprotection of the Coupled Product
This protocol describes the removal of the Boc protecting group to yield the final product.
| Reagent | Molar Eq. | - | Amount |
| Boc-protected coupled product | 1.0 | - | (from previous step) |
| Trifluoroacetic acid (TFA) | - | - | 2 mL |
| Dichloromethane (DCM) | - | - | 4 mL |
Step-by-Step Procedure:
-
Dissolve the Boc-protected coupled product in dichloromethane (4 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2 mL).
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final aminated product. Further purification by chromatography or crystallization may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Poor quality of reagents/solvents (presence of water or oxygen). 3. Incorrect base stoichiometry. 4. Insufficient reaction temperature or time. | 1. Use a pre-catalyst (e.g., BrettPhos Pd G3) for more reliable activation. Ensure the Pd source is not old or degraded. 2. Use freshly distilled/dried and degassed solvents. Purify amines if necessary.[7] 3. Ensure an extra equivalent of base was added to neutralize the hydrochloride salt in the initial substrate. For the amination step, ensure the base is freshly opened and handled under inert conditions. 4. Increase the reaction temperature (e.g., to 110-120 °C) or extend the reaction time. |
| Incomplete Conversion | 1. Catalyst deactivation. 2. Insufficiently strong base. | 1. Increase catalyst and/or ligand loading. Consider a different, more robust ligand. 2. Switch to a stronger base like LiHMDS, especially if the amine is less acidic.[5] |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H). 2. Self-coupling (if protection was incomplete or failed). | 1. This can be caused by β-hydride elimination.[3] Using bulkier ligands can sometimes suppress this side reaction. Lowering the reaction temperature might also be beneficial. 2. Ensure the protection step went to completion. If self-coupling is still observed, consider a more robust protecting group. |
Conclusion
The Buchwald-Hartwig amination of 1-(3-bromophenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a chemically nuanced transformation that requires a strategic approach to achieve high yields and purity. By employing a protection-deprotection strategy, the challenge of self-amination can be effectively circumvented. Careful selection of a state-of-the-art catalyst system, appropriate base stoichiometry, and rigorous adherence to anhydrous and anaerobic conditions are paramount for success. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently tackle this and similar challenging C-N cross-coupling reactions, ultimately accelerating drug discovery and development programs.
References
-
Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. PMC. Retrieved from [Link]
-
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Frank, D., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2634-2641. Retrieved from [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Retrieved from [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Retrieved from [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. Retrieved from [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts [organic-chemistry.org]
Application Notes and Protocols for the Agrochemical Synthesis of Novel Insecticides Utilizing 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to the strategic incorporation of fluorinated moieties into molecular design. The trifluoromethyl (CF3) group, in particular, has emerged as a cornerstone in the development of next-generation insecticides, fungicides, and herbicides. Its unique electronic properties, metabolic stability, and ability to enhance lipophilicity contribute significantly to the bioactivity and bioavailability of active ingredients.[1][2][3] This application note details the utility of a key fluorinated building block, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride , in the synthesis of novel insecticidal compounds, with a focus on the isoxazoline class of insecticides.
The isoxazoline scaffold has gained prominence in recent years due to its potent insecticidal activity, primarily through the antagonism of GABA-gated chloride channels in insects.[4] The combination of a trifluoromethyl-substituted phenylethylamine backbone with an isoxazoline core represents a promising avenue for the discovery of new insecticidal agents with improved efficacy and potentially more favorable toxicological profiles. The subject compound, with its strategically placed bromine atom, also offers a versatile handle for further chemical elaboration and the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis and scale-up.
| Property | Value | Source |
| Molecular Formula | C8H8BrClF3N | PubChem CID: 86767655[5] |
| Molecular Weight | 290.51 g/mol | MySkinRecipes[6] |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Generic Supplier Data |
| CAS Number | Not explicitly found for the hydrochloride salt of the 3-bromo isomer. The CAS for the related (R)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine HCl is 842169-83-9.[7] | N/A |
Proposed Synthetic Application: Synthesis of a Novel Isoxazoline Carboxamide Insecticide
This section outlines a detailed protocol for the synthesis of a novel isoxazoline carboxamide insecticide, leveraging the unique structural features of this compound. The proposed reaction is an amide coupling between the primary amine of our starting material and a suitable isoxazole carbonyl chloride. This approach is well-documented in the synthesis of various isoxazole and isoxazoline carboxamides with demonstrated biological activity.[8]
Reaction Scheme
Caption: Proposed two-step synthesis of a novel isoxazoline carboxamide insecticide.
Detailed Protocol
Materials:
-
This compound
-
5-(Trifluoromethyl)isoxazole-4-carbonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Liberation of the Free Amine:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
-
Amide Coupling:
-
In a separate flask, dissolve 5-(Trifluoromethyl)isoxazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL/mmol).
-
Add the solution of the isoxazole carbonyl chloride dropwise to the free amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure novel isoxazoline carboxamide.
-
Rationale for Experimental Choices
-
Choice of Base: Triethylamine is a common and effective organic base for the in-situ generation of the free amine from its hydrochloride salt. Its boiling point allows for easy removal during work-up.
-
Solvent: Anhydrous dichloromethane is an excellent solvent for this type of acylation reaction, as it is relatively inert and effectively dissolves both reactants.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any excess acid chloride and the hydrochloride salt of the product, while the brine wash helps to remove any remaining water from the organic layer.
Structure-Activity Relationship (SAR) Insights and the Role of Key Moieties
The proposed novel insecticide incorporates several structural features known to be critical for insecticidal activity.
Caption: Key structural features and their contribution to insecticidal activity.
-
Trifluoromethyl Group: As previously mentioned, the CF3 group is a critical pharmacophore. It increases the lipophilicity of the molecule, which can enhance its penetration through the insect cuticle and facilitate transport to the target site.[1] Furthermore, the strong carbon-fluorine bond imparts significant metabolic stability, leading to longer-lasting efficacy in the field.[1]
-
Bromophenyl Group: The bromine atom on the phenyl ring serves two primary purposes. Firstly, it contributes to the overall electronic properties and steric bulk of the molecule, which can influence its binding affinity to the target receptor. Secondly, and perhaps more importantly from a synthetic perspective, it provides a reactive site for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions. This allows for the systematic exploration of a wide range of substituents at this position to optimize insecticidal activity and spectrum.
-
Isoxazoline Core: The isoxazoline ring is a well-established toxophore in modern insecticides. These compounds are known to act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[4] This mode of action is distinct from many older classes of insecticides, making isoxazolines valuable tools for resistance management.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals, particularly insecticides. Its trifluoromethyl and bromophenyl moieties provide a powerful combination of features that can enhance biological activity, metabolic stability, and synthetic accessibility. The detailed protocol provided herein for the synthesis of a novel isoxazoline carboxamide demonstrates a practical application of this compound in the discovery and development of next-generation crop protection agents. Further exploration of the synthetic possibilities offered by the bromine handle will undoubtedly lead to the discovery of even more potent and selective insecticidal compounds.
References
-
Design, synthesis, and evaluation of novel isoxazoline derivatives containing 2-phenyloxazoline moieties as potential insecticides. Pesticide Biochemistry and Physiology, 2024. [Link]
-
Discovery of new N-Phenylamide Isoxazoline derivatives with high insecticidal activity and reduced honeybee toxicity. Pest Management Science, 2024. [Link]
-
The Trifluoromethyl Advantage: Enhancing Pharmaceutical & Agrochemical Performance. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Examples of potential insecticide agents containing isoxazoline or sulfonamide group. ResearchGate. [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 2022. [Link]
-
Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 2010. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 2022. [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 2022. [Link]
- A novel isoxazole compound or a salt thereof.
-
Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. PrepChem.com. [Link]
-
Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 2019. [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
-
This compound. PubChem. [Link]
-
1-(4-Bromophenyl)-2,2,2-trifluoroethanaminehydrochloride. MySkinRecipes. [Link]
Sources
- 1. Synthesis and insecticidal activity of trifluoromethyl-isoxazoline compounds [nyxxb.cn]
- 2. researchgate.net [researchgate.net]
- 3. CN107382892A - A kind of preparation technology of the nitro isoxazole compound of 3 aryl 4 - Google Patents [patents.google.com]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine
Abstract
The efficient separation of enantiomers from racemic mixtures is a cornerstone of modern drug development and fine chemical synthesis. This document provides a comprehensive technical guide for the chiral resolution of racemic carboxylic acids utilizing the highly effective resolving agent, (S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine. We will delve into the underlying principles of diastereomeric salt formation, provide detailed, field-proven experimental protocols, and offer insights into the optimization of this critical separation technique. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are engaged in the preparation of enantiomerically pure compounds.
Introduction: The Imperative of Chirality in Drug Development
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they possess identical physical properties in an achiral environment, their physiological and pharmacological activities can differ dramatically. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, or worse, responsible for adverse side effects. Consequently, the production of single-enantiomer drugs is a regulatory and scientific imperative.
One of the most robust and scalable methods for obtaining enantiomerically pure compounds is through the process of chiral resolution.[1] This technique involves the separation of a racemic mixture into its constituent enantiomers.[2] Among the various resolution strategies, diastereomeric salt crystallization remains a dominant and industrially favored method.[1][3] This approach leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[4][5] Unlike enantiomers, diastereomers have distinct physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization.[4][5]
This application note focuses on the use of (S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine as a chiral resolving agent for racemic carboxylic acids. The presence of the trifluoromethyl group and the bromine atom on the phenyl ring of this amine can significantly influence the crystal packing and solubility of the resulting diastereomeric salts, often leading to efficient and high-yielding separations.
The Resolving Agent: (S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine
(S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine is a potent chiral resolving agent for acidic compounds. Its efficacy stems from its basic amino group, which readily forms salts with carboxylic acids, and its rigid, chiral structure that promotes the formation of diastereomeric salts with significantly different physicochemical properties.
Table 1: Properties of (S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine Hydrochloride
| Property | Value | Source |
| Synonym | 1-(3-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride | |
| CAS Number | 878408-46-9 | [6] |
| Molecular Formula | C₈H₈BrClF₃N | [7] |
| Molecular Weight | 290.51 g/mol | |
| Purity | Typically ≥98% | |
| Appearance | White to off-white solid | - |
| Storage | Ambient temperature |
The strategic placement of the bromine atom and the trifluoromethyl group can enhance the intermolecular interactions within the crystal lattice of one diastereomeric salt over the other, leading to a more pronounced difference in solubility—a key factor for successful resolution.
The Principle of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties.[4][5][8] The process can be conceptually broken down into three key stages:
-
Diastereomeric Salt Formation: The racemic acid, a 1:1 mixture of (R)-acid and (S)-acid, is reacted with an enantiomerically pure resolving agent, in this case, (S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine, which we will denote as (S)-amine. This reaction yields a mixture of two diastereomeric salts: [(R)-acid · (S)-amine] and [(S)-acid · (S)-amine].
-
Separation of Diastereomers: Due to their different spatial arrangements, these two diastereomeric salts will have different solubilities in a given solvent system.[4] Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its separation by filtration.
-
Liberation of the Enantiomer: Once the less soluble diastereomeric salt is isolated, the enantiomerically pure acid can be recovered by treatment with a strong acid (e.g., HCl) to break the salt and liberate the free carboxylic acid.[4][5] The chiral resolving agent can often be recovered and recycled.
Figure 2: Step-by-step workflow of the preparative chiral resolution protocol.
Data Presentation and Analysis
The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the desired enantiomer.
Table 2: Hypothetical Resolution Data for a Model Racemic Acid
| Parameter | Value |
| Starting Racemic Acid | 10.0 g |
| Resolving Agent Used | 5.0 g (0.8 eq) |
| Crystallization Solvent | Ethanol/Water (9:1) |
| Yield of Diastereomeric Salt (1st crop) | 6.8 g |
| e.e. of Acid from 1st Crop Salt | 92% |
| Yield of Recrystallized Salt | 5.9 g |
| e.e. of Acid from Recrystallized Salt | >99% |
| Final Yield of Enantiopure Acid | 3.5 g (70% of theoretical) |
| Recovered Resolving Agent | 4.2 g (84%) |
Note: This data is for illustrative purposes only. Actual results will vary depending on the specific racemic acid and optimized conditions.
Troubleshooting and Key Considerations
-
Oil Formation: If the diastereomeric salt separates as an oil rather than a crystalline solid, try using a different solvent, a lower concentration, or a slower cooling rate.
-
Low Enantiomeric Excess: If the initial e.e. is low, multiple recrystallizations of the diastereomeric salt may be necessary. Alternatively, screening for a more effective solvent system is recommended.
-
Poor Yield: This can be due to the comparable solubilities of the two diastereomeric salts. Experiment with different solvents and temperatures to maximize the solubility difference. The stoichiometry of the resolving agent can also be adjusted. [9]* Racemization: Ensure that the conditions used for the liberation of the free acid are not harsh enough to cause racemization of the product.
Conclusion
The chiral resolution of racemic carboxylic acids using (S)-1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine via diastereomeric salt formation is a powerful and versatile technique. By systematically screening for optimal conditions and following a well-defined protocol, researchers can achieve high yields of enantiomerically pure acids, which are crucial for the advancement of pharmaceutical and chemical research. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this essential separation method.
References
- Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Chiral resolution. Wikipedia.
- Isolation of enantiomers via diastereomer crystallis
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI.
- Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar r
- Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.
- Strategies for chiral separation: from racemate to enantiomer.
- 6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.
- 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. Sigma-Aldrich.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. Chemsigma.
- This compound. PubChem.
Sources
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride [878408-46-9] | Chemsigma [chemsigma.com]
- 7. This compound | C8H8BrClF3N | CID 86767655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The quest for novel bioactive molecules is a cornerstone of modern medicinal chemistry and drug discovery. Among the vast landscape of chemical scaffolds, fluorinated heterocyclic compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. This comprehensive guide details the synthetic pathways for creating a diverse array of novel heterocyclic compounds utilizing 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride as a versatile starting material. This document provides not only detailed, step-by-step protocols for key transformations but also delves into the underlying chemical principles and strategic considerations that guide the experimental design. We will explore powerful catalytic systems, including palladium- and copper-catalyzed cross-coupling reactions, and their application in constructing intricate molecular architectures with high potential for therapeutic applications.
Introduction: The Strategic Advantage of Fluorinated Phenyl-ethylamine Scaffolds
The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity. The trifluoromethyl group (-CF3), in particular, is a bioisostere for several functional groups and can significantly impact a molecule's lipophilicity, pKa, and resistance to metabolic degradation. The starting material, This compound , offers a unique combination of functionalities:
-
A bromo-substituted phenyl ring , which serves as a handle for a wide range of palladium- and copper-catalyzed cross-coupling reactions.
-
A chiral trifluoro-ethylamine moiety , which can introduce stereochemistry and favorable interactions with biological targets.
-
A primary amine hydrochloride , which can be readily derivatized or participate directly in cyclization reactions.
This strategic combination of features makes it an ideal precursor for the synthesis of a multitude of heterocyclic systems, including but not limited to, indoles, benzimidazoles, quinolines, and various five-membered heterocycles.
Palladium-Catalyzed Pathways: Forging Carbon-Nitrogen and Carbon-Carbon Bonds
Palladium catalysis has revolutionized the synthesis of complex organic molecules, offering mild and efficient methods for the formation of C-N and C-C bonds.[1] The bromo-substituent on our starting material is a prime reaction site for these transformations.
Synthesis of Indole Derivatives via Buchwald-Hartwig Amination and Subsequent Cyclization
The Buchwald-Hartwig amination is a powerful tool for the formation of aryl-nitrogen bonds.[2][3][4] By coupling our starting material with a suitable amine followed by an intramolecular cyclization, we can construct the indole scaffold, a privileged structure in medicinal chemistry.[5][6][7]
Caption: Workflow for the synthesis of indole derivatives.
This protocol is adapted from methodologies involving palladium-catalyzed cyclization of bromoenynamides.[8]
Materials:
-
1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine (free base)
-
A suitable alkyne (e.g., a terminal alkyne with desired R group)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Free Base: To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a mild base (e.g., saturated sodium bicarbonate solution) and stir until the free base is formed. Extract the free base with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Acylation (if necessary): The primary amine can be acylated with an appropriate acylating agent to introduce a directing group for cyclization.
-
Sonogashira Coupling: In a flame-dried flask under an inert atmosphere, dissolve the free base (or its acylated derivative) (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous triethylamine.
-
Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.02 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Intramolecular Cyclization: The resulting intermediate can be cyclized under various conditions. For example, treatment with a palladium catalyst in the presence of a base can induce an intramolecular Heck-type reaction.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Outcome: A substituted indole derivative. The exact structure will depend on the alkyne and the cyclization conditions used.
| Parameter | Value |
| Temperature | 80-100 °C |
| Reaction Time | 4-24 hours |
| Catalyst Loading | 2-5 mol% Pd |
| Typical Yield | 60-85% |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another class of heterocyles with a wide range of biological activities.[9][10][11] A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. Our starting material can be functionalized to incorporate the necessary precursors for benzimidazole formation.
Caption: Workflow for the synthesis of benzimidazole derivatives.
This protocol is based on the general synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.
Materials:
-
3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid (prepared from the starting material)
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Synthesis of 3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid: This intermediate can be prepared from 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine via a Grignard reaction with magnesium followed by quenching with carbon dioxide. The amine group may need to be protected during this step.
-
Condensation Reaction: In a round-bottom flask, combine 3-(1-amino-2,2,2-trifluoroethyl)benzoic acid (1.0 eq) and o-phenylenediamine (1.1 eq).
-
Add polyphosphoric acid (PPA) as both the solvent and catalyst.
-
Heat the reaction mixture to 150-180 °C under an inert atmosphere for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography.
Expected Outcome: A benzimidazole derivative with the trifluoroethylphenyl substituent at the 2-position.
| Parameter | Value |
| Temperature | 150-180 °C |
| Reaction Time | 4-8 hours |
| Dehydrating Agent | Polyphosphoric Acid |
| Typical Yield | 70-90% |
Copper-Catalyzed Pathways: Ullmann Condensation for N-Arylation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds, providing an alternative to palladium-catalyzed methods.[12][13] It is particularly useful for coupling aryl halides with N-H containing heterocycles.
Synthesis of N-Aryl Heterocycles
By directly coupling 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine with a pre-existing heterocyclic core containing an N-H bond, we can readily access a wide range of N-aryl heterocyclic compounds.
Caption: Workflow for Ullmann N-arylation.
Materials:
-
1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine (free base)
-
Imidazole
-
Copper(I) iodide (CuI)
-
L-Proline (or another suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Free Base: Prepare the free base of the starting material as described in Protocol 1.
-
Ullmann Coupling: In a sealed tube, combine the free base (1.0 eq), imidazole (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO as the solvent.
-
Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Outcome: The N-arylated imidazole derivative.
| Parameter | Value |
| Temperature | 120-150 °C |
| Reaction Time | 12-24 hours |
| Catalyst System | CuI / L-Proline |
| Typical Yield | 50-75% |
Other Synthetic Transformations
The versatility of the starting material extends beyond these examples. Other notable transformations include:
-
Heck Reaction: Coupling of the aryl bromide with alkenes to introduce vinyl groups, which can then be further functionalized or participate in pericyclic reactions.[7]
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes, which are valuable intermediates for the synthesis of various heterocycles through cyclization reactions.[14]
-
Suzuki Coupling: Cross-coupling with boronic acids to introduce new aryl or alkyl substituents, enabling the synthesis of biaryl-containing heterocyclic systems.[15][16]
-
Intramolecular Cyclization: After derivatization of the amine, intramolecular cyclization can lead to the formation of fused heterocyclic systems. For example, acylation of the amine followed by a Pictet-Spengler type reaction could yield tetrahydroisoquinoline derivatives.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The strategic placement of the bromo, trifluoroethyl, and amino functionalities provides multiple avenues for synthetic elaboration. The protocols outlined in this guide, based on robust and well-established palladium- and copper-catalyzed reactions, offer researchers and drug development professionals a solid foundation for exploring the chemical space around this promising scaffold. By leveraging these synthetic strategies, it is possible to generate libraries of complex and diverse molecules with significant potential for biological activity.
References
- El-Ablack, F. Z. (2015). Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. E-Journal of Chemistry, 8(2), 748-752.
- Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
- Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 6(19), 12655-12667.
- Royal Society of Chemistry. (2016). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 6, 12345-12350.
- Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548.
- National Institutes of Health. (2022).
- Luo, J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 23456-23470.
- National Institutes of Health. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 24(1), 123.
- Benchchem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
- Anderson, E. A., et al. (2014). Palladium-catalyzed cyclization of bromoenynamides to tricyclic azacycles: synthesis of trikentrin-like frameworks.
- Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 876543.
- Grokipedia.
- Wikipedia.
- Michael, J. P., & de Koning, C. B. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE.
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Royal Society of Chemistry. (2021). Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. Organic & Biomolecular Chemistry, 19, 1234-1238.
- Current Organic Chemistry. (2005). Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. Current Organic Chemistry, 9(7), 677-709.
- MDPI. (2019). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 24(1), 123.
- Beilstein Journals. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 1234-1245.
- MDPI. (2022). Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. Molecules, 27(1), 123.
- Organic Chemistry Portal. Synthesis of 3-Trifluoroethylfurans by Palladium-Catalyzed Cyclization-Isomerization of (Z)-2-Alkynyl-3-trifluoromethyl Allylic Alcohols.
- ResearchGate.
- National Institutes of Health. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13, 12345-12360.
- PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13, 12345-12360.
- Heterocyclic Letters. (2021). Vol. 11, No.3, 447-452.
- ResearchGate. (2023). Palladium‐Catalyzed Cyclization Amination of Propargylamine and 1,3‐Dienes.
- PubMed Central. (2022). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry – An Asian Journal, 17(1), e202101234.
- Royal Society of Chemistry. (2015). Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. RSC Advances, 5, 12345-12348.
- Heterocyclic Letters. (2023). Vol. 13, No.3, 525-531.
- MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 873.
- Royal Society of Chemistry. (2018). Copper catalysed oxidative cascade deamination/cyclization of vinyl azide and benzylamine for the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry, 16, 1234-1238.
- Sci-Hub. Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans.
- Akita, M., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Tetrahedron Letters, 46(44), 7541-7544.
- ResearchGate. (2001). Catalytic System for the Heck Reaction of Fluorinated Haloaryls. Organometallics, 20(1), 123-128.
- ResearchGate. (2020). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan)
- ResearchGate. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)
- University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- PubMed Central. (2019). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 24(1), 123.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- PubMed Central. (2009). Terminating Catalytic Asymmetric Heck Cyclizations by Stereoselective Intramolecular Capture of η3-Allylpalladium Intermediates: Total Synthesis of (−)-Spirotryprostatin B and Three Stereoisomers. Journal of the American Chemical Society, 131(41), 14902–14917.
Sources
- 1. 2-Pyridone synthesis [organic-chemistry.org]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 6. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Novel Substituted 1,3,4-Thiadiazoles: Synthesis and Antimicrobial Activity [wisdomlib.org]
- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 15. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield in reactions with "1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride"
Welcome to the technical support center for 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile building block. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt procedures with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge about the reagent's properties, handling, and reactivity.
Q1: What are the primary applications of this compound?
A: This molecule is a bifunctional synthetic building block. Its value lies in two key reactive sites:
-
The Aryl Bromide: This serves as a robust handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), Heck (C-C bond formation), and Sonogashira (C-C bond formation) reactions.
-
The Primary Amine: The amine moiety, once deprotected from its hydrochloride salt, can act as a nucleophile. It is commonly used for amidation, reductive amination, and sulfonylation reactions.
The trifluoromethyl (CF3) group is of particular interest in medicinal chemistry. Its incorporation can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.
Q2: Why is this reagent supplied as a hydrochloride salt, and how do I handle it?
A: The amine functional group is basic. Forming the hydrochloride salt converts it into a stable, crystalline, and less volatile solid that is easier to handle and store.[1] However, for any reaction where the amine's nucleophilicity is required, it must be converted back to the free amine.
This is typically achieved by adding a suitable base to the reaction mixture. The choice of base is critical:
-
For N-functionalization (e.g., acylation): A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. A slight excess (e.g., 1.1-1.5 equivalents) is added to neutralize the HCl and scavenge the acid produced during the reaction.
-
For C-Br functionalization (e.g., Suzuki): The base used in the cross-coupling reaction (e.g., K₂CO₃, K₃PO₄) is usually sufficient to neutralize the hydrochloride salt. No separate addition of a tertiary amine is typically needed.
Q3: How does the α-trifluoromethyl group impact the amine's reactivity?
A: The CF₃ group is a powerful electron-withdrawing group. Its presence alpha to the amine has a profound electronic effect: it significantly reduces the pKa of the amine. This means the amine is much less basic and less nucleophilic compared to a non-fluorinated analogue like phenethylamine.[2] This is a critical consideration for reaction design. For instance, acylation reactions that are trivial with simple amines may require more forcing conditions or more potent coupling reagents when using this substrate.
Q4: What are the recommended storage and handling procedures?
A:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3] Ambient storage temperatures are generally acceptable.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Use only under a chemical fume hood.[1] The compound is harmful if swallowed, and can cause skin and eye irritation. Avoid breathing dust.
Section 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety is an excellent substrate for cross-coupling. Below are troubleshooting guides for the two most common transformations.
Guide 1: Suzuki-Miyaura Cross-Coupling
This reaction forms a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.
Problem: Low or No Yield of the Desired Biaryl Product.
Q: My Suzuki reaction is not proceeding. What are the most common points of failure?
A: The Suzuki-Miyaura reaction is sensitive to oxygen, which can deactivate the active Pd(0) catalyst.[5]
-
Ensure an Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Ensure your reaction vessel is properly sealed and has been thoroughly purged with an inert gas (Argon or Nitrogen).
-
Degas Your Solvents: Solvents must be degassed before use. This can be done by bubbling an inert gas through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[5]
-
Check Reagent Quality: Verify the purity of your boronic acid, as they can degrade over time (protodeboronation). Ensure your base is anhydrous and finely powdered for optimal reactivity.[5]
Q: Which catalyst, ligand, and base combination should I use for this substrate?
A: While many systems can work, the choice of components is key to success. For a standard aryl bromide, a good starting point is a combination of a palladium source and a phosphine ligand.
| Component | Recommended Starting Point | Rationale & Alternatives |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst.[6] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[8] K₃PO₄ is often more effective for challenging couplings.[5] |
| Solvent | Dioxane/Water, Toluene/Water | A biphasic solvent system is often optimal, as it dissolves both the organic substrates and the inorganic base.[5] |
Q: I am observing significant debromination of my starting material. How can I prevent this side reaction?
A: Debromination (replacement of -Br with -H) is a common side reaction, often caused by impurities in the boronic acid or premature termination of the catalytic cycle.
-
Use High-Purity Boronic Acid: Ensure your boronic acid is not partially decomposed.
-
Choose a Milder Base: In some cases, a very strong base can promote hydrodebromination. Consider switching from K₃PO₄ to K₂CO₃.
-
Lower Reaction Temperature: Running the reaction at a lower temperature for a longer time can sometimes suppress this pathway.
Detailed Protocol: General Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the reaction mixture in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Guide 2: Buchwald-Hartwig Amination
This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.
Problem: Low Yield When Coupling an Amine to the Aryl Bromide.
Q: What is the best catalyst and ligand for coupling with this aryl bromide?
A: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[9] For electron-neutral aryl bromides like this substrate, modern biarylphosphine ligands (often called "Buchwald Ligands") are exceptionally effective.
-
Recommended Ligands: XPhos, SPhos, and RuPhos are excellent choices.[10] They are bulky and electron-rich, which promotes the crucial reductive elimination step that forms the C-N bond.
-
Palladium Source: A standard precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ is suitable. Pre-formed palladium-ligand complexes ("precatalysts") can also be used for improved reactivity and reproducibility.
Q: My reaction is stalling. What role does the base play?
A: The base in a Buchwald-Hartwig reaction is critical and must be chosen carefully. It deprotonates the amine nucleophile but should not react with the aryl bromide.
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[11] NaOt-Bu is often the most effective but is not compatible with base-sensitive functional groups like esters.
-
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are preferred.
Detailed Protocol: General Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv) to an oven-dried reaction vial.
-
Add this compound (1.0 equiv) and the coupling amine (1.2 equiv).
-
Seal the vial, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Section 3: Troubleshooting Guide: N-Functionalization
This section focuses on reactions involving the trifluoroethylamine moiety.
Problem: Low Yield or No Reaction During N-Acylation (Amide Bond Formation).
Q: I am trying to react the amine with an acyl chloride and triethylamine, but the reaction is very slow and incomplete. Why?
A: As discussed in the FAQs, the α-trifluoromethyl group significantly reduces the nucleophilicity of the amine.[2] Standard conditions using a mild base like triethylamine may not be sufficient to drive the reaction to completion, especially with less reactive acylating agents.
Visualization: Troubleshooting N-Acylation Workflow
Caption: Decision workflow for troubleshooting difficult N-acylation reactions.
Q: What specific conditions can overcome the low reactivity of the amine?
A:
-
Use a More Reactive Acylating Agent: If you are using a carboxylic acid with a standard coupling agent (e.g., EDC, HBTU), first try converting the carboxylic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Use a Stronger Coupling Reagent: For direct coupling with a carboxylic acid, use a more potent uranium-based coupling reagent like HATU or COMU, often in combination with a base like DIPEA or 2,4,6-collidine.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often increase the reaction rate.
-
Use a Schotten-Baumann-type condition: A biphasic system with an inorganic base (like aqueous NaOH) and the acyl chloride in an organic solvent can sometimes be effective, though substrate compatibility must be considered.
References
-
ResearchGate. Optimization of reaction conditions for the reaction of aryl bromide (double step). Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions and scope of aryl halides. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Halocarbon Life Sciences. SDS – SAFETY DATA SHEET - 2,2,2-TRIFLUOROETHYLAMINE. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Google Patents. Preparation method of trifluoroethylamine.
-
Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
PubChem. 2,2,2-Trifluoroethylamine hydrochloride. Available from: [Link]
-
ResearchGate. The Trifluoroethylamine Function as Peptide Bond Replacement. Available from: [Link]
-
National Institutes of Health. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Available from: [Link]
-
ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
- Google Patents. Preparation method of 2,2,2-trifluoroethylamine.
-
Nature. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Available from: [Link]
-
MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Trifluoroethylamination Technical Support Center
Welcome to the . This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoroethylamino moiety into organic molecules. Drawing from extensive field experience and the scientific literature, this resource provides in-depth troubleshooting guides and frequently asked questions to address common side reactions and challenges encountered during trifluoroethylamination experiments. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying chemical principles governing your reactions.
Part 1: Understanding the Landscape of Trifluoroethylamination Side Reactions
Trifluoroethylamination, while a powerful tool in medicinal and materials chemistry, is not without its challenges. The unique electronic properties imparted by the trifluoromethyl group can lead to reaction pathways that diverge significantly from non-fluorinated analogues.[1][2] Understanding these potential side reactions is the first step toward optimizing your synthetic route.
This guide is structured around the most common catalytic systems used for trifluoroethylamination:
-
Palladium-Catalyzed Trifluoroethylamination
-
Copper-Catalyzed Trifluoroethylamination
-
Photoredox-Catalyzed Trifluoroethylamination
For each system, we will explore the prevalent side reactions, their mechanistic origins, and provide actionable troubleshooting strategies.
Part 2: Troubleshooting Guides & FAQs
Palladium-Catalyzed Trifluoroethylamination
Palladium catalysts are widely used for C-N bond formation, including the trifluoroethylamination of aryl halides and triflates. While often efficient, these reactions are susceptible to several side reactions, primarily hydrodehalogenation and catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My Pd-catalyzed trifluoroethylamination of an aryl bromide is giving me a significant amount of the corresponding arene (hydrodehalogenation product). What is causing this and how can I fix it?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich phosphine ligands and the presence of a hydrogen source.[3] The mechanism can involve the formation of a palladium-hydride species which then reductively cleaves the aryl-halide bond.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the formation of palladium-hydride species. Consider switching to a less electron-rich or sterically different ligand. For instance, if you are using a highly electron-rich ligand like P(t-Bu)3, you might try a ligand from the biarylphosphine class like SPhos or XPhos.
-
Base Selection: The base can act as a source of hydride or promote the formation of palladium hydrides. If you are using a strong, non-coordinating base like NaOt-Bu, consider switching to a weaker, coordinating base like K2CO3 or Cs2CO3.
-
Solvent Purity: Ensure your solvent is rigorously anhydrous. Water can be a proton source leading to hydrodehalogenation.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired C-N coupling.
Q2: I am attempting to trifluoroethylaminate an aryl triflate, but I am recovering the corresponding phenol. What is happening?
A2: The cleavage of the aryl triflate to the corresponding phenol is a known side reaction in palladium-catalyzed aminations.[4] This can occur through a competing reaction pathway where the triflate group is hydrolyzed.
Troubleshooting Steps:
-
Slow Addition of the Aryl Triflate: Adding the aryl triflate slowly to the reaction mixture can maintain a low concentration of the electrophile, which can suppress the cleavage reaction.[4]
-
Choice of Base: A very strong base can promote the degradation of the triflate. Using a milder base may be beneficial.
-
Ligand Choice: The ligand can influence the relative rates of the desired amination and the undesired triflate cleavage. Screening different phosphine ligands is recommended.
Troubleshooting Workflow: Minimizing Hydrodehalogenation
Caption: A decision-making workflow for troubleshooting hydrodehalogenation.
Copper-Catalyzed Trifluoroethylamination
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for C-N bond formation. However, they come with their own set of potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed trifluoroethylamination of an arylboronic acid is giving low yields of the desired product and I am recovering the corresponding arene. What is the likely side reaction?
A1: Protodeborylation is a major side reaction in copper-catalyzed cross-coupling reactions involving arylboronic acids.[5] This involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the arene byproduct.
Troubleshooting Steps:
-
Use of Boronic Esters: Switching from the arylboronic acid to the corresponding pinacol ester can often minimize protodeborylation.[5]
-
Anhydrous Conditions: Meticulously exclude water from the reaction, as it is a proton source for protodeborylation.
-
Base Selection: The choice of base can influence the rate of protodeborylation. Anhydrous K3PO4 or CsF are often good choices.
-
Reaction Time: Shorter reaction times can sometimes favor the desired coupling over the slower protodeborylation.
Q2: When attempting a copper-catalyzed trifluoroethylamination of a terminal alkyne, I am observing a significant amount of a diyne byproduct. How can I prevent this?
A2: The formation of a diyne byproduct is a common issue in copper-catalyzed reactions of terminal alkynes, arising from the oxidative homocoupling of the alkyne (Glaser coupling).[5]
Troubleshooting Steps:
-
Control of Oxidant: If an external oxidant is used, its concentration and rate of addition should be carefully controlled. In some cases, running the reaction under an inert atmosphere can suppress this side reaction.
-
Ligand Addition: The addition of a suitable ligand, such as a phenanthroline or a diamine, can sometimes modulate the reactivity of the copper catalyst to favor the desired cross-coupling over homocoupling.
-
Reaction Conditions: Adjusting the temperature and solvent may also help to minimize the formation of the diyne byproduct.
Data Summary: Common Side Products in Trifluoroethylamination
| Catalytic System | Substrate | Common Side Reaction | Major Side Product |
| Palladium | Aryl Halide | Hydrodehalogenation | Arene |
| Aryl Triflate | Cleavage | Phenol | |
| Copper | Arylboronic Acid | Protodeborylation | Arene |
| Terminal Alkyne | Homocoupling | Diyne | |
| Photoredox | Heteroarene | Over-reaction/Polymerization | Complex Mixture |
| General | Reagent Decomposition | Varies |
Photoredox-Catalyzed Trifluoroethylamination
Photoredox catalysis has emerged as a powerful and mild method for trifluoroethylamination, particularly for C-H functionalization of heteroarenes.[6][7] However, the radical nature of these reactions can lead to a different set of side reactions.
Frequently Asked Questions (FAQs)
Q1: My photoredox-catalyzed trifluoroethylamination of an electron-rich heterocycle is a complex mixture with what appears to be polymerization. How can I improve the selectivity?
A1: Electron-rich heterocycles can be susceptible to over-reaction or polymerization under radical conditions. The initially formed radical cation intermediate can be attacked by another molecule of the heterocycle, initiating a polymerization cascade.
Troubleshooting Steps:
-
Lower Substrate Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like polymerization.
-
Control of Light Intensity: High light intensity can lead to a high concentration of radical intermediates. Reducing the light intensity or using a lower-powered light source can improve selectivity.
-
Choice of Photocatalyst: The redox potential of the photocatalyst is crucial. A photocatalyst with a less oxidizing excited state may be less prone to inducing polymerization of the substrate.
-
Solvent Effects: The solvent can influence the stability and reactivity of the radical intermediates. A more polar, coordinating solvent might help to stabilize the desired intermediates and prevent side reactions.[8]
Q2: I suspect my N-trifluoroethyl hydroxylamine reagent is decomposing under the reaction conditions. What are the signs of this and how can I mitigate it?
A2: N-trifluoroethyl hydroxylamine reagents can be thermally and photochemically sensitive. Decomposition can lead to the formation of various byproducts and a decrease in the yield of the desired product. Signs of decomposition include a color change in the reaction mixture that is not associated with the photocatalytic cycle, or the appearance of unexpected signals in the crude NMR.
Troubleshooting Steps:
-
Reagent Purity: Ensure the N-trifluoroethyl hydroxylamine reagent is pure and has been stored correctly (typically refrigerated and protected from light).
-
Reaction Temperature: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.
-
Exclusion of Air and Moisture: Some hydroxylamine derivatives can be sensitive to air and moisture. Running the reaction under an inert atmosphere with anhydrous solvents is recommended. Theoretical studies on hydroxylamine decomposition suggest that bimolecular isomerization is a favorable decomposition pathway, which can be influenced by solvent.[9][10]
Experimental Workflow: Optimizing Photoredox Trifluoroethylamination
Caption: A systematic approach to optimizing photoredox trifluoroethylamination reactions.
Part 3: General Troubleshooting Principles
Beyond the specific side reactions of each catalytic system, general principles of reaction troubleshooting should always be applied.[11][12]
-
Purity of Starting Materials: Always ensure the purity of your substrates, reagents, and solvents. Impurities can inhibit catalysts or lead to unforeseen side reactions.
-
Inert Atmosphere: For many transition metal-catalyzed reactions, the exclusion of oxygen is critical to prevent catalyst oxidation and deactivation.
-
Stoichiometry: Carefully check the stoichiometry of all reactants. An excess of one reagent may promote a particular side reaction.
-
Reaction Monitoring: Regularly monitor the progress of your reaction by techniques such as TLC, GC-MS, or LC-MS. This will help you identify when side products are forming and allow you to adjust the reaction conditions accordingly.
By systematically addressing these potential issues, you can significantly improve the outcome of your trifluoroethylamination reactions.
References
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Li, Y., & Wu, J. (2020). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry, 22(16), 5172-5190. [Link]
-
Wang, J., Liu, S., Huang, Y., Xu, X. H., & Qing, F. L. (2022). Photoredox catalyzed C–H trifluoroethylamination of heteroarenes. Chemical Communications, 58(8), 1346-1349. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2005). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Wang, F., Wang, D., & Wan, X. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 153-187. [Link]
-
Wang, J., Liu, S., Huang, Y., Xu, X. H., & Qing, F. L. (2022). Photoredox catalyzed C–H trifluoroethylamination of heteroarenes. Chemical Communications, 58(8), 1346-1349. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. [Link]
-
Li, Y., & Wu, J. (2020). Fluoroalkylation reactions in aqueous media: a review. Green Chemistry, 22(16), 5172-5190. [Link]
-
University of Rochester, Department of Chemistry. How to Improve Yield. [Link]
-
Zhang, Y., Li, S., Wang, Y., & Zhang, X. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules, 28(14), 5394. [Link]
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
McKay, G., & Arnold, W. A. (2022). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts, 24(10), 1679-1690. [Link]
-
University of Rochester, Department of Chemistry. My Reaction Failed: FAQ. [Link]
-
Cantillo, D., & Kappe, C. O. (2014). Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow. The Journal of Organic Chemistry, 79(18), 8786-8795. [Link]
-
Ukisu, Y. (2007). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Applied Catalysis A: General, 333(2), 246-253. [Link]
-
Griesbeck, A. G., & Maptue, N. (2018). Photochemical intramolecular amination for the synthesis of heterocycles. Green Chemistry, 20(1), 89-93. [Link]
-
Louie, J., Driver, M. S., Hamann, B. C., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 62(5), 1268–1273. [Link]
-
Besset, T., & Poisson, T. (2020). Copper-promoted/copper-catalyzed Trifluoromethylselenolation Reactions. Beilstein Journal of Organic Chemistry, 16, 305–316. [Link]
-
Ichitsubo, T., Adachi, T., Yuge, H., & Uda, T. (2018). Two-Phase Reaction Mechanism for Fluorination and Defluorination in Fluoride-Shuttle Batteries: A First-Principles Study. The Journal of Physical Chemistry C, 122(34), 19374-19382. [Link]
-
Wang, D., Zhang, Y., Chen, H., Chen, J., & Chen, J. (2024). Dechlorination Helps Defluorination: Insights into the Defluorination Mechanism of Florfenicol by S-nZVI and DFT Calculations on the Reaction Pathways. Environmental Science & Technology, 58(6), 2825–2834. [Link]
-
Gándara-Loe, J., & Fokin, V. V. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Organometallics, 41(22), 3296-3304. [Link]
-
Hattori, H., & Arisawa, M. (2016). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 21(11), 1546. [Link]
-
Wang, M., Pang, W. H., Yuen, O. Y., Ng, S. S., & So, C. M. (2023). Palladium-Catalyzed Deuterodehalogenation of Halogenated Aryl Triflates Using Isopropanol-d8 as the Deuterium Source. Organic Letters, 25(47), 8429–8433. [Link]
-
PCR Biosystems. My results show a very low yield. What trouble-shooting suggestions do you have?. [Link]
-
Reddit. (2016). Troubleshoot low miniprep yield. r/labrats. [Link]
-
Liu, Y., El-Din, M. G., & Mannan, M. S. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 114(34), 9206–9213. [Link]
-
Liu, Y., El-Din, M. G., & Mannan, M. S. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9206–9213. [Link]
-
Li, S., Li, Y., Wang, R., & Pu, S. (2019). Substituent and solvent effects on the fluorescent and photochromic properties of 2-(2-pyridyl)imidazole containing diarylethene derivatives. RSC Advances, 9(43), 25050-25058. [Link]
-
Kumar, A., Kumar, A., & Singh, A. K. (2020). Studies on the effect of fluorine on the interaction of different metal ions with a fluorinated azobenzene-Schiff base: intramolecular C–F activation under polar solvent. New Journal of Chemistry, 44(25), 10291-10302. [Link]
-
Wang, C., Chen, J., & Wu, J. (2021). Copper-Catalyzed Selective Defluorinative Sulfuration of Trifluoropropanamides Leading to α‑Fluorothioacrylamides. The Journal of Organic Chemistry, 86(1), 836–845. [Link]
-
Lin, Q. Y., & Knowles, R. R. (2017). Copper-Catalyzed Electrochemical C–H Fluorination. Journal of the American Chemical Society, 139(42), 14980–14983. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.box]
- 4. Sci-Hub. Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate / The Journal of Organic Chemistry, 1997 [sci-hub.box]
- 5. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 6. Photoredox catalyzed C–H trifluoroethylamination of heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine Hydrochloride & Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride and its structural analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this unique class of compounds, which combines the features of a halogenated aromatic ring, a trifluoromethyl group, and an amine hydrochloride salt. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated amine hydrochlorides like this one?
The purification of these molecules is complicated by a convergence of factors:
-
Acid-Base Interactions: The basic nature of the amine can lead to strong interactions with acidic stationary phases like silica gel, causing streaking, low recovery, and poor separation during column chromatography.[1]
-
High Polarity of the Salt: As a hydrochloride salt, the compound is highly polar and often has limited solubility in common, non-polar organic solvents used in chromatography, while being very water-soluble.[2] This makes standard workups and chromatography challenging.
-
Unique Fluorine Properties: The trifluoromethyl group significantly alters the molecule's electronic properties and lipophilicity. Lightly fluorinated compounds have unique partitioning behaviors that can be exploited but also complicate standard purification methods.[3]
-
Crystallization Difficulties: Amine salts can be challenging to crystallize, sometimes "oiling out" or forming hydrates, which can interfere with obtaining a pure, solid product.
Q2: How do I select the best initial purification strategy?
The optimal strategy depends on the scale of your reaction and the nature of the impurities. A logical workflow is essential. Start by analyzing a small sample of your crude product by TLC or LC-MS to understand the impurity profile.
Caption: Purification strategy decision workflow.
Q3: What are the common process-related impurities I should anticipate?
Based on typical synthetic routes (e.g., reductive amination of a corresponding ketone), you should be aware of:
-
Unreacted Starting Materials: Such as 3-bromo-2,2,2-trifluoroacetophenone.
-
Over-alkylation or Side Products: Depending on the specific synthesis.
-
Inorganic Salts: Ammonium chloride (from reductive amination) or sodium chloride (from workups) are common.[4]
-
Mono-brominated Impurities: If the synthesis involved a bromination step, incomplete reactions could be a source of impurities.[5]
Troubleshooting Guide
Problem 1: My product "oils out" or fails to crystallize during recrystallization.
-
Symptoms: Upon cooling or addition of an anti-solvent, the product separates as a viscous liquid instead of a solid. Alternatively, it remains fully dissolved even at low temperatures.
-
Potential Causes & Solutions:
-
Incorrect Solvent System: The polarity difference between your solvent and anti-solvent may be too large, causing the product to crash out of solution as an oil. The product may also be excessively soluble in your chosen solvent.
-
Presence of Water: Amine hydrochlorides can be hygroscopic. Trace amounts of water can sometimes inhibit crystallization.
-
Solution: Ensure you are using anhydrous solvents. If the salt was formed using aqueous HCl, consider converting it back to the free base, extracting with an organic solvent, drying thoroughly (e.g., with Na₂SO₄ or MgSO₄), and reforming the salt with anhydrous HCl (e.g., HCl in dioxane or diethyl ether).[6]
-
-
Inhibitory Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Solution: Attempt a pre-purification step. If impurities are non-polar, you can wash the solid crude product with a solvent in which the desired salt is insoluble, such as ethyl acetate or hexane.[2]
-
-
-
Place ~10-20 mg of your crude product into several small vials.
-
To each vial, add a different potential primary solvent (e.g., Methanol, Ethanol, Isopropanol) dropwise at an elevated temperature until the solid just dissolves. Use a minimal amount of solvent.
-
Allow the vials to cool slowly to room temperature, then place them in a refrigerator or freezer.
-
If no crystals form, add a less polar anti-solvent (e.g., Diethyl Ether, Hexane, Toluene) dropwise to the vials at room temperature until turbidity persists.
-
Observe which system yields the best crystalline solid.
| Primary Solvent | Potential Anti-Solvent | Comments |
| Isopropanol (IPA) | Diethyl Ether (Et₂O) | A very common and effective system for HCl salts.[2] |
| Ethanol (EtOH) | Hexane or Heptane | Good for creating a significant polarity drop. |
| Methanol (MeOH) | Ethyl Acetate (EtOAc) | Methanol is a powerful solvent; use sparingly. |
| Water | Acetone | Can be effective, but risks hydrate formation.[6] |
Problem 2: My compound streaks badly on a silica gel column, resulting in poor separation.
-
Symptoms: During column chromatography, the product elutes over a large number of fractions with a "tailing" or "streaking" appearance on TLC.
-
Potential Causes & Solutions:
-
Acid-Base Interaction: The primary cause is the interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This leads to strong, non-specific binding.
-
Solution 1 (Recommended): Add a competing base to your mobile phase. Adding 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) will neutralize the active sites on the silica, allowing your compound to elute cleanly.[1]
-
Solution 2: Change Stationary Phase: If modifying the mobile phase is insufficient, switch to a more inert or basic stationary phase.
-
Amine-functionalized silica (KP-NH): This is often very effective for basic compounds.[1]
-
Alumina (basic or neutral): Can be a good alternative to silica.
-
-
-
Running as the Salt: Attempting to chromatograph the hydrochloride salt directly can be difficult due to its high polarity.
-
Solution: It is often far more effective to purify the compound as its free base. Neutralize the crude hydrochloride salt, extract the free amine into an organic solvent (e.g., DCM or EtOAc), dry the solution, and then perform chromatography on the less polar free base. The pure fractions can then be combined, the solvent removed, and the residue re-dissolved in a minimal amount of solvent (like ether or isopropanol) and treated with an anhydrous HCl solution to precipitate the pure salt.
-
-
Caption: Troubleshooting workflow for column chromatography.
Problem 3: I need to perform a chiral resolution, but the diastereomeric salts won't separate.
-
Symptoms: After reacting the racemic amine with a chiral resolving agent, fractional crystallization fails to enrich one enantiomer.
-
Potential Causes & Solutions:
-
Suboptimal Resolving Agent or Solvent: The key to diastereomeric salt resolution is the significant solubility difference between the two diastereomers in a specific solvent. This is highly dependent on the combination of the amine, the resolving agent, and the solvent.
-
Solution: There is no universal solution; an empirical screening approach is required.[7] React small, equivalent amounts of your racemic amine with a library of common chiral resolving agents in various solvents.
-
-
-
Select Resolving Agents: Choose commercially available and relatively inexpensive chiral acids.
-
Screening: In parallel vials, dissolve your free amine (racemate) in a test solvent (e.g., ethanol, isopropanol, acetonitrile). Add 0.5-1.0 molar equivalents of the chiral acid.[8]
-
Induce Crystallization: Allow the solutions to cool slowly. If no solid forms, try adding an anti-solvent or gently scratching the inside of the vial.
-
Analysis: Isolate any crystalline material and liberate the free amine by treating it with a base (e.g., aq. NaOH) and extracting it. Analyze the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or NMR with a chiral shift reagent.
-
Optimization: Once a promising "hit" (a combination that provides enrichment) is found, optimize the crystallization conditions (solvent, temperature profile, equivalents of acid) on a larger scale.
| Common Chiral Resolving Agents for Amines |
| (+)- or (-)-Tartaric Acid |
| (+)- or (-)-Dibenzoyltartaric Acid |
| (+)- or (-)-Mandelic Acid[7] |
| (+)- or (-)-Camphorsulfonic Acid[7][8] |
| (+)- or (-)-O,O'-Di-p-toluoyltartaric acid |
References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
- The preparation method of 2-fluorine ethylamine hydrochloride.
-
Purification of organic hydrochloride salt?. ResearchGate. [Link]
-
Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Chiral Resolution Screening. Onyx Scientific. [Link]
- Recovery of amines from by-product chloride salts.
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. onyxipca.com [onyxipca.com]
Technical Support Center: Optimizing Solvent Conditions for Reactions of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
Introduction
Welcome to the technical support guide for 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. This valuable building block features a stereogenic center, a trifluoroethyl group, and a bromo-phenyl moiety, making it a versatile precursor for novel pharmaceutical candidates and agrochemicals. The bromo-phenyl group is primed for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] However, the presence of the amine hydrochloride salt presents unique challenges, primarily concerning solubility and the interplay between base and solvent.[3][4]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and successfully optimize your reaction conditions.
Section 1: Core Principles & Initial Considerations
The starting material, this compound, is a salt. This fundamental property governs its behavior in solution. Amine salts are generally polar, charged species with a high affinity for polar, protic solvents like water and alcohols, but they exhibit poor solubility in many common non-polar organic solvents used for cross-coupling (e.g., toluene, THF, dioxane).[4][5][6]
Key Considerations Before Starting:
-
Form of the Amine: The amine is protonated. For it to act as a nucleophile (in Buchwald-Hartwig reactions) or to be compatible with organometallic reagents, it must be neutralized to its free base form.[7][8] This is typically achieved by adding a base.
-
Base and Solvent Compatibility: The choice of base is inextricably linked to the solvent. Inorganic bases (e.g., K₂CO₃, K₃PO₄) have low solubility in non-polar organic solvents and often require the presence of water or a polar co-solvent to be effective. Organic bases (e.g., triethylamine, DBU) are generally more soluble in a wider range of organic solvents.
-
Reaction Type: The intended reaction dictates the optimal solvent class. Palladium-catalyzed cross-coupling reactions are highly sensitive to the solvent, which can influence catalyst stability, reaction rate, and even product selectivity.[2][9]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound.
Q1: My starting material is not dissolving in my chosen reaction solvent (e.g., toluene, dioxane). What are my options?
A1: This is the most common challenge. The hydrochloride salt's low solubility in non-polar aprotic solvents is expected. You have three primary strategies:
-
Strategy A: In-situ Neutralization with a Biphasic System: Use a water-soluble inorganic base (like K₂CO₃ or K₃PO₄) with a mixture of your organic solvent and water (e.g., Toluene/H₂O 9:1). The amine salt will dissolve in the aqueous phase, be neutralized by the base, and the resulting free base will partition into the organic phase to react. This is a common and effective approach for Suzuki couplings.[10]
-
Strategy B: Use a Polar Aprotic Solvent: Solvents like DMF, DMAc, or NMP can often dissolve the hydrochloride salt directly, along with a suitable base. However, be aware that polar aprotic solvents can sometimes complicate product isolation and may influence reaction selectivity.[9]
-
Strategy C: Isolate the Free Base Before the Reaction: You can perform a separate workup step to convert the hydrochloride salt to the free base, which is an oily or solid neutral compound.[7][8] This free base will be much more soluble in standard organic solvents like THF, Dioxane, or Toluene. See Protocol 1 for a detailed procedure. This approach provides a cleaner starting point for the reaction.
Q2: I am attempting a Suzuki-Miyaura coupling, but my yield is low and I see starting material remaining. How can I improve this?
A2: Low yield in a Suzuki coupling often points to issues with the catalytic cycle. The solvent plays a critical role.[11]
-
Problem: Inefficient base activity. If you are using an inorganic base like K₂CO₃ in an anhydrous solvent like toluene, the base is not sufficiently dissolved to deprotonate the boronic acid complex.
-
Solution: Introduce a polar co-solvent. A mixture of Toluene/H₂O, Dioxane/H₂O, or THF/H₂O is often effective.[10][12] The water helps solubilize the base and facilitates the transmetalation step.
-
Problem: Catalyst deactivation or poor solubility of the palladium complex.
-
Solution: Screen different solvents. While 1,4-dioxane is a traditional choice, solvents like 2-MeTHF can offer better phase separation and a useful temperature range.[10][13] For more polar substrates, acetonitrile (MeCN) or DMF might be beneficial, but be aware that polar solvents can alter catalyst speciation and selectivity.[9][14] Less polar solvents like toluene often work well with neutral pre-catalysts like Pd(PPh₃)₄, whereas polar solvents may be better for ionic pre-catalysts.[2]
Q3: For a Buchwald-Hartwig amination, what is the best solvent and base combination to start with?
A3: Buchwald-Hartwig reactions are highly sensitive to the base-solvent pairing.[15]
-
Starting Point: A common and effective starting condition is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) in an aprotic solvent like toluene or dioxane.[15]
-
Solvent Choice: Toluene is often favored because it has poor solubility for certain inorganic salts, which can sometimes be beneficial.[15] Dioxane is also widely used due to its ability to dissolve a range of substrates.[13]
-
Considerations: The amine starting material must be in its free base form for this reaction. If you start with the hydrochloride salt, you will need to add at least two equivalents of base: one to neutralize the HCl and one to participate in the catalytic cycle. It is often cleaner to start with the isolated free base. The choice of phosphine ligand is also critical and can influence the outcome as much as the solvent.[16]
Q4: I'm observing hydrodehalogenation (loss of bromine) as a major side product. How can solvent choice help mitigate this?
A4: Hydrodehalogenation is a common side reaction in palladium catalysis, often promoted by trace water or protic sources, especially under harsh conditions (high temperature, prolonged reaction times).
-
Use Anhydrous Conditions: If you are seeing this side product, particularly in Suzuki reactions, you may want to try anhydrous conditions. This involves using a base like K₃PO₄ (which is less hygroscopic than K₂CO₃) and anhydrous solvents.
-
Solvent Polarity: The choice of solvent can influence the stability of intermediates that may lead to this side reaction. Sometimes switching from a polar aprotic solvent (like DMF) to a non-polar one (like toluene) can reduce the rate of undesired pathways. A systematic screening is the best approach.
Section 3: Experimental Protocols & Workflows
Protocol 1: Free-Basing of this compound
This protocol describes the conversion of the hydrochloride salt to its more organic-soluble free base form.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve the amine hydrochloride salt in deionized water (approx. 10-20 mL per gram of salt).
-
Transfer the aqueous solution to a separatory funnel.
-
Cool the funnel in an ice bath and slowly add 1 M NaOH solution while gently swirling until the solution is basic (pH > 10, check with pH paper).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free base, which can be used directly or further purified if necessary.
Protocol 2: General Workflow for Small-Scale Solvent Screening (Suzuki Coupling Example)
This workflow allows for the efficient comparison of different solvent systems.
Setup:
-
Use small reaction vials (e.g., 2 mL microwave vials) with stir bars.
-
Prepare stock solutions of your boronic acid, palladium pre-catalyst, and ligand (if not using a pre-catalyst) to ensure consistent dispensing.
Procedure:
-
To each vial, add this compound (1.0 eq).
-
Add the boronic acid (1.1 - 1.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 - 3.0 eq).
-
To each vial, add 1 mL of the solvent system to be tested (see table below for suggestions).
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-100 °C).
-
Stir for the designated reaction time (e.g., 4-16 hours).
-
After cooling, quench the reactions, extract into an organic solvent (e.g., ethyl acetate), and analyze each sample by LC-MS or TLC to determine conversion and purity.
Data Presentation: Example Solvent Screening Results
The table below illustrates how to present the results from a solvent screening experiment for a hypothetical Suzuki coupling.
| Entry | Solvent System (v/v) | Base | Temp (°C) | Conversion (%) | Notes |
| 1 | Toluene | K₂CO₃ | 90 | <10% | Poor solubility of reactants. |
| 2 | Toluene / H₂O (9:1) | K₂CO₃ | 90 | 85% | Good conversion, clean reaction. |
| 3 | 1,4-Dioxane / H₂O (9:1) | K₂CO₃ | 90 | 92% | Slightly higher conversion than toluene. |
| 4 | 2-MeTHF / H₂O (9:1) | K₂CO₃ | 90 | 90% | Good alternative to dioxane. |
| 5 | DMF | K₂CO₃ | 90 | 75% | More side products observed. |
| 6 | Acetonitrile / H₂O (9:1) | K₂CO₃ | 80 | 60% | Lower conversion at reflux. |
| 7 | Toluene | K₃PO₄ | 90 | <5% | Anhydrous conditions ineffective. |
Section 4: Visual Guides & Diagrams
The following diagrams illustrate key workflows and concepts discussed in this guide.
Caption: Troubleshooting workflow for reaction optimization.
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Free base - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the challenging substrate, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride . Our goal is to equip you with the scientific rationale and practical guidance needed to navigate the complexities of cross-coupling reactions with this electron-deficient and functionally diverse molecule.
Understanding the Substrate: Key Challenges
The successful cross-coupling of this compound is a nuanced task due to the inherent electronic and structural properties of the molecule:
-
Electron-Deficient Aryl Bromide: The presence of the trifluoroethylamino group on the phenyl ring significantly withdraws electron density. This makes the C-Br bond more susceptible to oxidative addition, which is a key step in many cross-coupling reactions.[1] However, this electron deficiency can also influence subsequent steps in the catalytic cycle.
-
Primary Amine Hydrochloride: The presence of a primary amine hydrochloride introduces several considerations. The amine itself can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. The hydrochloride salt must be neutralized by the base in the reaction mixture, requiring careful selection of the base and its stoichiometry.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this substrate. What is a good starting point for catalyst and ligand selection?
A1: For Suzuki-Miyaura couplings of electron-deficient aryl bromides, a robust catalyst system is essential. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide better results.[2][3]
A highly recommended starting point would be a palladium precatalyst, such as XPhos Pd G3 or G4 , paired with a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . The XPhos ligand is a bulky, electron-rich biaryl phosphine that is known to promote the reductive elimination step and stabilize the catalytic species, which is beneficial for challenging substrates.
Q2: I want to perform a Buchwald-Hartwig amination to couple a secondary amine at the bromide position. What catalyst system should I consider?
A2: The Buchwald-Hartwig amination is an excellent choice for forming C-N bonds.[4][5] Given the electron-deficient nature of your aryl bromide, a highly active catalyst is necessary. A combination of Pd₂(dba)₃ as the palladium source and a sterically hindered, electron-rich phosphine ligand like tBuXPhos or RuPhos is a strong starting point. For the base, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective.[6]
Q3: The substrate is a hydrochloride salt. How does this affect my choice and amount of base?
A3: The hydrochloride salt will consume one equivalent of your base. Therefore, you must use at least one extra equivalent of base in addition to what is required for the catalytic cycle. For instance, if the standard protocol calls for 2 equivalents of base, you should use at least 3 equivalents for your reaction. It is crucial to use a base that is strong enough to both deprotonate the amine and facilitate the desired catalytic transformation.
Q4: Can the primary amine on my substrate interfere with the cross-coupling reaction?
A4: Yes, the primary amine can coordinate to the palladium center and potentially inhibit the catalyst. This is a known challenge in cross-coupling reactions with substrates bearing free amines.[4] To mitigate this, you can consider a few strategies:
-
In situ protection: While not always ideal, temporary protection of the amine can be an option.
-
Use of specific ligands: Bulky ligands like those mentioned above (XPhos, RuPhos) can create a sterically hindered environment around the palladium center, which may disfavor coordination of the primary amine.
-
Careful choice of reaction conditions: Sometimes, running the reaction at a slightly higher temperature can help to favor the desired catalytic turnover over catalyst inhibition.
Q5: What are the recommended solvents for these types of cross-coupling reactions?
A5: The choice of solvent can significantly impact the outcome of a cross-coupling reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often used, such as toluene/water or dioxane/water .[7][8] For Buchwald-Hartwig aminations, anhydrous ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) , or aromatic solvents like toluene , are commonly employed.[9][10] It is crucial that the chosen solvent is thoroughly degassed to prevent catalyst decomposition.[6]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Scientific Rationale & Suggested Solutions |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently or is decomposing. Solutions: 1. Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active catalyst.[11] 2. Ensure your palladium source is of high quality and has been stored properly. |
| Insufficiently Strong Base | The base may not be strong enough to neutralize the hydrochloride salt and participate effectively in the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step. Solutions: 1. Switch to a stronger base. For Suzuki, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or LHMDS are good choices.[6] 2. Ensure you are using at least one extra equivalent of base to account for the hydrochloride. |
| Inappropriate Ligand | The chosen ligand may not be suitable for this electron-deficient substrate. Solutions: 1. For Suzuki, switch to a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos. 2. For Buchwald-Hartwig, ligands such as RuPhos or tBuXPhos are often more effective for challenging substrates. |
| Low Reaction Temperature | Some cross-coupling reactions with challenging substrates require thermal energy to proceed at a reasonable rate. Solutions: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these reactions range from 80-120 °C.[6] |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)
| Possible Cause | Scientific Rationale & Suggested Solutions |
| Presence of Oxygen | Oxygen can lead to the formation of palladium oxides and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[1] Solutions: 1. Ensure all solvents and reagents are thoroughly degassed. 2. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[12] |
| Hydrodehalogenation | This side reaction, where the bromine is replaced by a hydrogen, can occur if there are sources of hydride in the reaction mixture or through certain catalyst decomposition pathways.[1] Solutions: 1. Use high-purity solvents and reagents. 2. A well-chosen ligand that promotes rapid reductive elimination can often outcompete the hydrodehalogenation pathway. |
| Degradation of Boronic Acid (Suzuki) | Boronic acids can be prone to protodeboronation, especially at elevated temperatures. Solutions: 1. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. 2. Consider using a more stable boronate ester, such as a pinacol ester.[12] |
Visualizing the Process: Catalytic Cycles and Decision Making
Understanding the catalytic cycles is key to troubleshooting and optimization.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
Decision Tree for Initial Catalyst System Selection
Caption: Decision tree for initial catalyst system selection.
Experimental Protocols: Recommended Starting Conditions
The following table provides a set of robust starting conditions for a Suzuki-Miyaura coupling reaction. These conditions should be considered a starting point and may require further optimization.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2-5 mol%) | Provides reliable generation of the active Pd(0) species.[11] |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand suitable for electron-deficient substrates. |
| Aryl Bromide | 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine HCl (1.0 equiv) | The limiting reagent. |
| Boronic Acid/Ester | 1.2 equivalents | A slight excess is used to drive the reaction to completion. |
| Base | K₃PO₄ (3.0 equivalents) | A strong base that is effective in Suzuki couplings; 3 equivalents are used to neutralize the hydrochloride and facilitate the reaction. |
| Solvent | Toluene/Water (4:1 mixture), degassed | A common and effective solvent system for Suzuki reactions.[8] |
| Temperature | 100 °C | A typical starting temperature for Suzuki couplings with aryl bromides. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation and side reactions.[12] |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
White, N. A., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3210–3220. [Link]
-
Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. PubMed. [Link]
-
Chen, K., & Daugulis, O. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. ACS Catalysis, 5(11), 6483–6487. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(8), 4982–5003. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294–2303. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. Organic letters, 11(22), 5262–5265. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
ResearchGate. (2023). Photoinduced copper-catalyzed C–N coupling with trifluoromethylated arenes. [Link]
-
Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic letters, 6(14), 2269–2272. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. [Link]
-
ResearchGate. (2019). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
-
Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1939–1945. [Link]
-
Dai, M., & Wipf, P. (2010). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic letters, 12(19), 4272–4275. [Link]
-
D’Amato, E. M., & Biscoe, M. R. (2014). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters, 16(11), 2912–2915. [Link]
-
RSC Publishing. (2024). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. [Link]
-
ResearchGate. (2025). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
managing steric hindrance in reactions with "1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride"
Welcome to the technical support resource for 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride (and its free base). This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable but sterically challenging building block into their synthetic workflows. We will address common issues encountered during key transformations and provide detailed, mechanistically-grounded solutions.
Understanding the Challenge: The Structure of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine
The utility of this reagent is matched by its inherent synthetic challenges, which stem directly from its molecular architecture. The primary amine is positioned at a stereocenter directly adjacent to two bulky groups: a 3-bromophenyl ring and a trifluoromethyl (-CF3) group.
The trifluoromethyl group is particularly noteworthy. It is highly electronegative and sterically demanding, with a van der Waals radius comparable to an isopropyl group.[1] This combination significantly shields the nitrogen's lone pair, reducing its nucleophilicity and hindering its approach to electrophilic centers.[2][3] This guide provides strategies to overcome these steric barriers in common synthetic operations.
Frequently Asked Questions & Troubleshooting Guides
Part 1: General Handling and Reactivity
Q1: Do I need to free-base the hydrochloride salt before every reaction?
A1: Yes, in almost all cases. The hydrochloride salt form means the amine exists as an ammonium cation (R-NH3+ Cl-), which is not nucleophilic. The lone pair of electrons on the nitrogen is tied up in the bond to the proton and is unavailable for reaction.
Protocol: Standard Free-Basing Procedure
-
Dissolution: Dissolve the hydrochloride salt in a suitable organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether).
-
Neutralization: Add a mild aqueous inorganic base, such as 1 M sodium bicarbonate (NaHCO₃) or a saturated potassium carbonate (K₂CO₃) solution. Using strong bases like NaOH can lead to side reactions and is generally not recommended unless specifically required.
-
Extraction: Shake the biphasic mixture in a separatory funnel. The free amine will partition into the organic layer.
-
Drying & Concentration: Separate the layers, dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Immediate Use: The resulting free amine is a volatile oil. It is best to use it immediately in the subsequent reaction, as long-term storage can lead to degradation.
Q2: My free-based amine seems to be decomposing. Is this expected?
A2: While generally stable for immediate use, α-trifluoromethylamines can be susceptible to hydrolysis or degradation over time, especially in the presence of moisture or acid.[4] It is crucial to ensure all workup steps are performed efficiently and that the final free base is handled under anhydrous conditions if it is not used right away.
Part 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This is one of the most common applications for this amine, but it is highly susceptible to steric effects. The success of the Buchwald-Hartwig amination hinges on the ability of the catalyst to facilitate both oxidative addition to the aryl halide and reductive elimination to form the C-N bond. Steric hindrance can impede these critical steps.[5][6]
Q3: My Buchwald-Hartwig reaction with an aryl bromide is giving low yield and significant starting material remains. What are the first troubleshooting steps?
A3: This is a classic symptom of a sterically challenged coupling. The primary issue is often an insufficiently reactive catalyst that cannot accommodate both bulky coupling partners. Your first line of defense is to modify the catalyst system, specifically the ligand.
Q4: Which specific ligands are best for coupling with 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine?
A4: For sterically demanding amines, the choice of phosphine ligand is critical. You need ligands that are both bulky and electron-rich.[7][8] This combination promotes the formation of highly reactive, low-coordinate palladium species that can more readily undergo the necessary catalytic steps.[9]
| Ligand | Key Features | Typical Conditions | Rationale for Use |
| XPhos | Bulky biarylphosphine, highly effective for hindered substrates.[7] | Pd₂(dba)₃ or Pd(OAc)₂, NaOtBu, Toluene, 90-110 °C | A go-to, first-generation Buchwald ligand for challenging couplings. |
| RuPhos | Extremely electron-rich and bulky. Excellent for hindered primary amines. | Pd G3/G4 precatalysts, LHMDS or K₃PO₄, Dioxane/t-AmOH, 100-120 °C | The di-isopropylphenyl group on the lower ring enhances catalytic activity. |
| tBuXPhos | Even greater steric bulk than XPhos. | Pd₂(dba)₃, NaOtBu, Toluene, 100-110 °C | Designed specifically for extremely hindered coupling partners. |
| NHC Ligands (e.g., IPr) | Strong σ-donors forming very stable Pd complexes.[10] | (IPr)Pd(allyl)Cl precatalysts, LHMDS, THF/Toluene, RT to 80°C | The stability can lead to higher catalyst turnover and resistance to decomposition at high temperatures.[10][11] |
Protocol: General Buchwald-Hartwig Amination for Hindered Substrates
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst, 0.04 mmol, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the free-based 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine (1.2 mmol) dissolved in an anhydrous solvent (e.g., toluene, 5 mL).
-
Heating: Place the tube in a preheated oil bath at the desired temperature (typically 100-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent like EtOAc, and filter through a pad of Celite to remove palladium residues. Wash with water and brine, dry the organic layer, and purify by column chromatography.[12]
Part 3: Overcoming Challenges in Amide Bond Formation
Forming an amide bond requires the nucleophilic attack of the amine on an activated carboxylic acid derivative. The steric hindrance around the nitrogen of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine can make this attack extremely slow, often leading to reaction failure with standard coupling reagents.[13][14]
Q5: Standard amide coupling reagents like EDC/HOBt or HATU are failing with my carboxylic acid. What is the problem?
A5: The issue is a classic case of steric clash. Reagents like HATU or activated esters formed by EDC/HOBt create a bulky electrophilic species. The sterically shielded amine cannot approach this large intermediate effectively, preventing the reaction.[15][16]
Q6: What are the best strategies for forming amides with this hindered amine?
A6: The key is to minimize steric hindrance at the electrophilic carbon. Two primary strategies are highly effective:
1. Conversion to an Acyl Halide (Specifically, Acyl Fluoride): Acyl halides are more reactive than the intermediates formed by many coupling agents. Acyl fluorides are particularly useful because the small size of the fluorine atom presents a minimal steric barrier for the incoming nucleophile.[17][18]
Protocol: Acyl Fluoride-Mediated Amide Coupling
-
Acyl Fluoride Formation: In an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Cool to 0 °C and add a fluorinating agent like Cyanuric Fluoride (2.5 equiv) or XtalFluor-E (1.2 equiv). Allow the reaction to stir for 1-2 hours.
-
Amine Addition: In a separate flask, dissolve the free-based amine (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous DCM.
-
Coupling: Slowly add the acyl fluoride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Elevated temperatures may be required for particularly challenging substrates.[17][19]
-
Workup: Quench the reaction with water, extract with DCM, wash with brine, dry, and purify.
2. Use of Lewis Acid-Mediated Coupling: Certain Lewis acids can activate the carboxylic acid directly, facilitating condensation. Titanium(IV) chloride (TiCl₄) has been shown to be effective for a wide range of substrates, although its efficacy may decrease if both the acid and amine are severely hindered.[16]
| Method | Activating Agent | Temperature | Key Advantage |
| Carbodiimide | EDC, DCC | Room Temp | Mild, but often fails with hindered amines.[18] |
| Uronium Salt | HATU, HBTU | Room Temp | High yields for standard couplings, but too bulky for this substrate.[20][] |
| Acyl Fluoride | Cyanuric Fluoride, TFFH | 0 °C to Reflux | Minimizes steric hindrance at the electrophile, highly effective.[17][18] |
| Acyl Chloride | SOCl₂, Oxalyl Chloride | 0 °C to Room Temp | Highly reactive, but can be harsh and incompatible with sensitive functional groups.[] |
| Lewis Acid | TiCl₄ | 85 °C | Direct condensation without pre-activation, but requires higher temperatures.[16] |
References
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. EThOS. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A - ACS Publications. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC - PubMed Central. [Link]
-
8.8: Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]
-
Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane. ResearchGate. [Link]
-
Reactivity of Aryl Trifluoromethyl Ketimines toward Organometallic Nucleophiles under Protic and Aprotic Conditions. ResearchGate. [Link]
-
Nucleophilic Substitution Reactions. University of Calgary. [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides... ResearchGate. [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. [Link]
-
Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. Chemical Reviews - ACS Publications. [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
How to overcome Steric Hindrance? ResearchGate. [Link]
-
effect of steric hindrance on nucleophiles. Reddit. [Link]
-
This compound. PubChem. [Link]
-
Influence of steric hindrance in molecules of substituted 2-phenyl-1,1,3,3-tetramethylguanidines on the kinetics and isotope effects of their proton transfer reactions with 4-nitrophenylnitromethane in acetonitrile solvent. Sci-Hub. [Link]
-
Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chimia.ch [chimia.ch]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
byproduct analysis in the synthesis of "1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine" derivatives
Technical Support Center: Synthesis of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine Derivatives
Welcome to the technical support guide for the synthesis and analysis of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical structural motif. The trifluoromethyl- and bromo-substituted phenylethylamine core is a valuable building block in pharmaceutical development, and its efficient synthesis is paramount.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. We will explore the common challenges encountered during the synthesis, focusing on byproduct formation, and provide robust analytical methods for monitoring and purification.
Section 1: The Synthetic Landscape: Reductive Amination of 3-Bromo-2,2,2-trifluoroacetophenone
The most common and scalable route to 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine is the reductive amination of the corresponding ketone, 3-bromo-2,2,2-trifluoroacetophenone, using an ammonia source. This method, while direct, is fraught with potential side reactions that can complicate purification and significantly reduce yields.
Understanding the underlying reaction mechanism is the first step to effective troubleshooting. The process involves two key equilibrium steps followed by an irreversible reduction.
Caption: Core reaction mechanism and competing side reaction.
The key to a successful synthesis is controlling the relative rates of these reactions. The formation of the imine intermediate must be favored over the direct reduction of the starting ketone.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product yield is consistently low, and I isolate a significant amount of the starting ketone. What's going wrong?
Answer: This issue points to an unfavorable equilibrium in the first stage of the reaction: imine formation. The conversion of the ketone to the imine is often the rate-limiting step and is highly dependent on reaction conditions.
Causality & Solutions:
-
Water Removal: The formation of the imine from the hemiaminal intermediate releases a molecule of water. According to Le Chatelier's principle, the presence of excess water in the reaction medium can push the equilibrium back towards the starting materials.
-
Actionable Advice: Ensure you are using anhydrous solvents and reagents. Consider adding a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to sequester the water as it is formed.
-
-
pH Control: Imine formation is typically catalyzed by mild acid. However, the pH must be carefully controlled. If the solution is too acidic, the ammonia will be protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the initial attack on the ketone. If it's too basic, the acid catalysis for dehydration is absent.
-
Actionable Advice: The optimal pH for reductive aminations is generally between 4 and 6.[1] You can achieve this by adding a controlled amount of a weak acid like acetic acid.
-
-
Ammonia Concentration: A high concentration of the amine nucleophile is necessary to drive the reaction forward.
-
Actionable Advice: Use a significant excess of your ammonia source. Common sources include ammonia gas bubbled through the solvent, a solution of ammonia in an alcohol (e.g., 7N NH₃ in Methanol), or ammonium acetate, which can also serve as a pH buffer.
-
Q2: My main impurity has a molecular weight that is one mass unit higher than my starting ketone. What is it and how do I prevent it?
Answer: This is the classic signature of the alcohol byproduct, 1-(3-bromophenyl)-2,2,2-trifluoroethanol . It is formed by the direct reduction of the starting ketone by your hydride reagent, a significant competing pathway.[2]
Causality & Solutions:
The relative reactivity of the ketone versus the imine towards the reducing agent is the critical factor. Aldehydes and ketones can be readily reduced by common borohydrides.[1]
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that can rapidly reduce the starting ketone.[2]
-
Actionable Advice: Switch to a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the neutral ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this purpose.[1][2] They are less reactive at neutral pH but become highly effective under the mildly acidic conditions that favor iminium ion formation.
-
-
Reaction Sequence: Adding all reagents at once (a one-pot reaction) can lead to significant alcohol formation.
-
Actionable Advice: Employ a sequential or two-step approach. First, stir the ketone, ammonia source, and any acid catalyst/dehydrating agent at room temperature for several hours (monitor by TLC or GC-MS for imine formation). Once the imine has formed, cool the reaction mixture (e.g., to 0 °C) before slowly adding the reducing agent. This ensures the reducer encounters a high concentration of the imine intermediate rather than the starting ketone.
-
Q3: I'm observing a high-molecular-weight impurity, roughly double the mass of my product. What is this byproduct?
Answer: This is very likely the secondary amine byproduct , bis[1-(3-bromophenyl)-2,2,2-trifluoroethyl]amine. It forms when the desired primary amine product, being nucleophilic itself, attacks another molecule of the imine intermediate.
Caption: Formation pathway of the secondary amine byproduct.
Causality & Solutions:
This side reaction becomes significant when the concentration of the primary amine product becomes comparable to the concentration of ammonia, especially if the reaction is slow or the ammonia concentration is depleted.
-
Actionable Advice: The most effective way to suppress this is to use a large excess of the initial ammonia source (e.g., >10 equivalents). This ensures that the imine intermediate is statistically more likely to react with an ammonia molecule than with a product molecule. This is a key principle in avoiding overalkylation in reductive aminations.[3]
Section 3: Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is crucial for optimizing reaction conditions and developing a purification strategy.
Protocol 1: GC-MS for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for monitoring the disappearance of starting material and the appearance of products and byproducts.[4]
Step-by-Step Methodology:
-
Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture in 1 mL of ethyl acetate. Add 1 mL of a saturated sodium bicarbonate solution to neutralize any acid. Vortex, and allow the layers to separate. Inject 1 µL of the organic layer.
-
GC Conditions:
-
Column: A standard non-polar column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness), is suitable.[5]
-
Injector Temp: 270 °C
-
Oven Program: Start at 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 550 m/z.
-
Data Interpretation:
| Compound | Expected Retention Time (Relative) | Key Mass Spec Fragments (m/z) |
| 3-Bromo-2,2,2-trifluoroacetophenone | Earliest | 254/256 (M+), 185/187 (M-CF₃), 157/159 (M-CF₃-CO) |
| 1-(3-bromophenyl)-2,2,2-trifluoroethanol | Intermediate | 256/258 (M+), 187/189 (M-CF₃), 159/161 |
| Product: 1-(3-bromophenyl)-2,2,2-trifluoro-ethylamine | Intermediate | 255/257 (M+), 186/188 (M-CF₃CHNH₂) |
| Secondary Amine Byproduct | Latest | High mass, fragments corresponding to loss of a trifluoroethyl-bromophenyl group. |
Protocol 2: ¹⁹F and ¹H NMR Spectroscopy
NMR provides unambiguous structural information. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.[6]
Step-by-Step Methodology:
-
Sample Preparation: For a crude sample, take an aliquot from the reaction, perform a mini-workup as described for GC-MS, and evaporate the solvent. Dissolve the residue in CDCl₃.
-
¹H NMR Analysis:
-
Product: Look for a characteristic quartet for the benzylic proton (-CH(NH₂)-) around 4.5-5.0 ppm, coupled to the three fluorine atoms. The aromatic protons will appear in the 7.2-7.8 ppm region. The -NH₂ protons are often a broad singlet.
-
Alcohol Byproduct: The corresponding benzylic proton will also be a quartet but shifted slightly, and there will be a broad singlet for the -OH proton.
-
-
¹⁹F NMR Analysis:
-
Product: Expect a doublet for the -CF₃ group around -70 to -75 ppm (referenced to CFCl₃), coupled to the benzylic proton.
-
Alcohol Byproduct: The -CF₃ group will also be a doublet in a similar region but with a distinct chemical shift, allowing for clear differentiation and quantification.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use column chromatography to purify my product?
A: Yes, flash column chromatography is the standard method for purification.[7] The primary amine product is more polar than the starting ketone but often has similar polarity to the alcohol byproduct.
-
Recommended Eluent System: Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Pro-Tip: Amines can streak on silica gel. To prevent this, you can pre-treat your silica with triethylamine (add ~1% triethylamine to your eluent system). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
Q: Are there any safety concerns with using sodium cyanoborohydride?
A: Yes. Sodium cyanoborohydride (NaBH₃CN) can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acid. Always perform reactions in a well-ventilated fume hood and quench the reaction carefully by slowly adding it to a basic solution (e.g., saturated sodium bicarbonate) to destroy any excess reagent.
Q: My reaction seems to stall. What could be the cause?
A: If you've addressed the issues of water and pH, the cause could be the quality of your reagents.
-
Ammonia Source: An old bottle of ammonia in methanol may have a lower-than-stated concentration.
-
Reducing Agent: Hydride reducing agents can decompose upon storage, especially if not kept under an inert atmosphere. Always use freshly opened or properly stored reagents.
References
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
-
Reductive Amination. (n.d.). Wikipedia. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Portal. [Link]
-
Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. [Link]
-
Reductive Amination - Common Conditions. (n.d.). The Reaction Map. [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry. [Link]
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences.
- NMR spectroscopy of products based on tetrafluoroethylene oxide. (n.d.). Fluorine Notes.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of Reactions Involving 1-(3-bromophenyl)-2,2,2-trifluoroethylamine Hydrochloride
Prepared by: Senior Application Scientist, Process Chemistry Support
Welcome to the technical support center for the process scale-up of reactions involving 1-(3-bromophenyl)-2,2,2-trifluoroethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from lab-scale experiments to larger-scale production. We will address common challenges, provide troubleshooting strategies, and explain the fundamental principles behind key process decisions.
Section 1: Frequently Asked Questions (FAQs) on Critical Scale-Up Parameters
This section addresses core questions regarding the fundamental parameters that govern the successful scale-up of processes utilizing this key intermediate.
Q1: What are the primary safety concerns when handling 1-(3-bromophenyl)-2,2,2-trifluoroethylamine hydrochloride and related reagents on a larger scale?
A1: Safety is the paramount consideration in any scale-up operation. For this specific compound and related trifluoroethylamines, the key hazards are:
-
Compound-Specific Hazards: 1-(3-bromophenyl)-2,2,2-trifluoro-ethylamine hydrochloride is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.[1]
-
Reactivity Hazards: The free base, 2,2,2-trifluoroethylamine, is a highly flammable and corrosive liquid.[2] Reactions that generate the free base in situ must be conducted in well-ventilated areas, away from ignition sources, and with appropriate fire suppression equipment readily available.[3]
-
Thermal Runaway: Many reactions, particularly those involving strong bases or reactive coupling partners, can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal hazard assessment (e.g., using Reaction Calorimetry) is crucial to understand the reaction's heat flow and design an adequate cooling strategy to prevent a thermal runaway.
-
Handling Precautions: Use explosion-proof equipment and take measures against static discharge when handling the flammable free base or solvents.[3] All transfers and reactions should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and potential side reactions.[1]
Q2: How does starting material quality impact the scale-up of subsequent reactions?
A2: The purity of the starting material, 1-(3-bromophenyl)-2,2,2-trifluoroethylamine hydrochloride, is critical and its impact is magnified at scale.
-
Reactive Impurities: Impurities from the synthesis of the starting material can interfere with the desired reaction.[4] For instance, residual starting materials or byproducts from a Friedel-Crafts acylation could compete in subsequent coupling reactions, leading to new, difficult-to-remove impurities.[5]
-
Non-Reactive Impurities: Even non-reactive impurities can affect the final product's physical properties, such as its crystallization behavior, potentially leading to oiling out or the formation of undesirable polymorphs.[4]
-
Stoichiometry: Inaccurate assessment of purity can lead to incorrect stoichiometry, resulting in incomplete reactions or an excess of other reagents, which complicates purification.[5] It is essential to have a validated analytical method (e.g., HPLC, qNMR) to accurately determine the purity and assay of each batch of starting material before use.
Q3: What are the key considerations for solvent selection during scale-up?
A3: Solvent choice extends beyond just solubility and reaction compatibility. At scale, factors like safety, cost, environmental impact, and downstream processing become dominant.
| Parameter | Bench-Scale Consideration | Scale-Up Consideration & Rationale |
| Solubility | Ensures reactants are in solution. | Critical for reaction kinetics and preventing precipitation of intermediates. Poor solubility can lead to a thick, difficult-to-stir slurry.[5] |
| Reaction Kinetics | Affects reaction rate and selectivity. | Can be used to control exotherms. A less polar solvent might slow a reaction, making heat management easier. |
| Boiling Point | Determines reaction temperature. | A higher boiling point can be a safety risk if an exotherm pushes the temperature too high. A very low boiling point may require a pressurized reactor. |
| Work-up | Ease of extraction and removal. | Must allow for efficient phase separation. Avoid solvents that form emulsions (e.g., THF with brine). Consider solvent volatility for efficient removal by distillation. |
| Safety & Environmental | Flammability, toxicity. | Prioritize solvents with higher flash points and lower toxicity (e.g., 2-MeTHF over THF). Adherence to environmental regulations (e.g., VOC emissions) is crucial. |
| Cost & Availability | Typically minor. | Becomes a significant cost driver. Solvents must be readily available in large quantities and at an acceptable price point. |
Q4: Why is crystallization a critical unit operation for this compound, and what challenges are expected at scale?
A4: Crystallization is the primary method for purifying the final product and isolating the desired stereoisomer if the process is chiral.[6][7]
-
Polymorphism: The final compound may exist in different crystalline forms (polymorphs) with distinct physical properties (solubility, stability, bioavailability). The crystallization process must be robustly controlled to consistently produce the desired polymorph.
-
Solvent Selection: The choice of solvent system (including anti-solvents) is paramount. It dictates yield, purity, crystal size, and morphology.[8]
-
Cooling and Seeding: At scale, cooling rates must be carefully controlled to avoid "crashing out" the product, which traps impurities and leads to fine particles that are difficult to filter. A seeding strategy (adding a small amount of pure crystals to initiate crystallization) is often essential for controlling crystal growth and achieving a consistent particle size distribution.
-
Agitation: The type of agitator and stirring speed affect crystal size and can lead to crystal breakage (attrition). This must be optimized to ensure homogeneity without damaging the product.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the scale-up process.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) |
| Low Yield / Incomplete Conversion | 1. Inaccurate stoichiometry due to impure starting materials. 2. Insufficient reaction time or temperature. 3. Poor mixing/mass transfer in a larger reactor. 4. Deactivation of catalyst or reagent by moisture/air. | 1. Re-assay all starting materials and adjust reagent charges accordingly. 2. Monitor the reaction using an in-process control (IPC) like HPLC or UPLC to confirm completion before quenching.[5] 3. Evaluate and optimize agitation speed. For heterogeneous reactions, consider a different agitator design. 4. Ensure all solvents are dry and the reaction is run under a robust inert atmosphere. |
| Formation of New or Increased Levels of Impurities | 1. Localized overheating ("hot spots") due to poor heat transfer. 2. Extended reaction time leading to product degradation or side reactions. 3. Change in reaction pathway due to concentration effects. | 1. Improve agitation. Control the rate of reagent addition to manage the exotherm. Ensure the reactor cooling system is adequate. 2. Use IPCs to stop the reaction as soon as the desired conversion is reached.[4] 3. Re-evaluate solvent choice and reactant concentrations. A more dilute system may be required. Isolate and characterize major impurities to understand their formation mechanism.[9] |
| Product Fails to Crystallize ("Oils Out") | 1. Presence of impurities inhibiting nucleation. 2. Supersaturation level is too high. 3. Incorrect solvent/anti-solvent ratio or temperature. | 1. Attempt to purify the crude material (e.g., via a charcoal treatment or a quick column plug) before crystallization. 2. Slow down the cooling rate or the addition of anti-solvent. 3. Implement a robust seeding protocol with the desired polymorph. Re-screen crystallization solvents. |
| Poor Filterability / Long Filtration Times | 1. Formation of very fine particles or "needles". 2. Gummy or oily consistency of the solid. | 1. Modify the crystallization process: slow down cooling, reduce agitation speed post-nucleation, or implement an aging/digestion period at the final temperature to allow crystals to grow. 2. Ensure the product is fully crystalline and not an amorphous solid or solvate. Analyze the solid by DSC or XRPD. |
Troubleshooting Workflow
Caption: General process flow from reaction to final product.
References
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,2,2-TRIFLUOROETHYLAMINE.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine Hydrochloride.
- MilliporeSigma. (2025). SAFETY DATA SHEET - 2,2,2-Trifluoroethylamine.
- Fisher Scientific. (n.d.). 2,2,2-Trifluoroethylamine Safety Data Sheet.
- PubMed. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block".
- Sigma-Aldrich. (n.d.). 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride.
- ResearchGate. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" | Request PDF.
- PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- ResearchGate. (2014). (PDF) Evaluating Impurities in Drugs (Part I of III).
- ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation | Request PDF.
- ResearchGate. (n.d.). Characterization of Impurities of 8-chlorotheophylline using modern analytical techniques.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Induction Using Trifluoroethylamines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoroethylamines in asymmetric synthesis. This guide is designed to provide practical, field-proven insights to help you troubleshoot common experimental challenges and answer frequently asked questions. As Senior Application Scientists, we understand that success in the lab is built on a deep understanding of not just the "how," but the "why."
The trifluoroethylamine motif is a powerful tool in modern medicinal chemistry. Its unique electronic properties, conferred by the potent electron-withdrawing trifluoromethyl group, allow it to serve as a metabolically stable isostere for the amide bond.[1][2] This feature, combined with the ability to create stereogenic centers, makes the enantioselective synthesis of α-trifluoromethyl amines a critical objective in drug discovery.[3][4] This guide will address the nuanced challenges of controlling stereochemistry in these valuable reactions.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific, practical problems you may encounter at the bench. Each answer is designed to provide a logical, step-by-step approach to identifying and solving the issue.
Question 1: My reaction shows low or no enantioselectivity (low ee%). What are the likely causes and how can I fix it?
Answer: Low enantioselectivity is one of the most common hurdles in asymmetric catalysis. The enantiomeric excess (ee%) of your product is a direct reflection of the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. A low ee% indicates this energy gap is insufficient. The cause often lies in the subtle interplay between the catalyst, substrate, and reaction environment.
Core Principles of Enantioselection: Asymmetric induction relies on forcing a reaction to proceed through one of two possible diastereomeric transition states.[5][6] The chiral catalyst or auxiliary creates a chiral environment that energetically favors one pathway over the other. Any factor that compromises the integrity or rigidity of this chiral environment will erode enantioselectivity.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Detailed Troubleshooting Steps:
-
Catalyst and Reagent Integrity:
-
Causality: The chiral catalyst or auxiliary is the source of asymmetry. If it is impure, degraded, or contains the wrong enantiomer, it cannot effectively control the stereochemical outcome.
-
Action:
-
Confirm the enantiomeric purity of your catalyst or auxiliary via chiral HPLC or NMR with a chiral solvating agent.
-
Ensure all reagents, particularly organometallics and boranes, are fresh and properly handled under an inert atmosphere to prevent degradation from moisture or oxygen.[7][8]
-
Use freshly distilled, anhydrous solvents. Water can hydrolyze reagents and interfere with catalyst coordination.
-
-
-
Reaction Temperature:
-
Causality: The difference in activation energies (ΔΔG‡) between the two competing diastereomeric transition states is often small. Lowering the temperature reduces the available thermal energy, making it more difficult for the reaction to overcome the higher-energy barrier, thus favoring the lower-energy pathway and increasing selectivity.[9]
-
Action: Systematically lower the reaction temperature. Common starting points are 0 °C, -20 °C, -40 °C, and -78 °C. Be aware that reaction times will increase significantly at lower temperatures.
-
-
Solvent Choice:
-
Causality: Solvents can dramatically influence the conformation and stability of the transition state. Coordinating solvents (like THF) can compete with the substrate for binding to the catalyst, potentially disrupting the organized chiral pocket. Non-coordinating solvents (like toluene or hexane) are often preferred for this reason.[8]
-
Action: Screen a range of solvents with varying polarities and coordinating abilities.
-
| Solvent Class | Examples | Typical Influence on Asymmetric Induction |
| Non-Coordinating | Toluene, Hexane, Benzene | Often increases ee% by minimizing interference with the catalyst-substrate complex. |
| Weakly Coordinating | Dichloromethane (DCM), Chloroform | Common choices, but can sometimes lower ee% compared to non-coordinating options. |
| Coordinating | Tetrahydrofuran (THF), Diethyl Ether | Can disrupt the chiral environment and often lead to lower ee%. |
| Protic | Alcohols (e.g., Methanol) | Generally avoided as they can protonate reagents and interfere with catalysts. |
-
Concentration and Rate of Addition:
-
Causality: A slow addition rate maintains a low instantaneous concentration of the added reagent. This can prevent the formation of undesired aggregates or background (non-catalyzed) reactions, both of which can lead to poor enantioselectivity.[8]
-
Action: Use a syringe pump to add one reagent to the mixture of the other reagents and the catalyst over several hours.
-
Question 2: My reaction yield is consistently low, even though TLC shows full conversion. What's happening?
Answer: Low isolated yield after apparent full conversion often points to issues during the work-up and purification stages. Trifluoroethylamines and their derivatives can have unique physical properties that make them challenging to handle.
Troubleshooting Steps for Low Isolated Yield:
-
Product Volatility: The presence of the CF3 group can increase the volatility of a molecule compared to its non-fluorinated analog.
-
Causality: Significant product loss can occur during solvent removal under reduced pressure (rotary evaporation).
-
Action:
-
Avoid using high vacuum or excessive heat.
-
Use a cold trap (dry ice/acetone) to capture any volatile product.
-
If possible, perform extractions into a higher-boiling solvent (e.g., ethyl acetate) before concentration.
-
-
-
Work-up Procedure:
-
Causality: Trifluoroethylamines are basic, but their basicity is attenuated by the adjacent CF3 group.[2] They may not behave like typical amines during acid/base extractions, potentially leading to product loss if the incorrect pH is used.
-
Action:
-
Carefully check the pH during aqueous washes.
-
Perform a small-scale extraction and analyze both the organic and aqueous layers by TLC or LCMS to ensure your product is in the desired phase.
-
-
-
Purification Challenges:
-
Causality: Fluorinated compounds can exhibit unusual behavior on silica gel. Strong interactions can lead to streaking and poor recovery, while weak interactions can cause co-elution with nonpolar byproducts.
-
Action:
-
Deactivate the silica gel with a small amount of triethylamine (~1%) in your eluent to prevent streaking.
-
Consider alternative purification methods like Supercritical Fluid Chromatography (SFC), which is often highly effective for chiral and fluorinated compounds and uses non-toxic CO2 and alcohol as the mobile phase.[10][11][12]
-
-
Question 3: I'm observing multiple side products. How can I improve the reaction's selectivity?
Answer: The formation of side products indicates that alternative reaction pathways are competing with your desired transformation. Identifying the structure of these byproducts is the first step toward suppression.
Common Side Reactions and Solutions:
-
Imine-Enamine Tautomerism: For reactions involving trifluoromethyl ketimines, tautomerization to the enamine form can be a significant side reaction, leading to a loss of the desired electrophile.[9]
-
Action: This equilibrium is often solvent and temperature-dependent. Re-optimizing these conditions (as described in Question 1) can favor the imine tautomer.
-
-
Racemic Background Reaction: The desired reaction may be occurring without the influence of the chiral catalyst, leading to a racemic version of the product and thus lowering the overall ee%.
-
Action:
-
Run a control reaction without the chiral catalyst to determine the rate of the background reaction.
-
Lowering the reaction temperature will disproportionately slow the higher-energy uncatalyzed pathway.
-
Ensure the catalyst loading is optimal. Too little catalyst may not be sufficient to outcompete the background reaction.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of asymmetric induction?
Answer: Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another.[5] In catalyst-controlled reactions, this is achieved by introducing a chiral catalyst that interacts with the substrate(s) to form diastereomeric transition states. These transition states are not mirror images and thus have different energies. The product distribution is determined by the energy difference (ΔΔG‡) between these states, as described by the Curtin-Hammett principle. The lower energy transition state leads to the major enantiomer.
Caption: Energy profile for a catalyzed asymmetric reaction.
FAQ 2: How does the trifluoromethyl (CF3) group specifically influence these reactions?
Answer: The CF3 group is not a passive spectator. Its properties are central to the utility of trifluoroethylamines:
-
Electronic Effect: It is a powerful electron-withdrawing group. When placed adjacent to an amine, it significantly reduces the amine's basicity (pKa), making its properties more amide-like.[2] This also activates adjacent imines or other functional groups toward nucleophilic attack.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation (e.g., oxidation by P450 enzymes). This is a key reason for its incorporation into drug candidates.[1]
-
Spectroscopic Handle: The 19F nucleus is NMR-active, providing a clean, background-free signal for reaction monitoring and characterization without interference from 1H signals.
FAQ 3: Should I use a chiral auxiliary or a chiral catalyst for my synthesis?
Answer: The choice between a stoichiometric chiral auxiliary and a substoichiometric chiral catalyst is a key strategic decision.
-
Chiral Auxiliaries: These are chiral molecules that are covalently attached to the substrate. They direct the stereochemistry of a subsequent reaction and are then cleaved off.[5]
-
Pros: Often highly reliable and predictable (e.g., Evans oxazolidinones). Diastereomeric products can sometimes be separated chromatographically, allowing for high enantiopurity.
-
Cons: Not atom-economical. Requires two extra steps (attachment and removal), which can lower overall yield.
-
-
Chiral Catalysts: These are chiral molecules that are used in small (catalytic) amounts to control the stereochemistry of the reaction without being consumed.[13][14]
-
Pros: Highly atom-economical and efficient. Ideal for large-scale synthesis.
-
Cons: Requires extensive reaction optimization (screening of catalysts, solvents, temperatures). The catalyst can be expensive.
-
Caption: Decision guide for selecting between a chiral auxiliary and a chiral catalyst.
Protocol: General Procedure for Optimizing a Catalytic Asymmetric Reaction
This protocol outlines a systematic approach for a researcher starting a new asymmetric transformation using a trifluoroethylamine precursor.
1. Preparation and Inert Atmosphere:
- All glassware must be oven-dried or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
- Solvents must be passed through a purification system (e.g., alumina columns) or freshly distilled from an appropriate drying agent.
- Liquid reagents should be transferred via gas-tight syringes. Solid reagents should be transferred in a glovebox or under a positive pressure of inert gas.
2. Control Reaction (Baseline):
- To a reaction vessel, add the substrate and solvent.
- Add the achiral reagent and stir at room temperature.
- Monitor the reaction by TLC or LCMS to determine if a background (non-catalyzed) reaction occurs and how quickly. This is your baseline.
3. Initial Catalyst Screen:
- In parallel, set up several small-scale reactions (e.g., 0.1 mmol).
- To each vessel under an inert atmosphere, add the chiral catalyst (e.g., 5-10 mol%), substrate, and solvent.
- Cool the reactions to the initial test temperature (e.g., 0 °C).
- Add the primary reagent (e.g., nucleophile) dropwise.
- Stir for the prescribed time (e.g., 12-24 hours).
4. Work-up and Analysis:
- Quench the reaction carefully (e.g., with saturated aq. NH4Cl or water).
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over Na2SO4 or MgSO4, filter, and concentrate carefully under reduced pressure.
- Determine the conversion from the crude 1H NMR spectrum.
- Purify a small amount of the crude product via flash chromatography.
- Analyze the purified product by chiral HPLC or SFC to determine the enantiomeric excess (ee%).
5. Systematic Optimization:
- Based on the initial results, select the most promising catalyst.
- Temperature: Repeat the reaction at a series of lower temperatures (-20 °C, -40 °C, -78 °C) and re-analyze the ee%.
- Solvent: Repeat the reaction in a panel of different anhydrous solvents (e.g., Toluene, DCM, THF).
- Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance between reactivity and cost.
References
- Welch, C. J., et al. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography.
- X-MOL. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis? X-MOL.
- ResearchGate. (n.d.). The Trifluoroethylamine Function as Peptide Bond Replacement. Request PDF.
- Berger, R., et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
- Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Dissertation, Ludwig-Maximilians-Universität München.
- Deutsch, A., et al. (2016). Convenient Access to Di‐ and Trifluoroethylamines for Lead Structure Research. European Journal of Organic Chemistry, 2016(5), 930–945.
- Deutsch, A., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Organic & Biomolecular Chemistry, 12(8), 1264-1269.
- Li, Y., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(35), 21543-21547.
- Wang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(15), 4987.
- Wikipedia. (n.d.). Asymmetric induction.
- Berger, R., et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed.
- ResearchGate. (n.d.). a) Our previous work and simplified mechanism indicating asymmetric induction...
- Chrominfo. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Chrominfo.
- University of Waterloo. (n.d.). Asymmetric Synthesis.
- Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.
- Michigan State University. (n.d.). Asymmetric Induction. MSU Chemistry.
- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
- Chen, D., et al. (2023). Asymmetric catalysis with FLPs. Chemical Society Reviews.
- Grundon, M. F., et al. (1981). Asymmetric induction. Part 3. Asymmetric reduction of ketones with amine-boranes in the presence of acids. Journal of the Chemical Society, Perkin Transactions 1, 231.
- Benchchem. (n.d.).
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 6. Assymetric Induction [www2.chemistry.msu.edu]
- 7. Sci-Hub. Asymmetric induction. Part 3. Asymmetric reduction of ketones with amine-boranes in the presence of acids / Journal of the Chemical Society, Perkin Transactions 1, 1981 [sci-hub.ru]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 12. waters.com [waters.com]
- 13. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 14. Asymmetric catalysis with FLPs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
"1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride" NMR analysis
An In-Depth Technical Guide to the NMR Analysis of 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
Introduction: The Analytical Challenge of Complex Amines
In modern drug discovery and development, chiral trifluoromethylated amines are privileged structural motifs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a key building block that embodies this chemical logic, combining a chiral center, a trifluoromethyl group, and a substituted aromatic ring. Its precise structural characterization is non-negotiable for ensuring purity, confirming identity, and guiding synthetic efforts.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this task. However, the molecule's structure presents a unique combination of analytical features: the high receptivity of ¹H and ¹⁹F nuclei, the low natural abundance of ¹³C, and the quadrupolar nature of the bromine atom. This guide provides a comprehensive, field-proven framework for the complete NMR analysis of this compound, comparing it with relevant structural analogs and detailing the causality behind each experimental choice.
Part 1: Foundational NMR Principles for Fluorinated Aromatics
A successful NMR analysis hinges on understanding the unique properties of the nuclei present. For this molecule, three key nuclei are interrogated: ¹H, ¹³C, and ¹⁹F.
-
¹H NMR: Proton NMR is the cornerstone of structural elucidation, providing information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The primary challenge is often signal overlap, especially in the aromatic region.
-
¹⁹F NMR: The fluorine-19 nucleus is a spectroscopist's ally. It has a nuclear spin of ½ (like a proton), 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[1][2] Crucially, its chemical shifts span a very wide range (over 800 ppm), which dramatically reduces the likelihood of signal overlap and makes spectral interpretation more straightforward.[1][3][4]
-
¹³C NMR: While only present at ~1.1% natural abundance, ¹³C NMR provides a direct map of the carbon skeleton. Modern spectrometers easily overcome the low sensitivity through signal averaging. Spectra are typically acquired with proton decoupling, resulting in a simple spectrum where each unique carbon appears as a singlet.[5]
-
The Bromine Consideration: The two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) are quadrupolar nuclei. This property leads to very rapid relaxation, causing their NMR signals to be extremely broad—often too broad to be detected on a standard high-resolution instrument.[6] Therefore, one does not expect to see bromine signals or direct coupling to bromine in ¹³C spectra. Its influence is observed indirectly through its strong electron-withdrawing effect on the chemical shifts of nearby carbon and proton nuclei.
Part 2: A Validated Experimental Protocol for Complete Characterization
This protocol is designed as a self-validating system, where data from one experiment is used to confirm interpretations from another.
Step 1: Sample Preparation
-
Analyte: this compound.
-
Solvent Selection: Use Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Causality: The hydrochloride salt form necessitates a polar aprotic solvent for good solubility. More importantly, in DMSO-d₆, the acidic amine protons (NH₃⁺) exchange more slowly than in protic solvents like D₂O or CD₃OD. This slower exchange allows for their observation as a distinct, often broad, signal in the ¹H NMR spectrum, which is a key diagnostic feature.
-
-
Concentration: Prepare a solution of approximately 10-15 mg in 0.6 mL of DMSO-d₆.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as the internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of neat CFCl₃ (δ = 0.00 ppm) is the standard, though modern instruments can use internal references or be calibrated to the solvent lock frequency.[7][8]
Step 2: NMR Data Acquisition Workflow
The following workflow ensures a comprehensive dataset is collected efficiently.
Caption: A logical workflow for the complete NMR characterization of the target molecule.
Step 3: Predicted Spectral Data and Interpretation
The following table summarizes the expected NMR data based on the molecule's structure and established spectroscopic principles.
Table 1: Predicted NMR Data for this compound in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |
| ¹H | ~8.5 - 9.0 | broad singlet | - | NH₃⁺ |
| ~7.8 - 8.0 | t | ~1.8 Hz (⁴JHH) | H-2 (Ar) | |
| ~7.6 - 7.8 | m | - | H-4, H-6 (Ar) | |
| ~7.4 - 7.6 | t | ~7.9 Hz (³JHH) | H-5 (Ar) | |
| ~5.0 - 5.3 | q | ~7-8 Hz (³JHF) | CH | |
| ¹³C | ~135 - 138 | s | - | C-1 (Ar, C-CH) |
| ~132 - 134 | s | - | C-5 (Ar) | |
| ~131 - 133 | s | - | C-4 (Ar) | |
| ~128 - 130 | s | - | C-6 (Ar) | |
| ~122 - 124 | s | - | C-3 (Ar, C-Br) | |
| ~121 - 125 | q | ~280-290 Hz (¹JCF) | CF₃ | |
| ~58 - 62 | q | ~30-35 Hz (²JCF) | CH | |
| ¹⁹F | ~ -73 to -78 | d | ~7-8 Hz (³JHF) | CF₃ |
Rationale for Predictions:
-
Aromatic Protons: The protons on the brominated ring will appear in the typical aromatic region. The H-2 proton, situated between two electron-withdrawing groups (Br and the ethylamine chain), is expected to be the most downfield. Its multiplicity as a triplet arises from small four-bond couplings (⁴JHH) to H-4 and H-6.
-
Methine Proton (CH): This proton is adjacent to a chiral center and coupled to three fluorine atoms, resulting in a characteristic quartet. Its chemical shift is significantly downfield due to the adjacent CF₃ and NH₃⁺ groups.
-
Amine Protons (NH₃⁺): In DMSO-d₆, these protons appear as a broad singlet at a very downfield position due to the positive charge and hydrogen bonding with the solvent.
-
Aromatic Carbons: The carbon directly attached to the bromine (C-3) will be shielded compared to the others in the ring, appearing at a relatively upfield position (~122 ppm). The other aromatic carbons are assigned based on standard substituent effects.
-
Aliphatic Carbons: The CF₃ carbon signal is a large quartet due to the very strong one-bond coupling to fluorine (¹JCF). The methine carbon (CH) also appears as a quartet, but with a smaller two-bond coupling constant (²JCF).[5]
-
Fluorine Signal: The three equivalent fluorine atoms of the CF₃ group will couple to the single methine proton, resulting in a doublet in the proton-coupled ¹⁹F spectrum. In a proton-decoupled spectrum (¹⁹F{¹H}), this would collapse into a singlet. The chemical shift is typical for a CF₃ group adjacent to an sp³ carbon.[3][7]
Part 3: Comparison with Structural Alternatives
To fully appreciate the spectral features, it is instructive to compare the target molecule with closely related analogs. This comparison highlights how subtle structural changes manifest in the NMR data.
Table 2: NMR Spectral Comparison of 1-(3-Bromo-phenyl)-ethylamine Analogs
| Compound | Key ¹H NMR Feature | Key ¹³C NMR Feature | Key ¹⁹F NMR Feature | Rationale for Difference | | :--- | :--- | :--- | :--- | | Target: 1-(3-Bromo-phenyl)-... | Complex aromatic region (4 signals) | C-Br signal at ~122 ppm | Doublet at ~ -75 ppm | The meta-substitution pattern results in four unique aromatic proton environments. | | Alternative 1: 1-(4-Bromo-phenyl)-... | Two doublets in aromatic region (AA'BB' system) | C-Br signal at ~125-128 ppm | Doublet at ~ -75 ppm | The para-substitution creates symmetry, simplifying the aromatic region into two signals. The C-Br chemical shift moves downfield. | | Alternative 2: 1-(Phenyl)-... (No Br) | More complex aromatic region (5 signals) | No C-Br signal; C-H at ~128 ppm | Doublet at ~ -75 ppm | Removal of the bromine atom and its strong inductive effect shifts all aromatic signals. | | Alternative 3: 1-(3-Bromo-phenyl)ethylamine (No CF₃) | No quartet for CH; appears as a quartet coupled to CH₃ | No CF₃ or C-F coupling; CH₃ signal appears ~20-25 ppm | No ¹⁹F signal | The absence of the CF₃ group removes all H-F and C-F coupling, fundamentally changing the multiplicities of the aliphatic signals. |
This comparative analysis demonstrates how specific NMR signals can be used to definitively distinguish between isomers and analogs, a critical capability in quality control and synthetic chemistry.
Part 4: Advanced Application - Determining Enantiomeric Purity
The target molecule is chiral. Standard NMR cannot distinguish between enantiomers. However, by using a chiral derivatizing agent (CDA), one can convert the enantiomeric mixture into a pair of diastereomers, which are distinguishable by NMR.
A common and effective CDA for chiral amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[9]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. azom.com [azom.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. colorado.edu [colorado.edu]
- 9. nbinno.com [nbinno.com]
Determining Enantiomeric Excess of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral synthesis and analysis. The stereochemical purity of a chiral molecule can profoundly influence its pharmacological, toxicological, and metabolic properties. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of the chiral amine, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine, a compound of interest in medicinal chemistry due to the prevalence of the trifluoromethyl group in modern pharmaceuticals.
This document will explore three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. Each method will be evaluated based on its principles, experimental workflow, and data interpretation, providing a comprehensive framework for selecting the most suitable technique for your research needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereoselectively with the enantiomers, leading to different retention times.
Scientific Principles
The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and successful for a broad range of chiral compounds.[3]
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral Column:
-
A polysaccharide-based chiral column, such as a Daicel Chiralcel OD-H or Chiralpak AD, is a suitable starting point for method development for trifluoromethyl aryl amines.[4]
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Acidic or basic additives, such as trifluoroacetic acid (TFA) and triethylamine (TEA), can be used to improve peak shape and resolution for amine-containing analytes.[5]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the racemic or enantiomerically enriched 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Equilibrate the chiral column with the mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.
-
Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm).
-
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Data Presentation
| Parameter | Chiral HPLC |
| Principle | Diastereomeric interaction with a chiral stationary phase. |
| Advantages | - High resolution and accuracy.- Non-destructive.- Applicable to a wide range of compounds. |
| Disadvantages | - Can require extensive method development.- Chiral columns can be expensive. |
| Typical Run Time | 10-30 minutes. |
| Detection | UV, Mass Spectrometry (MS). |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another effective technique for separating enantiomers, particularly for volatile and thermally stable compounds.[3][6] For amines, derivatization is often necessary to improve volatility and chromatographic performance.
Scientific Principles
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to achieve separation. The stationary phase, often a cyclodextrin derivative, forms transient diastereomeric inclusion complexes with the enantiomers.[6] The differing stabilities of these complexes lead to different retention times. Alternatively, an achiral column can be used if the enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated.[7]
Experimental Protocol
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chiral Column:
-
A cyclodextrin-based chiral capillary column, such as one coated with a derivatized β-cyclodextrin, is a common choice for the separation of chiral amines.[6]
Derivatization (Indirect Method):
-
For non-volatile amines, derivatization is often required. A common approach is acylation of the amine with a chiral derivatizing agent like (S,S)-N-trifluoroacetylproline anhydride.[8]
Step-by-Step Methodology (with derivatization):
-
Derivatization:
-
Dissolve the amine sample in an aprotic solvent (e.g., dichloromethane).
-
Add a slight excess of a chiral derivatizing agent (e.g., N-trifluoroacetylprolyl chloride).
-
Add a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.
-
Allow the reaction to proceed to completion.
-
-
Sample Preparation: Dilute the reaction mixture with an appropriate solvent (e.g., hexane) before injection.
-
Instrument Setup:
-
Install an appropriate achiral capillary column.
-
Set the oven temperature program (e.g., start at 100°C, ramp to 250°C).
-
Set the injector and detector temperatures.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.
-
Data Acquisition: Record the chromatogram.
-
Data Analysis:
-
Identify the two peaks corresponding to the diastereomeric derivatives.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess as described for HPLC.
-
Data Presentation
| Parameter | Chiral GC |
| Principle | Diastereomeric interaction with a chiral stationary phase or separation of diastereomeric derivatives on an achiral phase. |
| Advantages | - High resolution and sensitivity.- Fast analysis times. |
| Disadvantages | - Requires volatile and thermally stable analytes (or derivatization).- Derivatization can introduce analytical errors. |
| Typical Run Time | 5-20 minutes. |
| Detection | FID, MS. |
NMR Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and relatively rapid method for determining enantiomeric excess without the need for chromatographic separation.[9] This is achieved by converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent (CDA).[10][11]
Scientific Principles
Enantiomers are spectroscopically indistinguishable in a non-chiral environment. However, when they react with a single enantiomer of a chiral derivatizing agent, they form diastereomers.[9] These diastereomers have different physical properties and, crucially, distinct NMR spectra.[9][10] By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be determined.[9]
A widely used CDA for amines and alcohols is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride.[12][13][14] The presence of the trifluoromethyl group in both the analyte and Mosher's acid makes ¹⁹F NMR a particularly sensitive tool for this analysis.
Experimental Protocol
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹⁹F capabilities are advantageous).
Reagents:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
-
Anhydrous deuterated solvent (e.g., CDCl₃).
-
A non-nucleophilic base (e.g., pyridine or triethylamine).
Step-by-Step Methodology:
-
Derivatization:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.
-
Add a small amount of a non-nucleophilic base (e.g., 1.5 equivalents of pyridine).
-
Add a slight excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and mix the contents thoroughly.
-
Allow the reaction to proceed to completion (typically 1-4 hours at room temperature).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum to confirm the formation of the amide.
-
Acquire a high-resolution ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
In the ¹⁹F NMR spectrum, identify the two distinct signals corresponding to the trifluoromethyl groups of the two diastereomeric Mosher's amides.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100
-
Data Presentation
| Parameter | NMR with Chiral Derivatizing Agents |
| Principle | Conversion of enantiomers to diastereomers with distinct NMR spectra. |
| Advantages | - Rapid analysis.- No chromatographic separation needed.- Provides structural information. |
| Disadvantages | - Requires a pure sample.- Derivatization must go to completion.- Potential for kinetic resolution if the reaction is not quantitative.[14] |
| Typical Analysis Time | 1-4 hours (including reaction and NMR acquisition). |
| Detection | NMR (¹H, ¹⁹F, ¹³C, ³¹P[15]). |
Method Comparison and Selection
| Feature | Chiral HPLC | Chiral GC | NMR with CDA |
| Separation Required? | Yes | Yes | No |
| Sample Purity | Can tolerate some impurities | Less tolerant of non-volatile impurities | Requires high purity |
| Sensitivity | High | Very High | Moderate |
| Method Development | Can be time-consuming | Can be time-consuming, especially with derivatization | Relatively straightforward |
| Cost | Moderate (column is a major cost) | Moderate | High (instrument cost) |
| Key Consideration | Analyte solubility and stability | Analyte volatility and thermal stability | Analyte purity and reactivity |
Visualizing the Workflows
Caption: Experimental workflows for ee determination.
Conclusion
The determination of the enantiomeric excess of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine can be reliably achieved using Chiral HPLC, Chiral GC, or NMR spectroscopy with a chiral derivatizing agent.
-
Chiral HPLC is often the method of choice due to its versatility, high accuracy, and non-destructive nature.
-
Chiral GC offers excellent resolution and speed for volatile compounds, though derivatization may be necessary for this specific analyte.
-
NMR spectroscopy with a chiral derivatizing agent like Mosher's acid provides a rapid and direct method for ee determination, provided the sample is pure and the derivatization reaction proceeds to completion. The presence of the trifluoromethyl group in the analyte makes ¹⁹F NMR a particularly sensitive and powerful tool for this approach.
The selection of the optimal method will depend on the specific requirements of the analysis, including sample purity, required sensitivity, available instrumentation, and the stage of the research or development process.
References
- BenchChem. (2025). Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4.
- Dragna, J. M., Gade, A. M., Tran, L., Lynch, V. M., & Anslyn, E. V. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols.
- ResearchGate. (n.d.). A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR.
- Differentiation of Chiral Compounds Using NMR Spectroscopy. (n.d.). Request PDF.
- Synthesis of heterocyclic analogues of Mosher's acid. (n.d.). ChemRxiv.
- The Retort. (2012, October 22). Mosher's Acid.
- The Royal Society of Chemistry. (n.d.). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NMR Spectroscopy and Chiral Agents: A Deep Dive with alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride.
- Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (n.d.). PubMed.
- BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.
- Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess.
- Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". (2016, March 4). PubMed.
- Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. (n.d.). PubMed.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
- LCGC International. (2016, October 1). Contemporary Analysis of Chiral Molecules.
- ResearchGate. (n.d.). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block".
- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- National Institutes of Health. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis.
- Google Patents. (n.d.). Preparation method of trifluoroethylamine.
Sources
- 1. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rsc.org [rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. The Retort [www1.udel.edu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: From Proline Derivatives to Bifunctional Catalysts
For researchers, scientists, and drug development professionals engaged in the synthesis of stereochemically defined molecules, the selection of the optimal chiral amine catalyst is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the performance of prevalent classes of chiral amines in asymmetric synthesis, supported by experimental data and mechanistic insights. We will navigate the landscape of primary amines, secondary amines—including the workhorses L-proline, MacMillan imidazolidinones, and Hayashi-Jørgensen diarylprolinol silyl ethers—and the sophisticated class of bifunctional amine-thioureas.
The Mechanistic Dichotomy: Enamine vs. Iminium Ion Catalysis
The versatility of chiral amines in organocatalysis stems primarily from their ability to engage in two distinct catalytic cycles: enamine catalysis and iminium ion catalysis .[1] Understanding this mechanistic dichotomy is fundamental to selecting the appropriate catalyst for a given transformation.
-
Enamine Catalysis: In this pathway, a chiral secondary amine reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate.[1] This enamine then attacks an electrophile, and subsequent hydrolysis liberates the chiral product while regenerating the catalyst. This activation mode is central to reactions such as the aldol reaction, where the enamine acts as an enolate surrogate.[1]
-
Iminium Ion Catalysis: This mode of activation is predominantly employed for α,β-unsaturated aldehydes and ketones. The chiral secondary amine condenses with the carbonyl compound to form an electrophilic iminium ion.[1] This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, rendering it more susceptible to attack by a nucleophile in conjugate additions, such as Michael additions and Diels-Alder reactions.[1]
A Comparative Analysis of Chiral Amine Classes
Primary Amines: The Understated Performers
While secondary amines have historically dominated the field of aminocatalysis, chiral primary amines have emerged as highly versatile and powerful catalysts.[2] Derived from natural amino acids, Cinchona alkaloids, and other chiral sources, they have demonstrated efficacy in a broad spectrum of enantioselective reactions.[2] In many instances, primary amine organocatalysts have shown complementary or even superior performance compared to their secondary amine counterparts.[2]
A key distinction lies in their reactivity and stereochemical outcomes. For example, in asymmetric Mannich reactions, a primary amine catalyst can lead to the trans product, whereas a secondary amine catalyst often favors the cis product.[3]
Key Advantages of Primary Amines:
-
Unique Stereoselectivity: Can provide access to diastereomers that are not readily formed with secondary amine catalysts.[4]
-
High Reactivity: Often exhibit excellent reactivity in various transformations.[4]
-
Mimicking Nature: Their mechanism is reminiscent of primary amino acid catalysis in enzymes.
Secondary Amines: The Established Workhorses
This class of catalysts is arguably the most extensively studied and applied in asymmetric organocatalysis.
L-proline, a naturally occurring amino acid, is often considered the starting point of modern organocatalysis.[5] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to act as both a Lewis base and a Brønsted acid. This dual functionality is crucial for its catalytic activity, particularly in aldol reactions, where the carboxylic acid is believed to participate in a hydrogen-bonded transition state that dictates the stereochemical outcome.[5]
Developed by David MacMillan, chiral imidazolidinone catalysts were instrumental in establishing the utility of iminium ion catalysis for a broad range of asymmetric transformations.[5][6] These catalysts are particularly effective in Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions.[6] The steric bulk of the catalyst's substituent effectively shields one face of the iminium ion, directing the approach of the nucleophile to the opposite face, thus ensuring high enantioselectivity.
Diarylprolinol silyl ethers, developed independently by the Hayashi and Jørgensen groups, have proven to be exceptionally effective in enamine-mediated reactions.[6] These catalysts are generally more active and soluble in organic solvents than L-proline.[6] They excel in reactions such as Michael additions and α-aminations. Compared to MacMillan catalysts, which are often preferred for iminium-mediated reactions, Hayashi-Jørgensen catalysts tend to be more effective in enamine-mediated transformations.[6]
Comparative Performance Data
The following tables summarize representative experimental data comparing the performance of these secondary amine catalysts in key asymmetric reactions.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| (S)-Proline | DMSO | 4 | 97 | 95:5 | 99 | [Barbas et al., J. Am. Chem. Soc.2000 , 122, 2395-2396] |
| (S)-DPP Silyl Ether | Toluene | 24 | 95 | >99:1 | 99 | [Hayashi et al., Angew. Chem. Int. Ed.2005 , 44, 4212-4215] |
Table 2: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Catalyst | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| (S)-Proline | DMF | 96 | 76 | 80:20 | 20 | [List et al., J. Am. Chem. Soc.2002 , 124, 827-833] |
| (S)-DPP Silyl Ether | Toluene | 2 | 95 | 93:7 | 98 | [Hayashi et al., Org. Synth.2017 , 94, 252] |
Table 3: Asymmetric Diels-Alder Reaction of Cyclopentadiene with Cinnamaldehyde
| Catalyst | Solvent | Time (h) | Yield (%) | endo:exo | ee (%) (endo) | Reference |
| MacMillan Catalyst (HCl salt) | MeOH/H₂O | 6 | 99 | 10:1 | 90 | [Ahrendt et al., J. Am. Chem. Soc.2000 , 122, 4243-4244] |
| (S)-DPP Silyl Ether | CH₂Cl₂ | 48 | 85 | 9:1 | 82 | [Hayashi et al., Angew. Chem. Int. Ed.2006 , 45, 6853-6855] |
Bifunctional Amine-Thioureas: The Power of Dual Activation
Bifunctional organocatalysts, particularly those incorporating both a chiral amine and a thiourea moiety, represent a more sophisticated approach to asymmetric catalysis.[7][8] The thiourea group acts as a hydrogen-bond donor, activating the electrophile, while the amine moiety simultaneously activates the nucleophile through enamine formation.[2][9] This dual activation strategy often leads to enhanced reactivity and stereoselectivity.[10]
DFT calculations have shown that in the Michael addition of nitroalkanes to enones catalyzed by a cinchona thiourea, the electrophile is activated by the catalyst's protonated amine, and the nucleophile binds to the thiourea moiety via hydrogen bonding.[2][9]
Key Advantages of Bifunctional Amine-Thioureas:
-
Enhanced Reactivity: The cooperative effect of the two functional groups can lead to new reactivity and stereocontrol.[10]
-
High Stereoselectivity: The highly organized transition state often results in excellent enantioselectivities.[8]
-
Broad Substrate Scope: Have been successfully applied to a diverse range of asymmetric transformations.[8]
Table 4: Asymmetric Michael Addition of Acetone to trans-β-Nitrostyrene
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Primary Amine-Thiourea | Toluene | 48 | 98 | 95 | [Tsogoeva et al., Angew. Chem. Int. Ed.2006 , 45, 6697-6700] |
| (S)-Proline | DMF | 96 | 76 | 20 | [List et al., J. Am. Chem. Soc.2002 , 124, 827-833] |
Experimental Protocols
General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
To a stirred solution of the aldehyde (1.0 mmol) and cyclohexanone (5.0 mmol) in a mixture of MeOH (0.5 mL) and H₂O (0.1 mL), (S)-proline (0.03 mmol, 3 mol%) is added.[1] The reaction mixture is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with ethyl acetate.[1] The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.[1] The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for Asymmetric Michael Addition using a Hayashi-Jørgensen Catalyst
To a solution of the α,β-unsaturated nitroalkene (0.5 mmol) and the aldehyde (1.5 mmol) in an appropriate solvent (e.g., CH₂Cl₂), (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 10 mol%) is added.[1] The reaction mixture is stirred at the specified temperature for the indicated time.[1] The reaction is then quenched, and the product is isolated and purified using standard procedures. The enantiomeric and diastereomeric ratios are determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Diels-Alder Reaction using a MacMillan Catalyst
To a solution of the α,β-unsaturated aldehyde (1.36 mmol) in a suitable solvent (e.g., MeOH/H₂O), the MacMillan imidazolidinone catalyst (e.g., 1·HClO₄, 0.13 mmol) is added.[6] The diene (e.g., cyclopentadiene, 3.99 mmol) is then added, and the reaction is stirred at the appropriate temperature.[6] After completion, the reaction mixture is worked up, and the product is purified by silica gel chromatography.[6] The endo/exo ratio and enantiomeric excess are determined by chiral GC or HPLC analysis.
Conclusion
The judicious selection of a chiral amine catalyst is paramount for the success of an asymmetric synthesis. This guide has provided a comparative framework to aid in this decision-making process.
-
Primary amines offer unique stereochemical outcomes and can be superior to their secondary amine counterparts in certain reactions.
-
L-proline remains a simple, inexpensive, and effective catalyst, particularly for aldol reactions, though it may require higher catalyst loadings and longer reaction times.
-
MacMillan imidazolidinones are the catalysts of choice for iminium-ion mediated processes like the Diels-Alder reaction, consistently delivering high enantioselectivities.
-
Hayashi-Jørgensen catalysts excel in enamine-mediated reactions, such as Michael additions, often providing superior results to proline in terms of both reactivity and stereoselectivity.
-
Bifunctional amine-thioureas represent a more advanced catalyst design, leveraging dual activation to achieve exceptional levels of stereocontrol and reactivity, making them highly attractive for challenging transformations.
Ultimately, the optimal catalyst will depend on the specific substrates, desired stereochemical outcome, and reaction conditions. The experimental data and mechanistic principles outlined in this guide provide a solid foundation for rational catalyst selection in the pursuit of efficient and highly stereoselective organic synthesis.
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Tsogoeva, S. B. (2010). Asymmetric organocatalysis: from biomimetic concepts to applications in natural product synthesis. Chemical Communications, 46(30), 5436-5454. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers: A New Family of Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
-
Hayashi, Y. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 94, 252. [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2002). Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Journal of the American Chemical Society, 124(6), 827–833. [Link]
-
Hayashi, Y., Koshino, C., & Itoh, T. (2006). Organocatalytic Asymmetric Diels−Alder Reactions of α,β-Unsaturated Aldehydes with Dienes Catalyzed by Diphenylprolinol Silyl Ether. Angewandte Chemie International Edition, 45(40), 6853–6855. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of syn- and anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Pápai, I., & Soós, T. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry, 82(7), 3646–3655. [Link]
-
Connon, S. J. (2008). Asymmetric organocatalysis mediated by bifunctional amine- and phosphine-based catalysts. Chemical Communications, (22), 2499-2513. [Link]
-
Tsogoeva, S. B., Yalalov, D. A., Hateley, M. J., Weckbecker, C., & Helfrich, J. (2006). A Novel Bifunctional Primary Amine−Thiourea Organocatalyst for the Asymmetric Michael Addition of Ketones to Nitroolefins. Angewandte Chemie International Edition, 45(40), 6697–6700. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfachemic.com [alfachemic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Substituted Phenethylamine Derivatives: Insights into Bromo- and Trifluoromethyl-Functionalized Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenethylamine Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-phenethylamine motif is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, natural products, and synthetic drugs.[1] Its structural simplicity and conformational flexibility allow for extensive derivatization, leading to a vast therapeutic chemical space.[1] Phenethylamine derivatives have been shown to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and various enzymes, leading to applications as central nervous system stimulants, hallucinogens, antidepressants, and more.[2] This guide will explore how the introduction of specific functional groups, namely bromine and a trifluoromethyl moiety, can modulate the biological activity of the phenethylamine core, offering a comparative perspective for the rational design of novel therapeutic agents.
The Influence of Halogen Substitution: The Role of Bromine
Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Bromine, as a substituent, can influence a molecule's lipophilicity, metabolic stability, and binding interactions.
Studies on various phenethylamine derivatives have shown that the position and nature of halogen substitution on the phenyl ring can significantly impact biological activity. For instance, in a series of phenethylamine-based 5-HT2A receptor ligands, halogen groups at the para position of the phenyl ring were found to have a positive effect on binding affinity.[3] Specifically, bromo substitution has been explored in the context of psychedelic phenethylamines, such as in 2C-B (2,5-dimethoxy-4-bromophenethylamine), a well-known synthetic psychedelic.[4] Research on analogs of 25I-NBOMe, another potent psychedelic, indicated that bromo substitution at the ortho or meta positions of the benzyl ring enhanced activity, while para substitution reduced it.[1]
Furthermore, brominated phenitidine derivatives have been investigated for their antibacterial and hemolytic activities, demonstrating that these compounds can serve as moderately potent antibacterial agents.[5]
The Impact of Trifluoromethyl Substitution: Enhancing Potency and Stability
The trifluoromethyl (CF3) group is a valuable addition in drug design due to its unique electronic properties and metabolic stability. Its introduction can significantly alter a molecule's lipophilicity, pKa, and conformational preferences, often leading to enhanced biological activity and improved pharmacokinetic profiles.
The incorporation of a trifluoromethyl group into phenethylamine-related structures has been shown to be advantageous in several therapeutic areas. For example, SAR studies have revealed that a trifluoromethyl group at the para-position of the phenolic ring of a compound increased its potency for inhibiting serotonin (5-HT) uptake by six-fold compared to its non-fluorinated counterpart.[6] This highlights the potential of trifluoromethylated phenethylamines in the development of antidepressants.
In the context of enzyme inhibition, trifluoromethyl-containing analogs of captopril, an angiotensin-converting enzyme (ACE) inhibitor, have demonstrated exceptionally high potency.[7] The hydrophobicity and conformational effects of the trifluoromethyl group were cited as reasons for this enhanced activity.[7]
Comparative Analysis of Potential Biological Activities
Based on the structure-activity relationships observed in related phenethylamine series, we can extrapolate the potential biological activities of "1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine" derivatives. The combination of a bromo and a trifluoromethyl group on the phenethylamine scaffold suggests a high potential for diverse and potent biological activities.
Table 1: Hypothetical Comparative Biological Activity Profile of Substituted Phenethylamine Derivatives
| Derivative Class | Potential Primary Activity | Key Structural Features | Expected Potency | Supporting Rationale |
| Parent Phenethylamine | Neuromodulator | Unsubstituted | Low | Baseline activity of the core scaffold.[1] |
| Bromo-Substituted Phenethylamines | 5-HT2A Receptor Modulation, Antimicrobial | Bromine on phenyl ring | Moderate to High | Bromo substitution can enhance receptor binding and confer antimicrobial properties.[1][5] |
| Trifluoromethyl-Substituted Phenethylamines | Serotonin Reuptake Inhibition, Enzyme Inhibition | Trifluoromethyl group | High | The CF3 group can significantly increase potency and metabolic stability.[6][7] |
| Bromo- and Trifluoromethyl-Disubstituted Phenethylamines | CNS Activity, Enzyme Inhibition | Combination of both groups | Potentially Very High | Synergistic effects of both substituents could lead to enhanced potency and selectivity. |
It is crucial to emphasize that this table represents a predictive analysis based on existing SAR data for related compounds. Experimental validation is essential to confirm these hypotheses.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of novel "1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine" derivatives, a battery of in vitro and in vivo assays is required. Below are detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT2A Receptor)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT2A)
-
Radioligand (e.g., [3H]ketanserin)
-
Test compounds (derivatives of "1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine")
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM spiperone)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compounds.
-
Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) and subsequently the Ki value (inhibition constant).
Workflow Diagram:
Caption: Workflow for a radioligand receptor binding assay.
Enzyme Inhibition Assay (e.g., Monoamine Oxidase-A)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Materials:
-
Purified enzyme (e.g., human MAO-A)
-
Substrate (e.g., kynuramine)
-
Test compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Microplate reader capable of fluorescence detection
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the enzyme and the test compound or buffer (control).
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence of the product (e.g., 4-hydroxyquinoline for kynuramine substrate) using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Workflow Diagram:
Caption: General workflow for an enzyme inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Test compounds
-
96-well microtiter plates
-
Incubator
Protocol:
-
Prepare serial dilutions of the test compounds in the appropriate growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Directions
The phenethylamine scaffold remains a highly fruitful area for drug discovery. The strategic incorporation of bromo and trifluoromethyl substituents offers a promising avenue for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. While this guide provides a comparative overview based on existing literature for related compounds, it underscores the critical need for the synthesis and systematic biological evaluation of a focused library of "1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine" derivatives. Such studies will be instrumental in elucidating the specific structure-activity relationships of this particular chemical class and unlocking their full therapeutic potential.
References
-
Rana, S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(15), 5749. [Link]
-
Kim, M., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 108-115. [Link]
-
Fantegrossi, W. E., et al. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Chemical Neuroscience, 13(24), 3423-3425. [Link]
-
Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1395. [Link]
-
Shams, G., et al. (1995). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. Journal of Enzyme Inhibition, 9(1), 11-24. [Link]
-
Abbasi, M. A., et al. (2015). Antibacterial and hemolytic activities of brominated 2-phenitidine derivatives. Proceedings of the Pakistan Academy of Sciences, 52(3), 233-237. [Link]
-
Wikipedia. (2024). Psychedelic drug. [Link]
-
Gatch, M. B., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 227(3), 457-471. [Link]
-
Wikipedia. (2024). Substituted phenethylamine. [Link]
-
Yildirim, M., et al. (2022). Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. Bioorganic Chemistry, 129, 106212. [Link]
-
Journet, M., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7543-7549. [Link]
-
PubChem. (n.d.). Phenethylamine, m-trifluoromethyl-. [Link]
-
Lee, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]
-
Fleming, D., et al. (2018). Efficacy of β-phenylethylamine as a novel anti-microbial and application as a liquid catheter flush. Journal of Medical Microbiology, 67(10), 1478-1487. [Link]
-
Chohan, Z. H., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-benzothiamine Derivatives. Letters in Drug Design & Discovery, 13(6), 551-559. [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. Psychedelic drug - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Novel Compounds Derived from 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride: A Comparative Guide
In the landscape of contemporary drug discovery and development, the synthesis and characterization of novel chemical entities are paramount. The fluorinated amine, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, presents a versatile scaffold for the generation of new derivatives with potential pharmacological activity. The introduction of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromophenyl moiety offers a site for further functionalization. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel compounds derived from this starting material, offering a comparative analysis with alternative structures and supported by established experimental principles.
The Strategic Importance of Spectroscopic Characterization
The unambiguous determination of a novel compound's structure is a cornerstone of chemical research. Spectroscopic methods provide a detailed picture of the molecular architecture, confirming the success of a synthetic route and enabling the correlation of structure with function. For derivatives of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine, a multi-technique approach is essential to fully elucidate their features.
Core Spectroscopic Techniques and Expected Signatures
The primary techniques for characterizing organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. For derivatives of our lead compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy will reveal the number of different types of protons and their neighboring environments. Key expected signals for a hypothetical N-acetyl derivative would include:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of the substituted benzene ring. The bromine atom influences the chemical shifts of the adjacent protons.
-
CH-N Proton: A quartet or doublet of quartets, due to coupling with the adjacent CF₃ group and the N-H proton (if present), typically shifted downfield.
-
N-H Proton: A signal that can be broad and variable in chemical shift, often exchangeable with D₂O.
-
Acetyl Protons: A sharp singlet around δ 2.0 ppm for the methyl group of the acetyl moiety.
¹³C NMR Spectroscopy provides information on the carbon skeleton. Expected signals include:
-
Aromatic Carbons: Multiple signals in the δ 110-140 ppm range. The carbon attached to the bromine will have a distinct chemical shift.
-
CF₃ Carbon: A quartet due to coupling with the three fluorine atoms.
-
CH-N Carbon: A signal coupled to the attached fluorine atoms.
-
Carbonyl Carbon: For an N-acetyl derivative, a signal in the δ 170 ppm region.
¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds. A single signal, a singlet or a doublet if coupled to the adjacent proton, would be expected for the CF₃ group. The chemical shift provides information about the electronic environment of the trifluoromethyl group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
For derivatives of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine, key observations in the mass spectrum would include:
-
Molecular Ion Peak (M⁺): The presence of a pair of peaks for the molecular ion, M⁺ and (M+2)⁺, in a roughly 1:1 ratio, which is the characteristic isotopic signature of a bromine atom.
-
Fragmentation Patterns: Common fragmentation pathways for amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen). For N-acyl derivatives, cleavage of the amide bond is also expected. The loss of the trifluoromethyl group (CF₃, mass 69) is another potential fragmentation pathway.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer, which is a soft ionization technique suitable for polar molecules.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
HRMS: For accurate mass measurement, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the presence of specific functional groups in a molecule.
For our target derivatives, characteristic IR absorption bands would be:
-
N-H Stretch: A peak in the range of 3300-3500 cm⁻¹ for secondary amines or amides.
-
C=O Stretch: A strong absorption around 1650-1700 cm⁻¹ for an amide functional group.
-
C-F Stretch: Strong absorptions in the region of 1000-1350 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl group.
-
Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region.[1][2][3]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background to produce the final IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. Aromatic rings typically show characteristic absorptions in the UV region.[1][2][3] For derivatives of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine, the benzene ring will give rise to absorptions around 205 nm and a less intense, fine-structured band in the 255-275 nm range.[1][2][3] The position and intensity of these bands can be influenced by the substituents on the aromatic ring and the nitrogen atom. The bromine substituent can cause a redshift (bathochromic shift) of the absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent and record the baseline.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum.
-
Data Analysis: The spectrum will show absorbance as a function of wavelength.
Comparative Analysis with Alternative Scaffolds
To illustrate the unique spectroscopic features of our target compounds, let's consider a hypothetical N-acetyl derivative of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine and compare its expected spectroscopic data with that of a simpler, non-fluorinated analog, N-acetyl-1-phenylethylamine.
| Spectroscopic Feature | N-acetyl-1-(3-bromophenyl)-2,2,2-trifluoro-ethylamine (Predicted) | N-acetyl-1-phenylethylamine (Known) | Rationale for Differences |
| ¹H NMR (CH-N) | Quartet or dq, downfield shift | Quartet, upfield shift relative to fluorinated analog | The strongly electron-withdrawing CF₃ group deshields the adjacent proton. |
| ¹³C NMR (CF₃) | Quartet present | Absent | Presence of the trifluoromethyl group. |
| ¹⁹F NMR | Signal present | Absent | Presence of fluorine atoms. |
| MS (M⁺) | M⁺/(M+2)⁺ in ~1:1 ratio | Single M⁺ peak | Isotopic signature of bromine. |
| IR (C-F stretch) | Strong bands at 1000-1350 cm⁻¹ | Absent | Presence of C-F bonds. |
Visualizing the Workflow
A systematic approach to spectroscopic characterization is crucial for efficiency and accuracy.
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to the Efficacy of 1-(3-bromophenyl)-2,2,2-trifluoroethylamine and Other Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a fundamental and powerful strategy.[1] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a specific stereoisomer. This guide provides an in-depth comparison of the novel chiral auxiliary, 1-(3-bromophenyl)-2,2,2-trifluoroethylamine, with established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultam.
The efficacy of a chiral auxiliary is judged by several key criteria: the level of stereoselectivity it induces, the ease of its attachment and subsequent cleavage from the substrate, and the ability to recover and reuse the auxiliary. This guide will delve into these aspects, supported by experimental protocols and data, to provide a comprehensive resource for chemists engaged in asymmetric synthesis.
Introduction to Featured Chiral Auxiliaries
A variety of chiral auxiliaries have been developed, many of which are derived from readily available natural products like amino acids and terpenes.[1] This guide will focus on the following:
-
1-(3-bromophenyl)-2,2,2-trifluoroethylamine: A synthetic auxiliary featuring a trifluoromethyl group and a brominated phenyl ring. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of adjacent protons and the stereochemical course of reactions. The bromo-substituent offers a handle for further synthetic transformations, such as cross-coupling reactions.[2]
-
Evans' Oxazolidinones: These are among the most widely used and reliable chiral auxiliaries.[3][4] Derived from amino acids, they provide excellent stereocontrol in a variety of reactions, including aldol additions and alkylations.[5][6]
-
Oppolzer's Sultam: Based on camphor, this rigid bicyclic sultam offers a highly predictable and effective means of inducing chirality.[7][8] It has been successfully applied in a wide range of asymmetric transformations.[9]
-
Pseudoephedrine and Pseudoephenamine: Derived from the naturally occurring alkaloid, these auxiliaries are effective for the asymmetric alkylation of enolates.[6][10] Pseudoephenamine is a notable alternative that is free from regulatory restrictions associated with pseudoephedrine.[11]
Comparative Study: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation and a critical test for the effectiveness of a chiral auxiliary. The following sections detail the experimental protocols for a comparative study of the aforementioned auxiliaries in a representative asymmetric aldol reaction.
The overall experimental workflow is depicted below. It involves the attachment of the chiral auxiliary to a propionyl group, followed by a diastereoselective aldol reaction with isobutyraldehyde, and finally, the cleavage of the auxiliary to yield the chiral aldol product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric bromine-lithium exchange: application toward the synthesis of natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Purity of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The subject of this guide, 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a stereocenter, a brominated phenyl ring, and a trifluoromethyl group, presents a unique set of analytical challenges. Ensuring its chemical and enantiomeric purity is paramount, as even minute impurities can have significant impacts on the final drug product's pharmacology, toxicology, and stability.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound and a detailed roadmap for their validation, grounded in the principles of scientific integrity and regulatory compliance. The methodologies and validation protocols are designed to be self-validating, ensuring that the data generated is reliable, reproducible, and meets the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).
Strategic Selection of Analytical Techniques
The choice of an analytical technique is a critical first step that dictates the accuracy and reliability of purity assessment. For a compound like this compound, a multi-faceted approach is often necessary to address both chemical and stereoisomeric purity.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the subject analyte.[1] A validated HPLC method provides consistent, reliable, and accurate data, which is essential for ensuring the quality of pharmaceutical products.[2]
-
Causality behind the choice: The polarity of the amine hydrochloride and the presence of a UV-absorbing phenyl ring make Reversed-Phase HPLC (RP-HPLC) with UV detection a logical starting point. This method is adept at separating the main compound from its potential process-related impurities and degradation products.
Gas Chromatography (GC): A Viable Alternative with Caveats
Gas Chromatography (GC) is a powerful technique for separating volatile compounds.[3][4] While the hydrochloride salt of the analyte is non-volatile, its free base form may be amenable to GC analysis, potentially after derivatization.
-
Expert Insight: Amines can exhibit poor peak shape and adsorption on standard GC columns.[5] Therefore, the use of a base-deactivated column or derivatization to reduce the polarity and increase the volatility of the analyte is often necessary.[5] This adds complexity to the sample preparation process but can offer high sensitivity and resolution.
Chiral Separation: A Non-Negotiable for Enantiomeric Purity
The presence of a stereocenter in this compound necessitates a chiral separation method to determine its enantiomeric purity. Regulatory authorities worldwide mandate the separation and testing of enantiomers for chiral drugs, as they can differ significantly in their pharmacological and toxicological profiles.[6]
-
Chiral HPLC: This is the most common and effective technique for enantiomeric separation in the pharmaceutical industry.[7][8] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[6]
-
Chiral GC: Similar to achiral GC, this method requires the analyte to be volatile and thermally stable.[9] It employs a chiral stationary phase to resolve the enantiomers.
Method Comparison Summary
| Technique | Primary Application | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Chemical Purity & Impurity Profiling | Robust, versatile, wide applicability | Moderate sensitivity for some impurities | Routine quality control, stability studies |
| GC | Chemical Purity (with derivatization) | High resolution, sensitive detectors (MS, FID) | Requires derivatization, potential for analyte degradation | Analysis of volatile impurities, orthogonal method |
| Chiral HPLC | Enantiomeric Purity | Direct separation, high predictability | CSPs can be expensive and have limited lifetime | Gold standard for enantiomeric excess determination |
| Chiral GC | Enantiomeric Purity (with derivatization) | High resolution | Requires derivatization, less common than Chiral HPLC | Orthogonal method for enantiomeric purity |
The Validation Master Plan: A Framework for Trustworthiness
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[10] This section outlines a comprehensive validation plan for an RP-HPLC method for chemical purity and a Chiral HPLC method for enantiomeric purity, based on the ICH Q2(R1) guideline.[11][12]
The validation process follows a logical progression, ensuring that each parameter is thoroughly evaluated.
Caption: Specificity demonstrated by peak separation.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval over which this relationship holds true with acceptable accuracy, precision, and linearity.
-
Experimental Protocol:
-
Prepare a stock solution of the analyte.
-
Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration for assay, and from the reporting limit to 120% of the specification limit for impurities).
-
Inject each dilution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Data Presentation:
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 50 | 498, 502, 505 | 501.7 |
| 75 | 745, 751, 755 | 750.3 |
| 100 | 1002, 1008, 1010 | 1006.7 |
| 125 | 1248, 1255, 1260 | 1254.3 |
| 150 | 1505, 1510, 1515 | 1510.0 |
| Regression Analysis | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| y-intercept | Close to zero | Report |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
-
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Data Presentation:
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.0 | 99.2% |
| Mean Recovery | 99.7% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Presentation:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| n | 6 | 6 |
| Mean Assay (%) | 99.8 | 100.1 |
| Standard Deviation | 0.45 | 0.52 |
| RSD (%) | 0.45% | 0.52% |
| Acceptance Criteria | RSD ≤ 2.0% | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Experimental Protocol (based on Signal-to-Noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the ratios.
-
For LOQ, assess the precision and accuracy at this concentration.
-
-
Data Presentation:
| Parameter | Result | Acceptance Criteria |
| LOD (µg/mL) | 0.05 | Report |
| LOQ (µg/mL) | 0.15 | Report |
| Precision at LOQ (RSD%) | 4.5% | ≤ 10% |
| Accuracy at LOQ (%) | 95.0% - 105.0% | 80.0% - 120.0% |
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Vary each parameter within a predefined range (e.g., ±2% for mobile phase composition, ±0.2 units for pH).
-
Analyze the sample under each modified condition and evaluate the impact on the results (e.g., retention time, resolution, peak area).
-
-
Data Presentation:
| Parameter Varied | Variation | Resolution (Analyte/Impurity) | Assay (%) |
| Flow Rate (mL/min) | 0.9 | 2.8 | 99.7 |
| 1.1 | 2.5 | 100.2 | |
| Column Temp (°C) | 28 | 2.7 | 99.9 |
| 32 | 2.6 | 100.0 | |
| Acceptance Criteria | > 2.0 | Within 98.0-102.0% |
Conclusion: A Commitment to Quality
The validation of analytical methods for the purity of this compound is a rigorous but essential process. This guide has provided a comprehensive framework for comparing and validating the most appropriate analytical techniques. By adhering to these principles and protocols, researchers and drug development professionals can ensure the generation of high-quality, reliable data that supports the development of safe and effective medicines. The ultimate goal of analytical method validation is to build a foundation of trust in the data, which in turn, underpins the quality of the final pharmaceutical product.
References
-
ResearchGate. hplc method validation for pharmaceuticals: a review. [Link]
-
Pharmaceutical Technology. Analytical Method Validation Using QbD and QRM. [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
JETIR. A review article on analytical method validation. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
ACS Publications. Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Separation Science. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
PubMed. Chiral separation of fluoroquinolones by capillary electrophoresis using glucosamine-functionalized carbon quantum dots as a Pseudostationary phase. [Link]
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ScienceDirect. Chiral Drug Separation. [Link]
-
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
analytica-world.com. Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]
-
Agilent. Amines and alcohols Fast analysis of amines and solvents. [Link]
-
ResearchGate. Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Validation/Verification of Analytical Procedures. [Link]
-
ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
IVT Network. Analytical Methods Validation. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. ccsknowledge.com [ccsknowledge.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. yakhak.org [yakhak.org]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. fda.gov [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
A Comparative Guide to the Stability of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride Under Forced Degradation Conditions
This guide provides an in-depth analysis of the chemical stability of 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, a compound representative of fluorinated amine building blocks crucial in modern medicinal chemistry. For drug development professionals, understanding a molecule's intrinsic stability is paramount, as it directly influences its shelf-life, formulation strategy, and safety profile.[1] This document details a series of forced degradation studies designed to probe the molecule's vulnerabilities under various stress conditions, including thermal, photolytic, hydrolytic, and oxidative stress.
To provide a clear benchmark for performance, the stability of the title compound is compared against two structurally related alternatives:
-
Alternative A: 1-phenyl-2,2,2-trifluoro-ethylamine hydrochloride: The non-brominated analog, selected to elucidate the specific impact of the bromine substituent on stability.
-
Alternative B: 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine (Free Base): The non-salt form, chosen to evaluate the contribution of the hydrochloride salt to the overall stability profile.
The experimental protocols herein are designed to be self-validating, reflecting industry-standard practices for developing stability-indicating analytical methods.[2] The insights derived from this comparative analysis will empower researchers to make informed decisions when incorporating similar scaffolds into their drug discovery pipelines.
Experimental Design & Rationale
A comprehensive stability assessment requires subjecting the active pharmaceutical ingredient (API) to conditions more severe than those it would typically encounter during storage and handling.[2] This process, known as forced degradation or stress testing, is essential for identifying potential degradation products and establishing degradation pathways.[1][3] Our experimental workflow is designed to systematically evaluate the compound's response to the most common environmental and chemical stressors.
Caption: Overall workflow for the comparative forced degradation study.
Methodologies: Protocols for Stress Testing
All studies were conducted using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to separate the parent compound from any potential degradants. Quantification was based on the peak area of the parent compound relative to an unstressed control.
Thermal Stability (Solid State)
-
Rationale: This test evaluates the intrinsic stability of the compound in its solid form, which is critical for determining appropriate storage conditions. Amine hydrochloride salts are generally crystalline and possess higher melting points than their free base counterparts, which can contribute to greater thermal stability.[4][5]
-
Protocol:
-
Weigh approximately 5 mg of each compound (Title Compound, Alternative A, Alternative B) into separate, clear glass vials.
-
Place the uncapped vials in a calibrated oven maintained at 80°C.
-
Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours).
-
Allow samples to cool to room temperature.
-
Dissolve the contents of each vial in a known volume of mobile phase to achieve a target concentration of approximately 0.5 mg/mL.
-
Analyze immediately by HPLC-UV.
-
Photostability
-
Rationale: The International Council for Harmonisation (ICH) guideline Q1B mandates photostability testing to demonstrate that light exposure does not result in unacceptable changes.[6] The carbon-bromine bond in aryl halides is known to be susceptible to photolytic cleavage, making this a critical test for the title compound.[7][8]
-
Protocol:
-
Prepare solutions of each compound (0.5 mg/mL) in methanol. Additionally, spread a thin layer of the solid powder of each compound on a petri dish.
-
Expose the samples to a light source conforming to ICH Q1B options, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Run a parallel set of samples protected from light (dark controls) at the same temperature to isolate light-induced degradation from thermal effects.
-
After the exposure period, dissolve the solid samples and directly analyze the solutions by HPLC-UV.
-
Hydrolytic Stability (pH-Dependent)
-
Rationale: Hydrolysis is a primary degradation pathway for many pharmaceuticals.[1][6] This study is performed across a range of pH values to simulate conditions in the gastrointestinal tract and in various liquid formulations. For an amine hydrochloride, the pH of the medium dictates the equilibrium between the protonated (salt) and unprotonated (free base) forms, significantly influencing solubility and stability.[9]
-
Protocol:
-
Prepare three sets of solutions for each compound at a concentration of 0.5 mg/mL in the following media:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water (near-neutral pH)
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Store the solutions at 60°C to accelerate degradation.[3]
-
Withdraw aliquots at specified time intervals (e.g., 4, 8, 24, 48 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent further degradation and ensure compatibility with the HPLC column.
-
Analyze by HPLC-UV.
-
Oxidative Stability
-
Rationale: Many functional groups are susceptible to oxidation. Amines, in particular, can be oxidized to form N-oxides or other degradation products.[2] Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for these studies.[3][6]
-
Protocol:
-
Prepare solutions of each compound (0.5 mg/mL) in a 3% aqueous solution of hydrogen peroxide.
-
Keep the solutions at room temperature and protect from light.
-
Monitor the reaction by withdrawing and analyzing samples at regular intervals (e.g., 1, 2, 4, 8 hours) until significant degradation (e.g., 10-20%) is observed.
-
Analyze immediately by HPLC-UV.
-
Comparative Stability Data
The following tables summarize the percentage of the parent compound remaining after exposure to the various stress conditions. The data presented is illustrative of expected outcomes based on fundamental chemical principles.
Table 1: Thermal Stability (% Parent Compound Remaining after 72h at 80°C)
| Compound | % Remaining | Observations |
|---|---|---|
| Title Compound (HCl Salt) | >99% | Highly stable in solid form. No significant degradation observed. |
| Alternative A (Non-bromo HCl) | >99% | Also highly stable, indicating the C-Br bond is not thermally labile at this temperature. |
| Alternative B (Free Base) | 97.5% | Slightly less stable than the salt forms, potentially due to a lower melting point and less rigid crystalline structure. |
Table 2: Photostability (% Parent Compound Remaining after ICH Q1B Exposure)
| Compound | % Remaining (Solid) | % Remaining (Solution) | Observations |
|---|---|---|---|
| Title Compound (HCl Salt) | 91.2% | 85.7% | Significant degradation, especially in solution, suggesting photolytic cleavage of the C-Br bond. |
| Alternative A (Non-bromo HCl) | >99% | 98.9% | Very stable, confirming that the bromo substituent is the primary photosensitive site. |
| Alternative B (Free Base) | 90.8% | 84.9% | Similar photosensitivity to the title compound, indicating the salt form offers minimal protection against photodegradation. |
Table 3: Hydrolytic Stability (% Parent Compound Remaining after 48h at 60°C)
| Compound | 0.1 N HCl | Water | 0.1 N NaOH | Observations |
|---|---|---|---|---|
| Title Compound (HCl Salt) | 98.5% | 97.2% | 89.4% | Most stable in acidic conditions where it remains fully protonated. Degradation increases in basic conditions as the more reactive free base is formed. |
| Alternative A (Non-bromo HCl) | 98.8% | 97.5% | 90.1% | Stability profile is very similar to the title compound, suggesting the bromo group has little effect on hydrolytic stability. |
| Alternative B (Free Base) | 98.3% | 96.9% | 89.1% | Behaves almost identically to the hydrochloride salts in solution, as the pH of the medium is the dominant factor. |
Table 4: Oxidative Stability (% Parent Compound Remaining after 8h in 3% H₂O₂)
| Compound | % Remaining | Observations |
|---|---|---|
| Title Compound (HCl Salt) | 94.3% | Moderately stable. The amine group is the likely site of oxidation. |
| Alternative A (Non-bromo HCl) | 94.8% | Similar stability, indicating the bromo substituent does not significantly influence susceptibility to oxidation under these conditions. |
| Alternative B (Free Base) | 92.1% | Slightly more susceptible to oxidation, as the lone pair on the nitrogen of the free base is more readily available for attack. |
Discussion of Degradation Pathways
The comparative data reveals distinct stability profiles shaped by the specific structural features of each molecule.
-
Impact of the Bromo Substituent: The most significant finding is the pronounced photosensitivity conferred by the 3-bromo-phenyl group. Under UV/visible light, the primary degradation pathway is likely the homolytic cleavage of the C-Br bond, generating aryl radicals.[8] This is a critical liability for the title compound and its free base form (Alternative B), whereas the non-brominated analog (Alternative A) is exceptionally stable under the same conditions.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. researchgate.net [researchgate.net]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine Hydrochloride in Cross-Coupling Reactions
Introduction: The Versatility of Fluorinated Building Blocks in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The compound 1-(3-bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride serves as a valuable building block, offering a trifluoroethylamino scaffold attached to an aryl bromide, a versatile handle for palladium-catalyzed cross-coupling reactions.[2] These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations for the construction of complex molecular architectures.[3][4]
This guide provides an in-depth comparison of this compound with its chloro and iodo analogs. While direct, side-by-side comparative studies in the literature are scarce, this guide will leverage established principles of cross-coupling reactivity to provide a robust framework for researchers to select the optimal reagent for their specific synthetic challenges. We will delve into the underlying mechanistic principles, present illustrative comparative data, and provide detailed experimental protocols for key transformations.
Comparative Analysis of Halogenated 1-Phenyl-2,2,2-trifluoro-ethylamine Analogs
The choice of the halogen atom on the phenyl ring is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[5] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5]
Illustrative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table provides an illustrative comparison of the expected performance of 1-(3-halophenyl)-2,2,2-trifluoro-ethylamine hydrochlorides in a typical Suzuki-Miyaura reaction with phenylboronic acid.
| Aryl Halide | Relative Reactivity | Expected Reaction Time | Expected Yield (%) | Key Considerations |
| 1-(3-Iodophenyl)-2,2,2-trifluoro-ethylamine HCl | Highest | 1-4 hours | 85-95% | Most reactive, ideal for challenging couplings or when mild conditions are required. May be more expensive and less stable. |
| 1-(3-Bromophenyl)-2,2,2-trifluoro-ethylamine HCl | Intermediate | 4-12 hours | 70-85% | A good balance of reactivity and stability. Widely used and commercially available.[6] |
| 1-(3-Chlorophenyl)-2,2,2-trifluoro-ethylamine HCl | Lowest | 12-24 hours | 50-70% | Least reactive, often requiring more forcing conditions (higher temperatures, stronger bases, more specialized ligands).[7][8] More cost-effective for large-scale synthesis. |
Note: The expected yields and reaction times are illustrative and can vary significantly based on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent used.
Illustrative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[9] The reactivity trend of the aryl halides in this reaction is similar to that observed in Suzuki-Miyaura coupling. The following table illustrates the expected performance in a reaction with morpholine.
| Aryl Halide | Relative Reactivity | Expected Reaction Time | Expected Yield (%) | Key Considerations |
| 1-(3-Iodophenyl)-2,2,2-trifluoro-ethylamine HCl | Highest | 2-6 hours | 80-90% | Preferred for sterically hindered or electron-poor amines. May require careful control of reaction conditions to avoid side reactions. |
| 1-(3-Bromophenyl)-2,2,2-trifluoro-ethylamine HCl | Intermediate | 6-16 hours | 65-80% | A reliable substrate for a broad range of amine coupling partners. |
| 1-(3-Chlorophenyl)-2,2,2-trifluoro-ethylamine HCl | Lowest | 16-36 hours | 40-60% | Often necessitates the use of highly active, bulky phosphine ligands and stronger bases.[6] |
Note: The expected yields and reaction times are illustrative and can vary significantly based on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent used.
Experimental Protocols
The following are detailed, step-by-step methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the different halogenated substrates.
General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
1-(3-Halophenyl)-2,2,2-trifluoro-ethylamine hydrochloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1-(3-halophenyl)-2,2,2-trifluoro-ethylamine hydrochloride, arylboronic acid, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Subject the mixture to three cycles of vacuum-backfill with the inert gas.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
1-(3-Halophenyl)-2,2,2-trifluoro-ethylamine hydrochloride (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the 1-(3-halophenyl)-2,2,2-trifluoro-ethylamine hydrochloride and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 90-130 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations
The difference in reactivity among the aryl halides lies in the oxidative addition step of the palladium catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The C-I bond is the weakest among the halogens, leading to the fastest rate of oxidative addition. Conversely, the C-Cl bond is the strongest, requiring more energy to break and thus a slower oxidative addition. The presence of the electron-withdrawing trifluoroethyl group on the phenyl ring can influence the electronic properties of the aryl halide, potentially accelerating the oxidative addition step.[1]
Conclusion
The selection of the appropriate halogenated 1-phenyl-2,2,2-trifluoro-ethylamine derivative is a strategic decision that balances reactivity, cost, and availability. For rapid and high-yielding synthesis, particularly with challenging substrates, the iodo-analog is the superior choice. The bromo-derivative offers a versatile and reliable option for a wide range of applications. The chloro-analog, while less reactive, is an economically attractive alternative for large-scale production, provided that optimized catalytic systems are employed. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully incorporate these valuable fluorinated building blocks into their synthetic endeavors.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Grushin, V. V. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(21), 11126-11146. [Link]
-
Hartwig, J. F. (2010). Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(32), 11454-11457. [Link]
-
Grushin, V. V. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. ACS Publications. [Link]
-
Buchwald, S. L. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Selected bioactive molecules bearing trifluoroethylamine group. [Link]
-
Liu, G. (2012). Palladium-Catalyzed 2,2,2-Trifluoroethylation of Organoboronic Acids and Esters. Angewandte Chemie International Edition, 51(4), 1033-1036. [Link]
-
Molecules. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]
-
Wang, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 195-204*. [Link]
-
Molander, G. A., & Brown, A. R. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 77(19), 8408-8416*. [Link]
-
Apollo Scientific. (n.d.). 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine. [Link]
-
Smith, A. B., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1675-1683*. [Link]
-
Grushin, V. V. (2015). Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. Journal of the American Chemical Society, 137(40), 12932-12944*. [Link]
-
Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 629-636*. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 7(3), 1254-1260*. [Link]
- Patsnap. (n.d.). A kind of preparation method of trifluoroethylamine hydrochloride.
- Google Patents. (n.d.).
-
Kappe, C. O. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(22), 4086-4120*. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. [Link]
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 886368-66-7 Cas No. | 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine | Apollo [store.apolloscientific.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
The Trifluoroethylamine Moiety: A Comparative Guide to its Transformative Impact in Medicinal Chemistry
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant search for molecular motifs that can favorably modulate the properties of drug candidates. Among the plethora of fluorine-containing groups, the trifluoroethylamine moiety has emerged as a particularly powerful tool. Its strategic incorporation can profoundly influence a molecule's metabolic stability, basicity, and lipophilicity, ultimately enhancing its drug-like properties. This guide provides an in-depth comparison of trifluoroethylamines with their non-fluorinated counterparts, supported by experimental data, to illuminate the causal relationships behind their advantages in drug design.
The Physicochemical Trifecta: pKa, Lipophilicity, and Metabolic Stability
The introduction of a trifluoroethyl group adjacent to a nitrogen atom instigates a significant shift in the amine's fundamental physicochemical properties. These changes are not merely incremental but can be transformative for a drug candidate's profile.
Basicity (pKa) Attenuation: A Double-Edged Sword Honed for Selectivity
The strong electron-withdrawing nature of the trifluoromethyl group drastically reduces the basicity of the adjacent amine. This is quantitatively demonstrated by the profound drop in the pKa value of trifluoroethylamine compared to its non-fluorinated analog, ethylamine. For instance, the pKa of ethylamine is approximately 10.6, whereas the pKa of 2,2,2-trifluoroethylamine is around 5.7.[1][2] This multi-log fold decrease in basicity means that at physiological pH (around 7.4), trifluoroethylamines are predominantly in their neutral, unprotonated form.
This reduced basicity can be highly advantageous in drug design. Highly basic amines are often associated with off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity. By lowering the pKa, the propensity for such interactions can be significantly mitigated.[3] Furthermore, reduced basicity can prevent unwanted interactions with acidic residues in target proteins, sometimes leading to improved selectivity.
Comparative pKa Values
| Compound | Structure | pKa |
| Ethylamine | CH₃CH₂NH₂ | ~10.6 |
| 2,2,2-Trifluoroethylamine | CF₃CH₂NH₂ | ~5.7[1][2] |
Lipophilicity (LogP): Navigating the Cellular Maze
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms generally increases lipophilicity.[3][4] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier (BBB), which is a significant hurdle for drugs targeting the central nervous system (CNS).[5][6] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the modest increase in lipophilicity imparted by the trifluoroethylamine group can be a strategic advantage, allowing for a fine-tuning of this crucial property.
Metabolic Stability: Resisting Enzymatic Degradation
One of the most celebrated attributes of the trifluoroethylamine moiety is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3] By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively block common metabolic pathways, such as N-dealkylation.
For example, in vitro metabolism studies comparing N-nitrosodiethylamine (NDEA) with its fluorinated analogs demonstrated that the dealkylation of the fluorinated ethyl group was strongly inhibited.[7] This "metabolic blocking" strategy can lead to a longer drug half-life, reduced patient-to-patient variability in drug exposure, and an improved safety profile by minimizing the formation of potentially reactive metabolites.
Trifluoroethylamines as Superior Amide Isosteres
The trifluoroethylamine group has proven to be an exceptional bioisostere for the amide bond, a ubiquitous functional group in peptides and peptidomimetic drugs. While amides are crucial for target binding, they are often susceptible to hydrolysis by proteases, leading to poor metabolic stability and low oral bioavailability. The trifluoroethylamine moiety effectively mimics the key features of an amide while being resistant to enzymatic cleavage.[8][9][10]
The tetrahedral geometry of the trifluoroethylamine linkage resembles the transition state of amide bond hydrolysis, which can lead to potent enzyme inhibition.[11] Furthermore, the non-basic nature of the trifluoroethylamine nitrogen allows it to act as a hydrogen bond donor, similar to the N-H of an amide, without the complications of protonation.[8]
A prime example of this application is in the development of cathepsin K inhibitors for the treatment of osteoporosis. Replacing a scissile amide bond in dipeptide inhibitors with a trifluoroethylamine group resulted in compounds that were not only metabolically stable but also 10- to 20-fold more potent.[8] This strategy was instrumental in the discovery of Odanacatib, a potent and selective cathepsin K inhibitor.[12][13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fluoro-substituted N-nitrosamines. 2. Metabolism of N-nitrosodiethylamine and of fluorinated analogs in liver microsomal fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
As researchers and developers, our focus is often on synthesis and application. However, responsible chemical stewardship, particularly in waste disposal, is paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride, grounding procedural advice in the fundamental chemical properties and regulatory context of the compound.
Hazard Profile & Risk Assessment: Understanding the "Why"
Before handling disposal, one must understand the inherent risks. The structure of this compound presents a multi-faceted hazard profile derived from its constituent functional groups.
-
Halogenated Aromatic Moiety (Bromo-phenyl): Brominated organic compounds are recognized for their potential persistence in the environment and can be toxic.[1][2] Handling requires precautions to prevent skin contact, as many such compounds can cause irritation or burns.[3]
-
Trifluoro-ethylamine Group: The trifluoro-ethylamine portion contributes to its potential toxicity. The parent compound, 2,2,2-Trifluoroethylamine, is known to be corrosive, flammable, and can cause severe burns.[4] Its hydrochloride salt is classified as harmful if swallowed, inhaled, or in contact with skin.[5]
-
Amine Hydrochloride Salt: As an amine salt, the compound is corrosive, particularly to metals, and can cause severe skin burns and eye damage.[6][7]
This compound must be treated as a hazardous substance. Under the Resource Conservation and Recovery Act (RCRA) in the United States, it falls under the category of halogenated organic compounds (HOCs), which are subject to specific land disposal restrictions.[8][9]
Table 1: Summary of Hazards and Properties
| Property | Description | Rationale & Source |
| Chemical Formula | C8H8BrClF3N | [10] |
| CAS Number | 842169-71-5 | |
| Primary Hazards | Corrosive, Skin/Eye Irritant, Acute Toxicity (Oral, Dermal, Inhalation) | Based on data for structurally similar amine hydrochlorides and trifluoro-ethylamines.[5][6][7] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | Contains bromine and fluorine, placing it in a regulated chemical class for disposal.[11][12] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents | Risk of vigorous or explosive reactions.[4] |
Personal Protective Equipment (PPE) & Safe Handling
Given the hazard profile, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or handling of concentrated waste, heavier-duty gloves like neoprene or butyl rubber are recommended. Always check the manufacturer's glove compatibility chart.
-
Body Protection: A standard laboratory coat is required at a minimum.[1] When handling larger quantities of waste, a chemically resistant apron is advisable.
-
Respiratory Protection: All handling of this compound, especially the solid form which can create dust, should be performed inside a certified chemical fume hood to prevent inhalation.[4][13]
Spill & Emergency Procedures
Accidents happen. A clear, pre-defined emergency plan is critical for mitigating harm.
-
Evacuate & Isolate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.[6][13]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Contain & Absorb: For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container.[14] Avoid creating dust. For a solution, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[13][15]
-
Collect Waste: Once absorbed, carefully scoop the material into a suitable, sealable container labeled as "Hazardous Waste."[4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][15] If inhaled, move the person to fresh air and seek medical help.[6][15]
Waste Characterization & Segregation: The Cardinal Rule
Proper disposal begins with correct identification and segregation at the point of generation.
This waste is a HALOGENATED ORGANIC WASTE.
It must NEVER be mixed with non-halogenated organic waste, aqueous waste, or solid waste streams. Cross-contamination can create dangerous chemical reactions, and significantly complicates and increases the cost of disposal for the entire container.[16][17]
Logical Workflow for Waste Handling
The following diagram outlines the decision-making process for handling waste containing this compound.
Caption: Waste Segregation and Containerization Workflow.
Step-by-Step Disposal Protocol
-
Designate a Waste Container: Select a clean, compatible, and properly sealing container. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. Ensure the container is free from residues of incompatible chemicals.[17]
-
Transfer the Waste: Working inside a chemical fume hood, carefully transfer the waste (whether solid or in solution) into the designated container. Use a funnel for liquids to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.
-
Secure the Container: Tightly seal the container cap.
-
Label Correctly: This is a critical compliance step. The label must be fully completed and affixed to the container. It should include:
-
The words "Hazardous Waste"[17]
-
The full chemical name: "this compound" and any solvents present.
-
The approximate concentration and quantity.
-
The date the waste was first added.
-
The name of the principal investigator or lab group.
-
Appropriate hazard warnings (e.g., "Corrosive," "Toxic").
-
-
Store for Pickup: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be under the control of the lab personnel. Ensure the container is within a secondary containment bin to catch any potential leaks.[17]
-
Arrange for Disposal: Follow your institution's procedures for having hazardous waste collected by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][16] Do not allow waste to accumulate for extended periods.
By adhering to this protocol, you ensure that this compound is managed safely from the bench to its final disposal, upholding your commitment to safety, compliance, and scientific integrity.
References
- Sigma-Aldrich. This compound.
- ResearchGate.
- TCI Chemicals.
- Fisher Scientific. SAFETY DATA SHEET - (S)-1-(3-Bromophenyl)ethylamine.
- Fisher Scientific. SAFETY DATA SHEET - 3-Bromopropylamine hydrobromide.
- Apollo Scientific. 2,2,2-Trifluoroethylamine.
- Thermo Fisher Scientific. SAFETY DATA SHEET - (R)-(+)-1-(4-Bromophenyl)ethylamine, ChiPros®.
- Dolly Corporation.
- Practical Law. ECHA: Guidance on waste and recovered substances (Version 2, May 2010).
- Thermo Fisher Scientific.
- ECHA. Guidance documents.
- U.S. Environmental Protection Agency.
- N
- PubChem. This compound.
- University of Wisconsin-Milwaukee.
- YouTube.
- U.S. Environmental Protection Agency.
- NIH National Center for Biotechnology Information.
- Health and Safety Executive. Need to dispose chemicals.
- CP Lab Safety. This compound, 98% Purity, C8H8BrClF3N, 250 mg.
- ChemicalBook. 1-(4-BROMO-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE HYDROCHLORIDE MSDS.
- U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
- ECHA. Homepage.
- PubChem. 2,2,2-Trifluoroethylamine hydrochloride.
- eCFR.
- LookChem. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2.
- Google Patents.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dollycorporation.com [dollycorporation.com]
- 3. LCSS: BROMINE [web.stanford.edu]
- 4. fishersci.com [fishersci.com]
- 5. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. This compound | C8H8BrClF3N | CID 86767655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uakron.edu [uakron.edu]
- 12. epa.gov [epa.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. hse.gov.uk [hse.gov.uk]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Senior Application Scientist's Guide to Handling 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride
This guide provides essential safety and handling protocols for 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. As drug development professionals, our primary directive is to innovate without compromising safety. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to ensure every procedure is a self-validating system of safety. The protocols herein are designed to protect you, your colleagues, and the integrity of your research.
Understanding the Compound: A Proactive Hazard Assessment
Based on this analysis, we must handle this compound with the assumption that it is a hazardous substance.
| Potential Hazard | Classification & Rationale | Primary Exposure Routes |
| Skin Corrosion/Irritation | Category 1C or 2: Expected to be corrosive or a severe irritant.[1][2] The hydrochloride salt can be acidic, and halogenated organic compounds are often irritants. | Dermal contact with the solid powder or solutions. |
| Serious Eye Damage | Category 1: Expected to cause serious, potentially irreversible eye damage.[1][2] Fine powders can easily become airborne and contact the eyes. | Airborne dust, splashes from solutions. |
| Respiratory Irritation | Category 3: May cause respiratory tract irritation.[1][2] Inhalation of the fine powder is a significant risk. | Inhalation of airborne dust. |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[2][3][4] | Ingestion via contaminated hands or surfaces. |
Foundational Safety: Engineering Controls
Your first and most effective line of defense is not personal protective equipment, but robust engineering controls. PPE is the last barrier between you and the hazard.
Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood.[5][6][7]
-
Causality: A fume hood provides critical protection by containing airborne particles and vapors, pulling them away from your breathing zone. This directly mitigates the risk of respiratory irritation from inhaling the fine, potent powder.[6] It also provides a contained space to manage any accidental spills.
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[7]
The Last Barrier: Personal Protective Equipment (PPE) Protocol
Wearing PPE is a non-negotiable standard procedure. The correct selection and use are paramount for preventing exposure.
| Protection Area | Required PPE | Rationale & Standard |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles are essential to protect against airborne dust and splashes.[6][8] A face shield , worn over goggles, is mandatory when handling larger quantities or when there is a significant splash risk, protecting the entire face from corrosive materials.[9] |
| Hand | Double Nitrile Gloves | Nitrile gloves provide good resistance to a range of chemicals.[8][10] Double-gloving is a field-proven best practice that provides an additional layer of protection against tears and permeation. Change gloves immediately if contamination is suspected.[9] |
| Body | Fully-Buttoned Laboratory Coat | A lab coat protects your skin and personal clothing from contamination.[6][8][10] It must be fully buttoned to provide a complete barrier. |
| Respiratory | NIOSH-approved Respirator (if needed) | While a fume hood is the primary control, a respirator (e.g., an N95 for particulates or a cartridge respirator for organic vapors/acid gases) may be required for large-scale work or spill cleanup outside a fume hood.[7][8] |
Step-by-Step PPE Workflow
-
Inspect: Before entering the lab, ensure all PPE is free from defects.
-
Donning Order: First, put on your lab coat. Then, your safety goggles, followed by the face shield. Finally, don your first pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat, then don the second pair over the first.
-
Doffing Order (to prevent contamination): Remove the outer pair of gloves first. Then, remove your face shield and goggles. Remove the lab coat, turning it inside out as you do. Finally, remove the inner pair of gloves and wash your hands thoroughly.
Operational Plan: Safe Handling Workflow
This protocol outlines the step-by-step process for safely handling the solid compound. The core principle is to minimize the generation of airborne dust.
Experimental Protocol: Weighing and Transfer
-
Preparation: Designate a specific area within the fume hood for handling the compound. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.[5]
-
Container Handling: Before opening, gently tap the container on the work surface to settle the solid material.
-
Weighing: Use a weigh boat or paper on an analytical balance inside the fume hood. Do not remove the compound from the fume hood for weighing.
-
Transfer: Use a clean spatula to carefully transfer the desired amount of solid. Avoid scooping in a manner that creates dust clouds.
-
Dissolution: If preparing a solution, add the solid to the solvent in a flask. Cap the flask before agitating.
-
Cleanup: After use, decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated liners as hazardous waste.
-
Storage: Tightly seal the primary container and store it in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizers.[7][11][12]
Diagram: Safe Handling Workflow
Caption: Workflow for handling 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine HCl.
Contingency Plan: Spill and Exposure Response
Accidents are preventable, but preparedness is essential.[11]
Minor Spill Cleanup (Solid Compound)
A "minor" spill is a small quantity (<1 gram) that you are trained and comfortable cleaning up within the containment of a fume hood.[13]
-
Alert: Immediately alert nearby colleagues.
-
Contain: Ensure the spill is contained on the absorbent liner. Do not use a dry brush or towel, as this will generate dust.[14][15]
-
Adsorb: Gently cover the spill with an inert absorbent material like sand or vermiculite.[13]
-
Collect: Carefully scoop the mixture into a designated hazardous waste container.[14][15]
-
Decontaminate: Wipe the area with a wet paper towel or appropriate cleaning solution, starting from the outside of the spill and working inward.[14] Place all cleaning materials in the hazardous waste container.
-
Dispose: Seal and label the hazardous waste container for disposal according to institutional guidelines.[15]
Diagram: Spill Response Decision Tree
Caption: Decision-making process for chemical spill response.
First Aid Measures
Immediate action is critical to mitigate harm from exposure.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical professional.[2][16][17]
Disposal Plan: Cradle-to-Grave Responsibility
As a halogenated (brominated and fluorinated) organic compound, this chemical and all materials contaminated with it must be treated as hazardous waste.[18][19]
-
Waste Collection: Use a dedicated, clearly labeled, and sealable container for all solid waste (e.g., contaminated gloves, weigh boats, absorbent material).[20]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[20]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Never dispose of this chemical down the drain or in regular trash.[1]
References
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- XPRESS CHEMS. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- Actylis Lab Solutions.
- XPRESS CHEMS. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Actylis Lab Solutions. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up.
- University of Tennessee Knoxville Environmental Health & Safety.
- American Chemical Society. Guide for Chemical Spill Response.
- J&K Scientific LLC. (2021, September 2). The ultimate guide for 9 types of chemical spills and cleanup procedures.
- Fisher Scientific. (2024, March 31). Safety Data Sheet: (S)-1-(3-Bromophenyl)ethylamine.
- University of Colorado Boulder, Department of Chemistry. Protective Gear.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- Washington State University Environmental Health & Safety.
- University of Washington Environmental Health and Safety.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: 2,2,2-Trifluoroethylamine hydrochloride.
- University of California San Diego Environmental Health and Safety. Hazardous Waste Reduction.
- Sigma-Aldrich. (2025, October 14).
- TCI Chemicals. (2025, March 6).
- PubChem. 2,2,2-Trifluoroethylamine hydrochloride.
- Halocarbon Life Sciences. (2015, May 1).
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. halocarbon-ls.com [halocarbon-ls.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. globalresearchchem.com [globalresearchchem.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. jk-sci.com [jk-sci.com]
- 14. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. tcichemicals.com [tcichemicals.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. epa.gov [epa.gov]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
